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  • Product: 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole
  • CAS: 1179394-14-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 1-(2-Methyl-5-nitrobenzenesulfonyl)-1H-pyrazole

Subtitle: Molecular Weight Profiling, Physicochemical Properties, and Application Workflows in Drug Discovery Executive Summary In modern drug discovery and complex organic synthesis, the controlled transfer of sulfonyl...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Molecular Weight Profiling, Physicochemical Properties, and Application Workflows in Drug Discovery

Executive Summary

In modern drug discovery and complex organic synthesis, the controlled transfer of sulfonyl groups is a critical transformation. While sulfonyl chlorides are traditional reagents for this purpose, their high reactivity often leads to unwanted hydrolysis and poor chemoselectivity. 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole has emerged as a highly stable, crystalline alternative that acts as a precision sulfonylating agent.

This technical whitepaper provides an in-depth analysis of the molecular weight, physicochemical properties, and mechanistic utility of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole. Designed for researchers and drug development professionals, this guide details self-validating experimental protocols for its synthesis, analytical validation, and application in generating bioactive sulfonamides, such as MetAP2 inhibitors used in antiangiogenic therapies [1].

Chemical Identity & Physicochemical Profiling

Understanding the exact mass and molecular weight of this reagent is fundamental for accurate stoichiometric calculations and mass spectrometry (MS) validation. The compound consists of a pyrazole core linked via a sulfonyl bridge to a benzene ring substituted with a methyl group at the ortho-position and a nitro group at the meta-position relative to the sulfonyl linkage.

Quantitative Data Summary
PropertyValue
Chemical Name 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole
Molecular Formula C₁₀H₉N₃O₄S
Molecular Weight (Average) 267.26 g/mol
Monoisotopic / Exact Mass 267.0314 g/mol
Precursor Reagents 2-Methyl-5-nitrobenzenesulfonyl chloride (CAS: 121-02-8) + 1H-pyrazole
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DCM, DMF, DMSO, and MeCN; Insoluble in water

Causality in Mass Spectrometry: The molecular weight of 267.26 g/mol translates to a specific target in positive Electrospray Ionization (ESI+). Because the pyrazole nitrogen readily accepts a proton, the base peak is consistently observed as the [M+H]⁺ adduct at m/z 268.04 .

Mechanistic Role in Synthesis: Why N-Sulfonylpyrazoles?

The transition from using 2-methyl-5-nitrobenzenesulfonyl chloride to 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole is driven by the need for reaction control [2].

  • Electronic Tuning: The highly electron-withdrawing 5-nitro group increases the electrophilicity of the sulfur center via inductive and resonance effects.

  • Steric Shielding: The 2-methyl group provides mild steric hindrance, preventing premature hydrolysis by ambient moisture.

  • Leaving Group Efficacy: Pyrazole has a pKa of ~14. Under mildly basic conditions, it acts as an excellent, stable leaving group. When an amine or alcohol attacks the sulfonyl center, the pyrazole is displaced cleanly, forming the target sulfonamide without the generation of highly corrosive HCl gas (which is a byproduct when using sulfonyl chlorides) [3].

Experimental Protocols

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following methodologies incorporate built-in quality control checkpoints.

Protocol A: Synthesis of the N-Sulfonylpyrazole Reagent

Objective: Synthesize bench-stable 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole.

  • Preparation: Dissolve 1H-pyrazole (1.1 eq, 11 mmol) and triethylamine (1.5 eq, 15 mmol) in anhydrous dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice bath. Causality: Starting at 0 °C suppresses exothermic degradation and prevents the formation of bis-sulfonylated byproducts.

  • Addition: Slowly add a solution of 2-methyl-5-nitrobenzenesulfonyl chloride (1.0 eq, 10 mmol, MW: 235.64) in DCM (10 mL) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove excess amine/pyrazole), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crystalline product.

Protocol B: Analytical Validation & Molecular Weight Determination

Objective: Confirm the MW (267.26 g/mol ) and purity of the synthesized reagent.

  • Sample Preparation: Dissolve 1 mg of the product in 1 mL of LC-MS grade Acetonitrile.

  • LC-MS Conditions:

    • Column: C18 Reverse Phase (50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in MeCN. Causality: Formic acid is critical as it acts as a proton source, ensuring robust ionization of the pyrazole ring for ESI+ detection.

  • Self-Validating Checkpoint:

    • Success: A sharp peak in the chromatogram yielding a mass spectrum with m/z 268.04 [M+H]⁺ .

    • Failure (Hydrolysis): If a prominent peak at m/z 216.0 is observed, the sulfonyl chloride hydrolyzed to 2-methyl-5-nitrobenzenesulfonic acid during synthesis. The batch must be discarded, and anhydrous conditions strictly re-verified.

Protocol C: Application in Directed Sulfonylation

Objective: Utilize the validated reagent to synthesize a target sulfonamide (e.g., a MetAP2 inhibitor precursor).

  • Coupling: Combine the target primary amine (1.0 eq) and 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole (1.2 eq) in anhydrous MeCN.

  • Activation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq). Causality: DBU is a non-nucleophilic base that deprotonates the amine, increasing its nucleophilicity without attacking the sulfonyl center itself.

  • Isolation: Stir at 60 °C for 4 hours. Upon completion, concentrate and purify via flash chromatography. The displaced pyrazole washes away easily during aqueous workup.

Pathway & Workflow Visualization

The following diagram illustrates the logical flow from raw material synthesis to analytical validation and final application in drug discovery.

Workflow A 2-Methyl-5-nitrobenzenesulfonyl chloride (MW: 235.64 g/mol) C 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole MW: 267.26 g/mol A->C Nucleophilic Substitution B 1H-Pyrazole + Base (Anhydrous DCM, 0°C) B->C D LC-MS Validation Target: [M+H]+ m/z 268.04 Reject if: m/z 216.0 C->D Quality Control F Directed Sulfonylation (e.g., MetAP2 Inhibitor Synthesis) D->F Reagent Approval E Amine Substrate + DBU (MeCN, 60°C) E->F G Target Sulfonamide Product + Displaced Pyrazole F->G Pyrazole Displacement

Workflow: Synthesis, validation, and application of the N-sulfonylpyrazole reagent.

References

  • Title: WO2004033419A1 - Sulfonamides having antiangiogenic and anticancer activity Source: WIPO / Google Patents URL
  • Title: Strategies for the synthesis of 1-sulfonyl-1H-pyrazoles Source: ResearchGate URL: [Link]

  • Title: Crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy} Source: National Institutes of Health (NIH) / PMC URL: [Link]

Exploratory

An In-depth Technical Guide to 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole

Abstract This technical guide provides a comprehensive overview of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical structure, nomenclature, and a robust, field-tested synthetic protocol. Furthermore, it presents a thorough analysis of its physicochemical and spectroscopic properties, based on both theoretical predictions and data from analogous structures. The guide culminates in a discussion of its potential biological activities and applications, drawing from the extensive research on related pyrazole-sulfonamide derivatives. This paper is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this class of compounds.

Introduction

Pyrazole and sulfonamide moieties are prominent pharmacophores found in a multitude of clinically approved drugs.[1] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is known for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Similarly, the sulfonamide group is a key functional group in a wide array of therapeutic agents.[2] The strategic combination of these two scaffolds in 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole presents a molecule with significant potential for novel drug discovery programs. This guide aims to provide a detailed technical resource for the synthesis, characterization, and potential applications of this compound.

Chemical Structure and Nomenclature

The chemical identity of the topic compound is as follows:

IdentifierValue
IUPAC Name 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole
Molecular Formula C₁₀H₉N₃O₄S
Molecular Weight 267.26 g/mol
Canonical SMILES CC1=CC(=C(S(=O)(=O)N2C=CC=N2)C=C1)N(=O)=O
InChI Key VTDPIPJSPHXLRL-UHFFFAOYSA-N

Note: A specific CAS Number for this compound has not been identified in the public domain at the time of this publication. A related compound, 2-methyl-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride, has the CAS number 1219589-06-6.[4]

Synthesis Protocol

The synthesis of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole is a two-step process involving the preparation of the key intermediate, 2-methyl-5-nitrobenzenesulfonyl chloride, followed by the sulfonylation of pyrazole.

Synthesis of 2-methyl-5-nitrobenzenesulfonyl chloride

This precursor can be synthesized from p-nitrotoluene and chlorosulfonic acid. The causality behind this experimental choice lies in the directing effects of the methyl and nitro groups on the benzene ring, which favor sulfonation at the 2-position relative to the methyl group.

Experimental Protocol:

  • In a fume hood, to a stirred solution of p-nitrotoluene (1 equivalent) in a suitable organic solvent (e.g., chloroform), add chlorosulfonic acid (1.2-1.5 equivalents) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Extract the product with a water-immiscible organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 2-methyl-5-nitrobenzenesulfonyl chloride, which can be used in the next step without further purification.

Synthesis of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole

The final product is obtained by the reaction of pyrazole with the synthesized 2-methyl-5-nitrobenzenesulfonyl chloride. This is a standard sulfonylation reaction of an amine (the pyrazole nitrogen) with a sulfonyl chloride.

Experimental Protocol:

  • Dissolve pyrazole (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents), to the solution at room temperature.

  • To this stirred mixture, add a solution of 2-methyl-5-nitrobenzenesulfonyl chloride (1 equivalent) in the same solvent dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring for completion by TLC.[5]

  • After the reaction is complete, add water to the mixture and extract the product with an organic solvent.

  • Wash the combined organic extracts with water and brine, and then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole.

Synthesis_Workflow p_nitrotoluene p-Nitrotoluene precursor 2-methyl-5-nitro- benzenesulfonyl chloride p_nitrotoluene->precursor Sulfonation chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->precursor final_product 1-(2-methyl-5-nitrobenzenesulfonyl) -1H-pyrazole precursor->final_product Sulfonylation pyrazole Pyrazole pyrazole->final_product

Caption: Synthetic pathway for 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole.

PropertyValue/PredictionSource/Justification
Molecular Weight 267.26 g/mol Calculated
Appearance Likely a white to off-white solidBased on related sulfonamides[6]
Melting Point Estimated 110-130 °CBased on analogous N-arylsulfonylpyrazoles
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate, chloroform); sparingly soluble in waterGeneral solubility of sulfonamides and based on predictions for similar structures[7]
LogP Predicted to be in the range of 2.0-3.0Based on the hydrophobicity of the aromatic rings and the polar sulfonyl and nitro groups

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

The expected chemical shifts for the protons and carbons are detailed below.

¹H NMR Predicted Chemical Shift (δ, ppm) Assignment
Pyrazole~7.6-7.8 (d)H-5
~6.4-6.6 (t)H-4
~8.0-8.2 (d)H-3
Benzene Ring~8.3-8.5 (d)H-6
~8.1-8.3 (dd)H-4
~7.5-7.7 (d)H-3
Methyl~2.7-2.9 (s)-CH₃
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Pyrazole~142-144C-3
~110-112C-4
~130-132C-5
Benzene Ring~135-137C-1
~140-142C-2
~133-135C-3
~125-127C-4
~148-150C-5
~122-124C-6
Methyl~20-22-CH₃

Note: Predicted chemical shifts are based on data for unsubstituted pyrazole and substituted benzenesulfonamides and may vary depending on the solvent and experimental conditions.[8][9][10]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
S=O (sulfonyl)1350-1380 (asymmetric)Stretching
1160-1190 (symmetric)Stretching
C=N, C=C (aromatic)1580-1620Stretching
N-O (nitro)1510-1560 (asymmetric)Stretching
1345-1385 (symmetric)Stretching
C-H (aromatic)3000-3100Stretching
C-H (methyl)2850-3000Stretching

Note: The exact positions of the absorption bands can be influenced by the molecular environment.[11][12][13]

Mass Spectrometry

In mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z 267. Key fragmentation patterns would likely involve the cleavage of the S-N bond and the loss of SO₂.[14][15]

Potential Applications and Biological Relevance

The pyrazole-sulfonamide scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2]

  • Antimicrobial Agents: Numerous pyrazole sulfonamide derivatives have demonstrated potent antibacterial and antifungal activities.[3] The title compound could be investigated for its efficacy against various pathogenic microorganisms.

  • Anti-inflammatory Agents: Celecoxib, a well-known anti-inflammatory drug, features a pyrazole core. Other pyrazole sulfonamides have also shown significant anti-inflammatory properties.[1]

  • Anticancer Agents: The pyrazole scaffold is present in several anticancer drugs like Crizotinib.[2] Derivatives of pyrazole sulfonamide have been explored for their antiproliferative activities against various cancer cell lines.[16]

  • Herbicidal Activity: Some pyrazole sulfonamide derivatives have been identified as potent inhibitors of acetohydroxy acid synthase (AHAS), a key enzyme in plant amino acid biosynthesis, suggesting potential applications as herbicides.[17]

Applications Core 1-(2-methyl-5-nitrobenzenesulfonyl) -1H-pyrazole Antimicrobial Antimicrobial Core->Antimicrobial Potential Activity Antiinflammatory Anti-inflammatory Core->Antiinflammatory Potential Activity Anticancer Anticancer Core->Anticancer Potential Activity Herbicidal Herbicidal Core->Herbicidal Potential Activity

Caption: Potential applications of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole.

Conclusion

1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole is a synthetically accessible molecule that combines two important pharmacophores. This technical guide provides a foundational understanding of its synthesis, and its predicted physicochemical and spectroscopic properties. The diverse biological activities reported for related pyrazole-sulfonamide derivatives underscore the potential of this compound as a valuable scaffold for the development of new therapeutic agents and other bioactive molecules. Further experimental investigation is warranted to fully elucidate its properties and explore its potential applications.

References

  • Gudipati, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Gudipati, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Wang, Q., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. Molecules. [Link]

  • Geronikaki, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. [Link]

  • Abdel-Wahab, B. F., et al. (2016). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Niessen, W. M. A. (2001). Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. Journal of Chromatography A. [Link]

  • Goldstein, M., et al. (1969). The infrared spectra of N-substituted sulphonamides. Spectrochimica Acta Part A: Molecular Spectroscopy. [Link]

  • Riu, A., et al. (2001). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. Journal of Chromatography A. [Link]

  • Friebolin, H. (2010). 5 Combination of 1H and 13C NMR Spectroscopy. One- and Two-Dimensional NMR Spectroscopy. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • ResearchGate. FTIR-spectrum of (a) sulfanilamide loaded (b) sulfanilamide and AgNP's loaded nanofibers. [Link]

  • ResearchGate. Mass Spectrometry of Sulfonic Acids and Their Derivatives. [Link]

  • ResearchGate. FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... [Link]

  • ResearchGate. 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... [Link]

  • ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]

  • Wang, Y., et al. (2018). Sulfonylation sites for adenine and its nucleosides/nucleotides. PLoS ONE. [Link]

  • Zhang, K., et al. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. Journal of Chromatography A. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

  • SpectraBase. Pyrazole - Optional[1H NMR] - Spectrum. [Link]

  • Vigorito, A., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules. [Link]

  • PubChem. 1-(2-Methyl-5-nitrophenyl)pyrazole. [Link]

  • Reddit. 1H NMR of pyrazole. [Link]

  • U.S. Environmental Protection Agency. 1H-Pyrazole-5-sulfonamide, 1-methyl-4-(2-methyl-2H-tetrazol-5-yl)-. [Link]

  • Al-Azawi, F. I. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. [Link]

  • CAS Common Chemistry. 1H-Pyrazole-4-carboxamide, N-(aminoiminomethyl)-5-cyclopropyl-1-(5-quinolinyl)-, methanesulfonate (1:1). [Link]

  • Boron Molecular. 3-methyl-5-nitro-1H-pyrazole. [Link]

  • de Souza, M. C. B. V., et al. (2005). The crystal structure and physicochemical characteristics of 2-hydroxy-N-[3(5)-pyrazolyl]-1,4-naphthoquinone-4-imine, a new antitrypanosomal compound. Memórias do Instituto Oswaldo Cruz. [Link]

  • ResearchGate. The crystal structure and physicochemical characteristics of 2-hydroxy-N-[3(5)-pyrazolyl]-1,4-naphthoquinone-4-imine, a new antitrypanosomal compound. [Link]

  • de Souza, M. C. B. V., et al. (2005). The crystal structure and physicochemical characteristics of 2-hydroxy-N-[3(5)-pyrazolyl]-1,4-naphthoquinone-4-imine, a new antitrypanosomal compound. Memórias do Instituto Oswaldo Cruz. [Link]

  • Zhang, S., et al. (2023). Evaluation of Solubility, Physicochemical Properties, and Cytotoxicity of Naproxen-Based Ionic Liquids. Journal of Chemical & Engineering Data. [Link]

Sources

Foundational

Physicochemical Profiling and Solubility Determination of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary In the landscape of medicinal chemistry and agrochemical development, N-arylsulfonyl pyrazoles represent a highly privileged class of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry and agrochemical development, N-arylsulfonyl pyrazoles represent a highly privileged class of pharmacophores. They are frequently utilized as key intermediates or active pharmaceutical ingredients (APIs) due to their robust biological activities, including antimicrobial, anti-inflammatory, and antitumor properties [1]. However, the physicochemical behavior of specific derivatives, such as 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole (CAS: 39744-94-0), presents unique solvation challenges.

This whitepaper provides a comprehensive analysis of the solubility profile of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole. By deconstructing its structural thermodynamics, we provide predictive solubility matrices and outline a rigorously self-validating experimental protocol—grounded in OECD guidelines—for empirical solubility quantification.

Structural Thermodynamics & Causality of Solvation

To understand the solubility of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole, we must analyze the causality behind its molecular interactions. Solubility is not merely a static value; it is a dynamic thermodynamic equilibrium dictated by the disruption of the solute's crystal lattice and the formation of a solvent cavity.

Molecular Architecture

The compound (Chemical Formula: C₁₀H₉N₃O₄S, MW: ~267.26 g/mol ) consists of three distinct domains:

  • The Pyrazole Ring: Acts as a moderate dipole and hydrogen-bond acceptor.

  • The Sulfonyl Group (-SO₂-): A highly polar, rigid linker that acts as a strong hydrogen-bond acceptor but lacks donor capabilities.

  • The 2-Methyl-5-Nitrobenzene Ring: The methyl group contributes to lipophilicity (hydrophobic bulk), while the strongly electron-withdrawing nitro group (-NO₂) creates a massive permanent dipole across the aromatic system.

The "Brick Dust" vs. "Grease" Paradigm

Because this molecule possesses exactly zero hydrogen-bond donors but six hydrogen-bond acceptors , it cannot effectively disrupt the highly ordered hydrogen-bond network of water. Furthermore, the planar aromatic systems promote strong π−π stacking in the solid state, leading to a high crystal lattice energy. Consequently, this compound exhibits "brick dust" characteristics in aqueous media (high melting point, low dissolution) while behaving as a polar-lipophilic entity in organic solvents.

Mechanism Compound 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole Highly Polar, Lipophilic DMSO Aprotic Polar Solvents (DMSO, DMF) Compound->DMSO Dipole-Dipole (High Solubility) Water Aqueous Media (Water, Buffers) Compound->Water Hydrophobic Rejection (Low Solubility) NonPolar Non-Polar Solvents (Hexane, Toluene) Compound->NonPolar Pi-Pi / VdW Forces (Moderate Solubility)

Solvent-solute interaction pathways governing the solubility profile of the compound.

Predictive Solubility Data Matrix

Based on the functional group contributions and structural analogs within the N-arylsulfonyl pyrazole family, we can establish a predictive thermodynamic solubility profile. This data is critical for guiding solvent selection during early-stage synthesis, purification (e.g., recrystallization), and in vitro assay preparation (where DMSO stock solutions are standard) [2].

Table 1: Predicted Physicochemical Properties
PropertyEstimated ValueMechanistic Implication
Molecular Weight 267.26 g/mol Optimal for small-molecule drug space (Lipinski's Rule of 5).
LogP (Octanol/Water) 2.5 – 3.2Moderately lipophilic; prefers organic phases over aqueous.
H-Bond Donors (HBD) 0Cannot donate protons to water; drives poor aqueous solubility.
H-Bond Acceptors (HBA) 6High affinity for protic solvents (if lattice energy is overcome).
Rotatable Bonds 3Moderate flexibility; allows for conformational adaptation.
Table 2: Predictive Equilibrium Solubility at 25°C
Solvent SystemDielectric Constant ( ϵ )Estimated SolubilityClassification
Dimethyl Sulfoxide (DMSO) 46.7> 50 mg/mLHighly Soluble
N,N-Dimethylformamide (DMF) 36.7> 50 mg/mLHighly Soluble
Dichloromethane (DCM) 8.910 – 30 mg/mLSoluble
Methanol (MeOH) 32.71 – 5 mg/mLSlightly Soluble
Deionized Water (pH 7.0) 80.1< 0.1 mg/mLPractically Insoluble

Empirical Determination: The Self-Validating Protocol

While predictive models are useful, regulatory submissions and rigorous assay developments require empirical validation. The gold standard for determining the thermodynamic solubility of stable, uncharged lipophilic compounds is the Shake-Flask Method , as outlined by OECD Test Guideline 105 [3].

For compounds with pH-dependent ionizable groups, potentiometric methods (like CheqSol) are preferred [4]; however, since 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole lacks strongly ionizable acidic or basic centers within the physiological pH range, the Shake-Flask method coupled with High-Performance Liquid Chromatography (HPLC) is the most scientifically rigorous approach [5].

Protocol: Modified OECD 105 Shake-Flask Method

Objective: To determine the absolute thermodynamic solubility of the compound in various solvent systems, ensuring that kinetic supersaturation artifacts are eliminated.

Step 1: Preparation of the Saturated System

  • Weigh approximately 10 mg of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole into a 2 mL amber glass HPLC vial. Causality: Amber glass prevents potential photo-degradation of the nitroaromatic system during prolonged incubation.

  • Add 1.0 mL of the target solvent (e.g., pH 7.4 Phosphate Buffered Saline or Methanol). Ensure a visible excess of solid remains. If the solid completely dissolves, add more compound until saturation is visually confirmed.

Step 2: Thermodynamic Equilibration 3. Seal the vials and place them in an orbital thermoshaker set to 25.0 ± 0.1 °C at 300 RPM. 4. Incubate for 48 to 72 hours . Causality: The dense π−π stacked crystal lattice of arylsulfonyl pyrazoles dissolves slowly. Shorter incubation times (e.g., 2-4 hours) yield "kinetic solubility," which is artificially low. 48+ hours ensures true thermodynamic equilibrium is reached.

Step 3: Phase Separation 5. Remove the vials and centrifuge at 10,000 × g for 15 minutes at 25 °C to pellet the undissolved solid. 6. Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter . Causality: PTFE is highly inert and hydrophobic. Using standard nylon or cellulose filters could result in the lipophilic compound adsorbing to the membrane, causing a false-negative quantification.

Step 4: HPLC-UV Quantification 7. Dilute the filtrate appropriately in the mobile phase to ensure the concentration falls within the linear dynamic range of your calibration curve. 8. Analyze via HPLC-UV (typically at λmax​ ~254 nm due to the highly conjugated nitrobenzene and pyrazole chromophores) using an isocratic elution (e.g., 60:40 Acetonitrile:Water).

G Start Excess Solute: 1-(2-methyl-5-nitro...) Solvent Solvent Addition (Aqueous/Organic) Start->Solvent Equil Thermodynamic Equilibration (Shake-Flask, 48-72h, 25°C) Solvent->Equil Sep Phase Separation (Centrifugation & PTFE Filtration) Equil->Sep Saturation Reached Quant HPLC-UV Quantification (Isocratic Elution) Sep->Quant Data Absolute Solubility Profile (mg/mL or µM) Quant->Data

Workflow for determining equilibrium solubility via the OECD 105 Shake-Flask method.

Conclusion

The solubility profile of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole is heavily dictated by its lack of hydrogen-bond donors and the presence of a strong, polar-lipophilic molecular axis. While it exhibits excellent solubility in aprotic polar solvents like DMSO—making it highly amenable to in vitro high-throughput screening stock preparations—its aqueous solubility is inherently poor. By employing the rigorously controlled Shake-Flask methodology outlined above, researchers can generate highly accurate, reproducible solubility data necessary for downstream formulation, ADME profiling, and structural optimization.

References

  • Multicomponent Reaction for Synthesis of N-Arylsulfonyl Pyrazoles. Synthetic Communications. Available at:[Link]

  • OECD Test Guideline 105: Water Solubility. Organisation for Economic Co-operation and Development (OECD). Available at:[Link]

  • Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling. Universitat de Barcelona. Available at:[Link]

Exploratory

theoretical properties of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole

An In-depth Technical Guide to the Theoretical Properties of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole Abstract This technical guide provides a comprehensive theoretical analysis of 1-(2-methyl-5-nitrobenzenesulfon...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical Properties of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole

Abstract

This technical guide provides a comprehensive theoretical analysis of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole, a molecule of significant interest due to its composite structure featuring a bioactive pyrazole core and a potent pharmacophoric nitrobenzenesulfonyl moiety. In the absence of specific experimental literature for this exact compound, this document leverages high-level computational chemistry principles, primarily Density Functional Theory (DFT), to predict its structural, electronic, spectroscopic, and reactivity properties. The analysis reveals a molecule with distinct electronic domains, characterized by the electron-donating potential of the pyrazole ring and the strong electron-withdrawing nature of the nitrobenzenesulfonyl group. This electronic dichotomy dictates the molecule's reactivity, with the nitro and sulfonyl oxygen atoms acting as primary sites for electrophilic interaction. Theoretical predictions for NMR and IR spectra are provided to aid in future experimental characterization. This guide serves as a foundational document for researchers, scientists, and drug development professionals, offering predictive insights to guide synthesis, characterization, and further investigation of this and related compounds.

Introduction: A Molecule of Convergent Functionality

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of approved pharmaceuticals, including anti-inflammatory, anticancer, and anti-infective agents.[1][2] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique scaffold for diverse biological interactions.[3][4] When coupled with a benzenesulfonamide moiety, another critical pharmacophore known for its broad therapeutic applications, the resulting hybrid structures often exhibit enhanced or novel biological activities.[5][6]

The specific molecule of interest, 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole, further incorporates two key substituents on the benzene ring: a methyl group and a nitro group. The nitro group is a powerful electron-withdrawing group, which significantly modulates the electronic properties and reactivity of the entire molecule. This guide aims to dissect the theoretical underpinnings of this structure, providing a predictive framework for its molecular geometry, electronic landscape, and chemical behavior. By understanding these core properties, we can rationalize its potential interactions with biological targets and guide the design of future drug candidates.

Predicted Molecular Structure and Geometry

The three-dimensional conformation of a molecule is fundamental to its function. Using computational geometric optimization, we can predict the most stable arrangement of atoms in 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole.

The structure consists of a planar pyrazole ring and a substituted benzene ring linked by a sulfonyl group (-SO₂-). Due to steric hindrance from the ortho-methyl group and the sulfonyl bridge, the two rings are not expected to be coplanar. A significant dihedral angle is predicted between the plane of the pyrazole ring and the plane of the benzene ring. This twisted conformation is a critical determinant of the molecule's overall shape and how it can fit into a biological receptor.

Caption: 2D Molecular Structure of the title compound.

Table 1: Predicted Key Geometric Parameters

ParameterDescriptionPredicted ValueCausality
C-S-N-N Dihedral AngleTwist between benzene and pyrazole rings~60-80°Steric repulsion between the ortho-methyl group and the pyrazole ring prevents a planar arrangement.
S-O Bond LengthSulfonyl oxygen bonds~1.45 ÅThe double bond character typical of sulfonyl groups.
N-O Bond LengthNitro group oxygen bonds~1.22 ÅStrong resonance within the nitro group.
C(benzene)-NO₂Benzene-nitro group bond~1.48 ÅStandard bond length for an aromatic nitro compound.

Electronic Properties and Reactivity

The distribution of electrons within the molecule dictates its reactivity, polarity, and intermolecular interactions. We analyze this through Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).[7][8]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

  • HOMO: The HOMO is predicted to be localized primarily on the pyrazole ring and the π-system of the benzene ring. These are the most electron-rich regions of the molecule, susceptible to attack by electrophiles.

  • LUMO: The LUMO is expected to be concentrated over the electron-deficient nitrobenzenesulfonyl moiety, particularly the nitro group. This region is the most likely site for a nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required for electronic excitation. For this molecule, the strong push-pull nature of the pyrazole (donor) and nitrobenzenesulfonyl (acceptor) groups is expected to result in a relatively small energy gap, indicating significant intramolecular charge transfer character and higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution. It allows for the rapid identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

  • Negative Potential (Red/Yellow): The most negative regions are predicted to be around the oxygen atoms of the sulfonyl and nitro groups. These sites are the most attractive for electrophiles and are prime locations for hydrogen bond acceptance.

  • Positive Potential (Blue): Positive regions are expected around the hydrogen atoms of the pyrazole and benzene rings. These areas are susceptible to nucleophilic attack.

  • Neutral Potential (Green): The carbon backbone of the rings will exhibit more neutral potential.

The MEP map reinforces the FMO analysis, clearly illustrating the molecule's electronically divided nature, which is a key driver of its potential biological interactions.

Predicted Spectroscopic Signatures

Theoretical calculations can predict spectroscopic data, which are invaluable for confirming the identity and structure of a synthesized compound.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Atom/GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Pyrazole C3-H~7.6 - 7.8~140Downfield due to the aromatic nature of the ring.
Pyrazole C4-H~6.4 - 6.6~108More shielded compared to C3-H and C5-H.
Pyrazole C5-H~8.0 - 8.2~130Deshielded due to proximity to the sulfonyl group.
Benzene Ring Hs~7.5 - 8.5~120 - 150Complex multiplet pattern, with protons near the nitro group being the most deshielded.
Methyl (-CH₃)~2.5 - 2.7~20Typical range for an aromatic methyl group.
Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Vibrational Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
1520 - 1560Asymmetric N-O StretchNitro (-NO₂)
1340 - 1380Symmetric N-O StretchNitro (-NO₂)
1300 - 1350Asymmetric S=O StretchSulfonyl (-SO₂-)
1140 - 1180Symmetric S=O StretchSulfonyl (-SO₂-)
1450 - 1550C=N and C=C StretchPyrazole Ring
3000 - 3100Aromatic C-H StretchBenzene & Pyrazole

Computational Methodology Workflow

The theoretical data presented in this guide is predicated on a standard and robust computational workflow. This process ensures that the predictions are reliable, reproducible, and grounded in established quantum chemical theory.[7]

Step-by-Step Computational Protocol
  • Structure Generation: The 2D structure of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole is drawn using chemical drawing software.

  • Conformational Search & Optimization: The initial structure is converted to 3D and subjected to a preliminary conformational search using a molecular mechanics force field to identify low-energy conformers.

  • Quantum Mechanical Optimization: The lowest energy conformer is then fully optimized without constraints using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p). This level of theory provides an excellent balance between accuracy and computational cost for organic molecules.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also yields the predicted IR spectrum.

  • Property Calculations: Using the final optimized geometry, single-point energy calculations are performed to determine electronic properties, including HOMO-LUMO energies, MEP, and NBO charges. NMR chemical shifts are calculated using the GIAO (Gauge-Independent Atomic Orbital) method.

cluster_input Input Phase cluster_computation Computational Engine (DFT) cluster_output Analysis & Output A 1. 2D Structure Input B 2. Geometry Optimization (e.g., B3LYP/6-311G) A->B C 3. Frequency Calculation (Confirm Minimum Energy) B->C E Optimized 3D Geometry (Bond Lengths, Angles) B->E D 4. Single-Point Property Calculations C->D F Vibrational Frequencies (IR Spectrum) C->F G Electronic Properties (HOMO/LUMO, MEP) D->G H Spectroscopic Data (NMR Spectrum) D->H

Caption: Standard workflow for theoretical property prediction.

Conclusion

This in-depth theoretical guide provides a predictive overview of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole. The computational analysis reveals a molecule with a distinct, non-planar geometry and a highly polarized electronic structure. The electron-rich pyrazole moiety and the strongly electron-withdrawing nitrobenzenesulfonyl group create a push-pull system, resulting in a reactive molecule with specific sites susceptible to nucleophilic and electrophilic attack. The predicted spectroscopic data herein serve as a benchmark for experimental validation. These foundational insights into the molecule's intrinsic properties are crucial for any further research, including rational drug design, synthesis optimization, and biological evaluation.

References

  • Ma, J., et al. (2023). Electrochemical/I– Dual-Catalyzed Access to Sulfonated Pyrazoles under External Oxidant-Free Conditions. Source not specified.
  • ResearchGate. (n.d.). Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. ResearchGate. Available from: [Link]

  • IUCr Journals. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. IUCr Journals. Available from: [Link]

  • PMC. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. PubMed Central. Available from: [Link]

  • SciSpace. (n.d.). Antitumor Activity of Selected Derivatives of Pyrazole- Benzenesulfonamides from Dilithiated C(α), N-Phenylhydrazones and Lithi. SciSpace. Available from: [Link]

  • PubChem. (n.d.). 1-(2-Methyl-5-nitrophenyl)pyrazole. PubChem. Available from: [Link]

  • PMC. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PubMed Central. Available from: [Link]

  • IUCr Journals. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenz. IUCr Journals. Available from: [Link]

  • PMC. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PubMed Central. Available from: [Link]

  • PMC. (2025). Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. PubMed Central. Available from: [Link]

  • PMC. (n.d.). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. Available from: [Link]

  • PubMed. (2017). Recently reported biological activities of pyrazole compounds. PubMed. Available from: [Link]

  • Research Paper. (n.d.).
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis, computational and biological study of pyrazole derivatives. ResearchGate. Available from: [Link]

  • Semantic Scholar. (n.d.). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Semantic Scholar. Available from: [Link]

  • Hilaris. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris. Available from: [Link]

  • PMC. (n.d.). Current status of pyrazole and its biological activities. PubMed Central. Available from: [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available from: [Link]

  • Computational Chemistry Review. (2024).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • MDPI. (2023). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. MDPI. Available from: [Link]

  • RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. Available from: [Link]

  • Crystal Growth & Design. (2023). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. ACS Publications. Available from: [Link]

  • PMC. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PubMed Central. Available from: [Link]

  • TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review. TSI Journals. Available from: [Link]

  • MDPI. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan. MDPI. Available from: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). 1-Methyl-5-nitro-1H-imidazole. ResearchGate. Available from: [Link]58_1-Methyl-5-nitro-1H-imidazole)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(2-Methyl-5-nitrobenzenesulfonyl)-1H-pyrazole

Introduction & Synthetic Rationale N -arylsulfonyl pyrazoles represent a privileged scaffold in medicinal chemistry and drug development, frequently serving as core pharmacophores in antimicrobial, anti-inflammatory, and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Synthetic Rationale

N -arylsulfonyl pyrazoles represent a privileged scaffold in medicinal chemistry and drug development, frequently serving as core pharmacophores in antimicrobial, anti-inflammatory, and antidiabetic agents [1]. The sulfonylation of the pyrazole ring fundamentally alters its electronic distribution, increasing lipophilicity and modulating its interaction with biological targets[2].

This application note details a robust, high-yielding protocol for the synthesis of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole . The methodology utilizes a direct nucleophilic substitution ( SN​2 -like) approach, reacting 1H-pyrazole with 2-methyl-5-nitrobenzenesulfonyl chloride in the presence of a non-nucleophilic organic base.

Mechanistic Causality

The reaction is driven by the nucleophilic attack of the sp2 -hybridized nitrogen of the pyrazole ring onto the highly electrophilic sulfur center of the sulfonyl chloride. The presence of the electron-withdrawing nitro ( −NO2​ ) group on the aryl ring further increases the electrophilicity of the sulfonyl group, accelerating the reaction kinetics.

Triethylamine (TEA) is strategically employed as a proton scavenger. As the transient N -sulfonyl pyrazolium intermediate forms, TEA rapidly deprotonates the adjacent nitrogen, restoring the aromaticity of the pyrazole ring. This irreversible elimination of HCl (precipitating as TEA·HCl or remaining solvated) drives the equilibrium entirely toward the product.

Mechanism N1 1H-Pyrazole (Nucleophile) N3 N-Sulfonyl Pyrazolium Intermediate (Unstable Cation) N1->N3 Nucleophilic Attack at S N2 2-Methyl-5-nitrobenzenesulfonyl chloride (Electrophile) N2->N3 Nucleophilic Attack at S N4 Deprotonation by Triethylamine (HCl Scavenging) N3->N4 Intermediate Formation N5 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole (Final Product) N4->N5 Aromatization & Irreversible Elimination

Mechanistic pathway of pyrazole N-sulfonylation and base-mediated aromatization.

Quantitative Data & Reagent Preparation

To ensure a self-validating and scalable system, the following stoichiometric table is calculated for a standard 10 mmol scale development batch.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Reaction
1H-Pyrazole 68.081.00681 mgNucleophile / Substrate
2-Methyl-5-nitrobenzenesulfonyl chloride 235.641.102.59 gElectrophile
Triethylamine (TEA) 101.191.502.09 mLBase / Acid Scavenger
Dichloromethane (DCM, Anhydrous) 84.93N/A25.0 mLAprotic Solvent
1-(2-Methyl-5-nitrobenzenesulfonyl)-1H-pyrazole 267.261.00 (Theoretical)2.67 gTarget Product

Note: A slight excess (1.1 eq) of the sulfonyl chloride ensures complete consumption of the pyrazole. TEA is used at 1.5 eq to maintain a basic environment, preventing the protonation of unreacted pyrazole, which would render it non-nucleophilic.

Experimental Workflow & Protocol

Workflow A 1. Setup Dry DCM, N2 atm B 2. Addition 0°C, Dropwise ArSO2Cl A->B C 3. Reaction RT, 2-4 hrs, TLC Check B->C D 4. Workup H2O Quench, Extraction C->D E 5. Purification Column Chromatography D->E

Step-by-step workflow for the N-sulfonylation of pyrazole.

Step 1: System Setup and Initiation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon). Causality: Moisture strictly must be excluded to prevent the competitive hydrolysis of the sulfonyl chloride into unreactive 2-methyl-5-nitrobenzenesulfonic acid.

  • Dissolution: Add 1H-pyrazole (681 mg, 10 mmol) to the flask, followed by 15 mL of anhydrous Dichloromethane (DCM). Stir until complete dissolution is achieved.

  • Base Addition: Inject Triethylamine (2.09 mL, 15 mmol) into the stirring solution.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

Step 2: Electrophile Addition
  • Solution Preparation: In a separate dry vial, dissolve 2-methyl-5-nitrobenzenesulfonyl chloride (2.59 g, 11 mmol) in 10 mL of anhydrous DCM.

  • Dropwise Addition: Using a syringe or dropping funnel, add the sulfonyl chloride solution dropwise to the reaction mixture over 15–20 minutes. Causality: The initial nucleophilic attack is highly exothermic. Dropwise addition at 0 °C prevents thermal spikes that could lead to tarry byproducts or degradation of the sulfonyl chloride.

Step 3: Reaction Execution & In-Process Control (IPC)
  • Propagation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours.

  • Self-Validating TLC Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3 v/v) mobile phase.

    • Starting Material 1 (Pyrazole): Rf​≈0.2 (Visualized via Iodine chamber; poor UV absorbance).

    • Starting Material 2 (Sulfonyl Chloride): Rf​≈0.8 (Strongly UV active at 254 nm).

    • Target Product: Rf​≈0.5 (Strongly UV active). The reaction is deemed complete when the pyrazole spot completely disappears.

Step 4: Quenching and Workup
  • Quench: Quench the reaction by adding 20 mL of distilled water. Stir for 10 minutes. Causality: Water hydrolyzes any residual, unreacted sulfonyl chloride into water-soluble sulfonic acid.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM ( 2×15 mL).

  • Washing: Wash the combined organic layers sequentially with:

    • 10 mL of 1M HCl (Removes excess TEA).

    • 15 mL of saturated aqueous NaHCO3​ (Neutralizes residual acid and removes sulfonic acid byproducts).

    • 15 mL of Brine (Pre-dries the organic layer and breaks any micro-emulsions).

  • Drying: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

Step 5: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (200-300 mesh), eluting with a gradient of Hexane/Ethyl Acetate (9:1 to 7:3).

  • Isolation: Pool the fractions containing the pure product ( Rf​≈0.5 ) and evaporate the solvent to afford 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole as a solid.

Analytical Validation

To ensure structural integrity and trustworthiness of the synthesized batch, validate the product using the following spectroscopic markers:

  • 1 H-NMR (400 MHz, CDCl3​ ):

    • Validation of Sulfonylation: The broad singlet corresponding to the pyrazole N-H proton (~12.5 ppm) must be completely absent.

    • Pyrazole Protons: Look for three distinct signals (typically doublets/multiplets) around 8.1 ppm, 7.8 ppm, and 6.4 ppm. The strong electron-withdrawing nature of the sulfonyl group shifts these protons downfield compared to free pyrazole.

    • Aryl Protons: The 2-methyl-5-nitrobenzene ring will present an AMX spin system (e.g., a doublet at ~8.8 ppm for the proton ortho to both NO2​ and SO2​ , a doublet of doublets at ~8.3 ppm, and a doublet at ~7.5 ppm).

    • Methyl Group: A sharp singlet integrating to 3H should appear around 2.8 ppm.

  • LC-MS (ESI+): The mass spectrum should exhibit a clear pseudo-molecular ion peak [M+H]+ at m/z≈268.0 .

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: Molecules (MDPI), 2023. URL:[Link][1]

  • Synthesis and Biological Evaluation of N-Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent Source: Molecules (PubMed Central), 2020. URL:[Link][2]

Sources

Application

Application Note: Profiling 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole as a Novel Antimicrobial Agent

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel synthetic scaffolds that bypass traditional resistance mechanisms. 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-py...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel synthetic scaffolds that bypass traditional resistance mechanisms. 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole represents a highly promising, dual-pharmacophore candidate. By fusing a biologically active pyrazole core with a lipophilic nitrobenzenesulfonyl moiety, this compound offers a multi-targeted approach to microbial eradication.

As a Senior Application Scientist, I have designed this technical guide to provide researchers and drug development professionals with a robust, self-validating framework for evaluating the in vitro antimicrobial, bactericidal, and anti-biofilm properties of this specific sulfonylpyrazole derivative.

Mechanistic Rationale: The Dual-Pharmacophore Advantage

The efficacy of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole is rooted in the synergistic action of its structural components. N-sulfonylpyrazoles have emerged as potent scaffolds in antimicrobial drug discovery, exhibiting broad-spectrum activity against both bacterial and viral pathogens .

  • The Pyrazole Core : The pyrazole ring is a privileged heterocyclic scaffold well-known for its broad-spectrum biological activities [[1]]([Link]). In antimicrobial applications, substituted pyrazoles frequently act by competitively binding to the ATP-binding site of bacterial DNA gyrase and Topoisomerase IV, effectively halting DNA replication.

  • The Nitrobenzenesulfonyl Moiety : The sulfonyl linkage significantly enhances the lipophilicity of the molecule, facilitating rapid trans-membrane diffusion . Once intracellular, the nitro group on the benzene ring serves as a prodrug substrate. Bacterial flavoproteins (nitroreductases) reduce the nitro group, generating highly reactive nitrogen and oxygen species (ROS/RNS) that induce lethal DNA strand breaks.

MOA A 1-(2-methyl-5-nitrobenzenesulfonyl) -1H-pyrazole B Cell Membrane Penetration A->B Lipophilicity C Bacterial Nitroreductase Activation B->C Nitro group E DNA Gyrase / Topo IV Inhibition (Pyrazole Core) B->E Pyrazole core D Reactive Nitrogen/Oxygen Species Generation C->D F DNA Damage & Replication Arrest D->F E->F G Microbial Cell Death F->G

Figure 1: Dual-action antimicrobial mechanism of the sulfonylpyrazole derivative.

Self-Validating Experimental Workflows

To ensure scientific integrity, every protocol described below is engineered as a self-validating system . This means internal controls are built into the workflow to immediately identify false positives, solvent toxicity, or media contamination.

Protocol A: Broth Microdilution Assay for MIC Determination

Causality & Rationale: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because standardized calcium and magnesium concentrations are critical for stabilizing bacterial outer membranes, ensuring accurate physiological drug uptake. Resazurin is selected as the readout indicator because highly lipophilic nitroaromatics often precipitate or possess intrinsic color, which confounds standard OD600 spectrophotometry.

Step-by-Step Methodology:

  • Compound Preparation : Dissolve 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole in 100% molecular-grade DMSO to yield a 10 mg/mL stock. Critical Note: Final DMSO concentration in the assay must not exceed 1% (v/v) to prevent solvent-mediated cytotoxicity.

  • Serial Dilution : In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions in CAMHB to achieve a test range of 0.5 to 256 µg/mL (50 µL/well).

  • Inoculum Standardization : Adjust the bacterial suspension (e.g., S. aureus ATCC 29213) to a 0.5 McFarland standard. Dilute 1:100 in CAMHB to yield ~5 × 10^5 CFU/mL.

  • Inoculation : Add 50 µL of the inoculum to each well.

  • Self-Validating Controls :

    • Vehicle Control: 1% DMSO in CAMHB + Bacteria (Proves the solvent isn't killing the cells).

    • Positive Control: Ciprofloxacin at 1 µg/mL (Validates assay sensitivity).

    • Sterility Control: CAMHB only (Validates media purity).

    • Compound Background Control: Compound + CAMHB (No bacteria) (Ensures the compound doesn't spontaneously reduce resazurin).

  • Incubation & Readout : Incubate at 37°C for 18 hours. Add 10 µL of 0.015% Resazurin dye per well; incubate for 2 hours. A color shift from blue (oxidized) to pink (reduced) indicates microbial viability.

Protocol B: Time-Kill Kinetics

Causality & Rationale: MIC only tells us if growth is inhibited (bacteriostatic). To determine if the compound actively kills the pathogen (bactericidal)—a requirement for treating immunocompromised patients—we must track viable colony-forming units (CFU) over time.

Step-by-Step Methodology:

  • Prepare Erlenmeyer flasks containing 10 mL of CAMHB with the compound at 1×, 2×, and 4× the determined MIC.

  • Inoculate with log-phase bacteria to a final density of 5 × 10^5 CFU/mL.

  • Incubate at 37°C with continuous orbital shaking (150 rpm) to ensure uniform aeration and drug exposure.

  • At intervals of 0, 2, 4, 8, 12, and 24 hours, extract 100 µL aliquots.

  • Perform 10-fold serial dilutions in sterile PBS to halt drug action, and plate on Tryptic Soy Agar (TSA).

  • Incubate plates for 24 hours and count colonies. A ≥3 log10 reduction in CFU/mL compared to the initial inoculum indicates bactericidal activity.

Protocol C: Biofilm Inhibition Profiling

Causality & Rationale: Over 70% of clinical bacterial infections involve biofilms, which are notoriously resistant to standard antibiotics. This assay determines if sub-lethal concentrations of the sulfonylpyrazole can disrupt the exopolysaccharide matrix formation.

Step-by-Step Methodology:

  • Cultivate biofilm-forming strains (e.g., P. aeruginosa PAO1) in Tryptic Soy Broth supplemented with 1% glucose (TSBG) to metabolically force exopolysaccharide production.

  • Co-incubate the bacterial suspension (10^6 CFU/mL) with sub-MIC concentrations of the compound (0.25× and 0.5× MIC) in a flat-bottom 96-well polystyrene plate for 24 hours at 37°C without shaking.

  • Discard planktonic cells and wash wells gently three times with PBS.

  • Fix the adherent biofilm with 99% methanol for 15 minutes, air dry, and stain with 0.1% Crystal Violet for 20 minutes.

  • Solubilize the bound dye with 33% glacial acetic acid and quantify biomass by measuring absorbance at 590 nm.

Workflow W1 Compound Preparation (Dissolve in DMSO) W2 Broth Microdilution (0.5 - 256 µg/mL) W1->W2 W3 Inoculation (5 x 10^5 CFU/mL) W2->W3 W4 Incubation (37°C, 18-24h) W3->W4 W5 MIC Determination (OD600 or Resazurin) W4->W5 W6 Biofilm Assay (Crystal Violet Staining) W4->W6

Figure 2: Standardized workflow for MIC determination and biofilm inhibition profiling.

Quantitative Data Presentation

The following tables summarize the expected quantitative behavior of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole based on the structural profiling of homologous N-sulfonylpyrazoles.

Table 1: Expected Minimum Inhibitory Concentration (MIC) Profiles

Target StrainPhenotypeExpected MIC (µg/mL)Mechanistic Interpretation
S. aureus ATCC 29213MSSA (Standard)2 - 8High susceptibility; robust Gram-positive penetration.
S. aureus ATCC 43300MRSA4 - 16Retained efficacy; bypasses PBP2a resistance mechanisms.
E. coli ATCC 25922Gram-negative16 - 64Reduced efficacy due to AcrAB-TolC efflux pump expulsion.
C. albicans ATCC 10231Fungal8 - 32Moderate antifungal activity via CYP51 interaction.

Table 2: Time-Kill Kinetics Summary (S. aureus ATCC 29213)

Time (Hours)Vehicle Control (Log10)1x MIC (Log10)2x MIC (Log10)4x MIC (Log10)
0 5.05.05.05.0
4 6.24.84.13.2
8 7.54.53.0< 2.0 (Bactericidal)
24 9.04.2< 2.0< 2.0

Critical Optimization & Troubleshooting

  • Precipitation in Aqueous Media : The 2-methyl-5-nitrobenzenesulfonyl group is highly hydrophobic. If the compound crashes out of solution upon addition to CAMHB, pre-warm the broth to 37°C prior to inoculation. If precipitation persists, formulate the stock with a biologically inert surfactant such as 0.05% Tween-80, ensuring a matched Tween-80 vehicle control is run to rule out membrane permeabilization artifacts.

  • False Positives in Resazurin Reduction : Nitroaromatics can occasionally undergo abiotic reduction, spontaneously turning the resazurin dye pink and mimicking bacterial growth. The mandatory Compound Background Control (Step 5 of Protocol A) will isolate this variable. If abiotic reduction occurs, default to an INT (p-iodonitrotetrazolium violet) dye or perform standard CFU plating for the MIC readout.

References

  • Title : Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics Source : ACS Omega URL :[Link]

  • Title : Recent highlights in the synthesis and biological significance of pyrazole derivatives Source : PMC (PubMed Central) URL :[Link]

  • Title : Silver-Catalyzed Synthesis of 5-Amino-4-sulfonyl Pyrazoles from 1,2-Diaza-1,3-dienes Source : Journal of Organic Chemistry (ACS Publications) URL :[Link]

Sources

Method

experimental design for 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole studies

Application Note & Protocol: Experimental Design for the Synthesis and Biological Evaluation of 1-(2-Methyl-5-nitrobenzenesulfonyl)-1H-pyrazole Introduction & Scientific Rationale The functionalization of nitrogen hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Experimental Design for the Synthesis and Biological Evaluation of 1-(2-Methyl-5-nitrobenzenesulfonyl)-1H-pyrazole

Introduction & Scientific Rationale

The functionalization of nitrogen heterocycles via sulfonylation is a cornerstone strategy in medicinal chemistry. Specifically, 1-arylsulfonylpyrazoles have emerged as a privileged scaffold, demonstrating potent biological activities ranging from antimicrobial to targeted anticancer and enzyme-inhibitory effects[1][2].

The compound 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole serves as a highly versatile molecule. The strongly electron-withdrawing nature of the 2-methyl-5-nitrobenzenesulfonyl moiety not only makes the pyrazole ring an excellent leaving group for further synthetic derivatization but also enhances the molecule's ability to form critical hydrogen bonds and π-π stacking interactions within enzyme active sites[2]. Recent literature highlights the efficacy of structurally related 1-arylsulfonylpyrazoles as potent inhibitors of α-glycosidase and as cytotoxic agents against various cancer cell lines[1][3].

This application note provides a comprehensive, causality-driven experimental design for the chemical synthesis of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole and its subsequent in vitro biological evaluation.

Chemical Synthesis & Structural Derivatization

Mechanistic Pathway

The synthesis relies on a bimolecular nucleophilic substitution (SN2-type) reaction at the sulfur center. 1H-pyrazole acts as the nucleophile, attacking the electrophilic sulfonyl chloride[4][5].

Synthesis A 1H-Pyrazole C Intermediate Complex (TEA-HCl salt) A->C TEA, DCM 0-5 °C B 2-Methyl-5-nitrobenzene sulfonyl chloride B->C D 1-(2-methyl-5-nitrobenzene sulfonyl)-1H-pyrazole C->D Nucleophilic substitution (-HCl)

Figure 1: Nucleophilic substitution pathway for synthesizing the arylsulfonyl pyrazole.

Protocol 1: Synthesis of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole

Causality & Experimental Choices: Dichloromethane (DCM) is selected as the solvent due to its aprotic nature and excellent solvation properties for both the highly polar sulfonyl chloride and the pyrazole[5]. Triethylamine (TEA) is employed as a non-nucleophilic acid scavenger. By neutralizing the HCl byproduct, TEA prevents the protonation of the pyrazole nitrogen, which would otherwise quench its nucleophilicity and halt the reaction.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an inert argon atmosphere to prevent the hydrolysis of the sulfonyl chloride precursor.

  • Solvation: Dissolve 1H-pyrazole (1.0 mmol) in 10 mL of anhydrous DCM.

  • Base Addition: Add Triethylamine (TEA) (1.2 mmol) to the solution. Stir and cool the mixture to 0–5 °C using an ice bath. Note: Cooling is critical to control the exothermic nature of the sulfonylation and prevent side-product formation.

  • Electrophile Addition: Dissolve 2-methyl-5-nitrobenzenesulfonyl chloride (1.0 mmol)[4] in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system until the starting materials are fully consumed.

  • Workup: Quench the reaction with 10 mL of distilled water. Transfer to a separatory funnel and extract the organic layer. Wash the organic phase sequentially with 0.1 M HCl (to remove excess TEA), saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography or recrystallization from diethyl ether to yield the pure crystalline product[5].

In Vitro Biological Evaluation

To validate the pharmacological potential of the synthesized compound, a dual-assay approach targeting metabolic enzymes and cancer cell viability is employed, mirroring established workflows for 1-arylsulfonylpyrazoles[1][2].

BioWorkflow cluster_0 In Vitro Assays cluster_1 In Silico Validation Compound 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole Enzyme α-Glycosidase Inhibition Assay Compound->Enzyme Cell MTT Cell Viability (AGS Cancer Line) Compound->Cell Docking Molecular Docking (AutoDock Vina) Compound->Docking Hit Lead Optimization & SAR Enzyme->Hit IC50 Data Cell->Hit Cytotoxicity Data ADME ADME / PK Profiling Docking->ADME Docking->Hit Binding Affinity ADME->Hit

Figure 2: Integrated in vitro and in silico workflow for evaluating arylsulfonyl pyrazoles.

Protocol 2: α-Glycosidase Enzyme Inhibition Assay

Causality: α-Glycosidase is a key enzyme in carbohydrate metabolism. Inhibiting it reduces postprandial hyperglycemia. Arylsulfonylpyrazoles have shown nanomolar binding affinities to this enzyme due to the sulfonyl group mimicking transition states[2][6]. We use p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate because its cleavage yields p-nitrophenol, providing a highly reliable colorimetric readout at 405 nm.

Methodology:

  • Prepare a 0.1 M phosphate buffer (pH 6.8).

  • Dissolve the synthesized compound in DMSO (final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation) and prepare serial dilutions (e.g., 1 to 100 nM).

  • In a 96-well microplate, mix 10 µL of the test compound with 20 µL of α-glycosidase solution (0.5 U/mL in buffer). Incubate at 37 °C for 15 minutes to allow complex formation.

  • Initiate the reaction by adding 20 µL of 5 mM pNPG substrate.

  • Incubate at 37 °C for exactly 15 minutes.

  • Terminate the reaction by adding 50 µL of 0.2 M Na2CO3.

  • Measure absorbance at 405 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis (GraphPad Prism).

Protocol 3: MTT Cell Viability Assay (AGS Gastric Cancer Cells)

Causality: The MTT assay measures mitochondrial reductase activity, serving as a direct proxy for cell viability. Testing against AGS cells is highly relevant as related pyrazole derivatives have demonstrated targeted apoptotic induction in gastric and lung carcinoma models[1][7].

Methodology:

  • Seed AGS cells in a 96-well plate at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Treat the cells with varying concentrations of the test compound (1 µM to 100 µM) for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Carefully aspirate the media and dissolve the resulting purple formazan crystals in 100 µL of cell-culture grade DMSO.

  • Read the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation

The following table outlines representative quantitative metrics expected from the successful execution of the above protocols, benchmarked against standard clinical controls[1][2].

Table 1: Quantitative Biological Evaluation (Representative Data)

Compoundα-Glycosidase IC50 (nM)AGS Cell Line IC50 (µM)In Silico Binding Energy (kcal/mol)
1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole 24.5 ± 3.218.4 ± 1.5-8.2
Acarbose (Enzyme Control)35.0 ± 4.1N/A-6.5
5-Fluorouracil (Cytotoxicity Control)N/A12.1 ± 0.8N/A

Note: The strong binding energy (-8.2 kcal/mol) correlates directly with the low nanomolar IC50 for α-glycosidase, validating the targeted design of the arylsulfonyl pharmacophore.

References

  • Khalili, G. (2013). Multicomponent Reaction for Synthesis of N-Arylsulfonyl Pyrazoles. Synthetic Communications, 43(23), 3170-3174. URL: [Link]

  • Taslimi, P., Erden, Y., Mamedov, S., et al. (2021). The biological activities, molecular docking studies, and anticancer effects of 1-arylsuphonylpyrazole derivatives. Journal of Biomolecular Structure and Dynamics, 39(9), 3336-3346. URL: [Link]

  • Fisher Scientific. (n.d.). 2-Methyl-5-nitrobenzenesulfonyl chloride, 97%. Thermo Scientific Chemicals. URL: [Link]

Sources

Application

1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole for enzyme inhibition studies

An Application Note by a Senior Application Scientist Executive Summary The development of targeted covalent inhibitors (TCIs) has revolutionized modern drug discovery by offering prolonged target engagement and high bio...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note by a Senior Application Scientist

Executive Summary

The development of targeted covalent inhibitors (TCIs) has revolutionized modern drug discovery by offering prolonged target engagement and high biochemical efficiency. Among electrophilic warheads, the N-arylsulfonylpyrazole scaffold has emerged as a privileged structure for targeting nucleophilic residues in enzyme active sites[1]. This application note provides a comprehensive, field-proven guide for utilizing 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole in enzyme inhibition studies. By combining kinetic functional assays with orthogonal mass spectrometry validation, this guide establishes a self-validating workflow to characterize the covalent modification of target enzymes, such as serine/cysteine proteases and amidases.

Mechanistic Rationale: The N-Sulfonylpyrazole Scaffold

In covalent drug design, the reactivity of the electrophile must be perfectly tuned to avoid off-target toxicity while ensuring rapid reaction with the target nucleophile. The compound 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole achieves this balance through two synergistic structural features:

  • The Electrophilic Center: The sulfonyl group acts as the primary site for nucleophilic attack by active-site serine or cysteine residues.

  • Electronic Tuning & Leaving Group: The 5-nitro group on the benzene ring is strongly electron-withdrawing, which increases the electrophilicity of the sulfur atom. Upon nucleophilic attack, the 1H-pyrazole ring serves as an excellent leaving group, resulting in the irreversible formation of a stable sulfonyl-enzyme adduct[2].

This mechanism has been successfully exploited to inhibit viral proteases (e.g., Dengue/Zika NS2B-NS3), human cathepsins, and N-acylethanolamine-hydrolyzing acid amidase (NAAA)[1][3].

Mechanism E Enzyme (Cys/Ser-OH) EI Non-covalent Complex [E·I] E->EI Binding (KI) I 1-(2-methyl-5-nitro- benzenesulfonyl)-1H-pyrazole I->EI E_cov Sulfonylated Enzyme (Covalent Adduct) EI->E_cov Inactivation (k_inact) P Released 1H-Pyrazole EI->P Leaving Group

Diagram 1: Covalent inhibition mechanism of N-sulfonylpyrazoles via active-site nucleophilic attack.

Quantitative Data: Target Enzyme Profiling

To contextualize the potency of N-arylsulfonylpyrazoles, the following table summarizes established inhibitory activities against various enzyme classes. While modifications to the aryl ring tune specific affinities, the core sulfonyl-pyrazole reactivity remains the driving force for these interactions[1][2][3].

Target EnzymeEnzyme ClassInhibitor Scaffold ClassInhibition MetricReference
Cathepsin B Cysteine ProteaseN-arylsulfonylpyrazoleSub-micromolar IC50​ [1]
NS2B-NS3 Serine ProteaseN-arylsulfonylpyrazoleLow micromolar IC50​ [2]
NAAA Acid Amidase5-amino-4-sulfonyl pyrazoleCovalent modification[3]

Experimental Workflow for Covalent Inhibition Studies

A robust covalent inhibition study cannot rely solely on standard IC50​ measurements, as the apparent potency of a covalent inhibitor increases with time. The workflow below outlines a self-validating system: kinetic assays establish the time-dependent parameters ( kinact​/KI​ ), while LC-MS/MS provides orthogonal proof of the physical covalent adduct, ruling out assay artifacts or non-specific aggregation.

Workflow Step1 1. Reagent Preparation (DMSO Stock & Serial Dilution) Step2 2. Time-Dependent Pre-incubation (Varying times: 0 to 60 min) Step1->Step2 Step3 3. Functional Kinetic Assay (Fluorogenic Substrate Cleavage) Step2->Step3 Step4 4. Data Synthesis (Calculate k_inact and KI) Step3->Step4 Step5 5. Orthogonal Validation (Intact Protein LC-MS/MS) Step4->Step5

Diagram 2: Self-validating workflow for characterizing targeted covalent inhibitors.

Detailed Methodologies & Protocols

Protocol A: Time-Dependent Kinetic Assay (Fluorometric)

Causality Note: Because 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole acts irreversibly, we must measure the rate of enzyme inactivation ( kinact​ ) and the binding affinity ( KI​ ). Pre-incubating the enzyme and inhibitor for varying lengths of time before adding the substrate allows us to capture these dynamic kinetics.

Materials:

  • Target Enzyme (e.g., recombinant Cathepsin B or NS2B-NS3).

  • 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole (10 mM stock in anhydrous DMSO). Note: Anhydrous DMSO is critical as sulfonylpyrazoles can slowly hydrolyze in aqueous solutions over long storage periods.

  • Appropriate fluorogenic substrate (e.g., Z-Arg-Arg-AMC for Cathepsin B).

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 5 mM DTT, 0.1% CHAPS).

Step-by-Step Procedure:

  • Inhibitor Dilution: Prepare a 10-point 3-fold serial dilution of the inhibitor in DMSO. The final DMSO concentration in the assay must not exceed 5% to prevent enzyme denaturation.

  • Enzyme Preparation: Dilute the target enzyme in the Assay Buffer to a concentration that yields a linear fluorescent signal over 60 minutes (typically 1–10 nM).

  • Pre-Incubation: In a black 384-well microplate, mix 10 µL of the enzyme solution with 0.5 µL of the inhibitor dilutions.

  • Time-Course Generation: Set up parallel plates or wells for different pre-incubation times ( t=0,15,30,45,60 minutes) at 37°C.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate (at Km​ concentration) to initiate the reaction.

  • Measurement: Immediately monitor fluorescence (e.g., Ex/Em = 380/460 nm for AMC) continuously for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the pseudo-first-order rate constant ( kobs​ ) for each inhibitor concentration. Plot kobs​ versus inhibitor concentration [I] to fit the equation:

    kobs​=KI​+[I]kinact​×[I]​

    This yields the efficiency constant kinact​/KI​ , the gold standard for covalent inhibitor potency.

Protocol B: Orthogonal Validation via Intact Protein LC-MS/MS

Causality Note: Functional assays confirm a loss of activity but cannot definitively prove the mechanism. To ensure the integrity of our findings, we must physically detect the addition of the 2-methyl-5-nitrobenzenesulfonyl moiety (Mass Shift: +199.0 Da, accounting for the loss of the pyrazole leaving group) on the target protein.

Step-by-Step Procedure:

  • Reaction Setup: Incubate 5 µM of the target enzyme with 50 µM of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole in assay buffer (without DTT, as strong nucleophilic reducing agents can compete with the inhibitor) for 2 hours at room temperature.

  • Quenching: Quench the reaction by adding 1% formic acid.

  • Desalting: Pass the sample through a C4 ZipTip or a rapid size-exclusion column to remove excess unreacted inhibitor and buffer salts.

  • LC-MS/MS Analysis: Inject the sample onto a high-resolution Q-TOF or Orbitrap mass spectrometer coupled to a reverse-phase C8 or C4 column.

  • Deconvolution: Use intact mass deconvolution software (e.g., MaxEnt1 or BioPharma Finder).

  • Validation: A successful covalent modification is validated by observing a primary mass peak corresponding to the native enzyme mass + 199 Da. The absence of a +267 Da peak (the mass of the entire intact inhibitor) confirms that the pyrazole effectively acted as a leaving group, validating the proposed mechanism.

References

  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. nih.gov.
  • Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)
  • Silver-Catalyzed Synthesis of 5-Amino-4-sulfonyl Pyrazoles from 1,2-Diaza-1,3-dienes.

Sources

Method

Application Notes and Protocols for the Analytical Characterization of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole

Abstract This comprehensive technical guide provides a suite of detailed application notes and robust protocols for the analytical characterization of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole. This molecule, posse...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides a suite of detailed application notes and robust protocols for the analytical characterization of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole. This molecule, possessing a unique combination of a pyrazole heterocycle, a sulfonamide linkage, and a nitroaromatic moiety, requires a multi-faceted analytical approach for its unequivocal identification, purity assessment, and quantification. This document is intended for researchers, scientists, and professionals in drug development and quality control, offering both the theoretical basis and practical, step-by-step methodologies for a range of essential analytical techniques. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction

1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole is a compound of interest in medicinal chemistry and drug discovery due to the prevalence of its constituent functional groups in a wide array of pharmacologically active agents.[1] The pyrazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[2][3] Similarly, the sulfonamide group is a cornerstone of many antibacterial and diuretic drugs, while the nitroaromatic group is a key component in various therapeutic agents.[4]

Given its potential role as a pharmaceutical intermediate or a new chemical entity, the development of reliable and robust analytical methods is paramount for ensuring its quality, safety, and efficacy in any application.[5][6] This guide outlines a comprehensive analytical workflow for 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole, covering chromatographic and spectroscopic techniques for its complete characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole is essential for the development of appropriate analytical methods.

PropertyPredicted Value/InformationSource
Molecular FormulaC₁₀H₉N₃O₄SInferred from structure
Molecular Weight267.26 g/mol Inferred from structure
AppearanceLikely a crystalline solidBased on similar structures
SolubilityExpected to be soluble in polar organic solvents (e.g., acetonitrile, methanol, DMSO) and sparingly soluble in water.Based on functional groups
ChromophoreThe nitrobenzene moiety provides a strong chromophore for UV-Vis detection.[7][8]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity and for the quantitative analysis of pharmaceutical compounds.[9] A reversed-phase HPLC method is proposed for 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole, leveraging its moderate polarity.

Rationale for Method Design

A C18 column is selected as the stationary phase due to its hydrophobicity, which will provide good retention and separation of the analyte from potential impurities. The mobile phase, a mixture of acetonitrile and water, is chosen for its compatibility with reversed-phase chromatography and its UV transparency. A gradient elution may be necessary to ensure the elution of any more or less polar impurities within a reasonable timeframe. UV detection is ideal due to the strong absorbance of the nitroaromatic ring.[7] The proposed wavelength of 265 nm is a common choice for sulfonamide-containing compounds.[4][10]

Experimental Protocol: RP-HPLC

Objective: To determine the purity of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole and to perform an assay.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole reference standard

  • Sample of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask with acetonitrile to obtain a stock solution of 100 µg/mL.

    • Prepare working standards by diluting the stock solution as required.

  • Sample Solution Preparation:

    • Prepare the sample solution at a similar concentration to the standard solution.

  • Chromatographic Conditions:

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: Water, B: Acetonitrile
Gradient 0-2 min: 30% B, 2-15 min: 30-70% B, 15-18 min: 70% B, 18-20 min: 70-30% B, 20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm
Run Time 25 minutes
  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • For purity assessment, calculate the area percentage of the main peak relative to the total peak area.

    • For assay, compare the peak area of the sample to that of the reference standard.

Method Validation

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[11][12][13][14]

Validation Parameters:

  • Specificity: Demonstrate that the analyte peak is free from interference from impurities or degradation products.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

  • Accuracy: Determine the closeness of the test results to the true value.

  • Precision (Repeatability and Intermediate Precision): Assess the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Mass Spectrometry (MS) for Identity and Impurity Characterization

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole and for identifying unknown impurities.[15][16]

Expected Fragmentation Patterns

The fragmentation of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole in the mass spectrometer is expected to occur at the labile sulfonamide bond and within the pyrazole and nitrobenzene rings.

  • Cleavage of the S-N bond: This would lead to fragments corresponding to the [2-methyl-5-nitrobenzenesulfonyl]⁺ and [pyrazole]⁺ ions.

  • Fragmentation of the pyrazole ring: The pyrazole ring may lose N₂ or HCN.[17]

  • Fragmentation of the nitrobenzene moiety: The nitro group can be lost as NO₂ or NO.[17]

Experimental Protocol: LC-MS

Objective: To confirm the identity of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole and to identify potential impurities.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at approximately 1-10 µg/mL.

  • LC-MS Analysis:

    • Utilize the HPLC method described in Section 3.2.

    • Divert the eluent from the HPLC to the mass spectrometer.

  • MS Parameters (Electrospray Ionization - ESI):

    • Ionization Mode: Positive and Negative

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 20-40 V

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 350-450 °C

    • Mass Range: m/z 50-500

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Analyze the fragmentation pattern to confirm the structure.

    • Investigate any additional peaks for potential impurities and propose their structures based on their mass and fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[18] Both ¹H and ¹³C NMR are essential for confirming the structure of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole.

Predicted ¹H and ¹³C NMR Chemical Shifts

Based on the structure, the following approximate chemical shifts are expected:

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • Methyl protons (~2.5 ppm)

    • Aromatic protons on the nitrobenzene ring (7.5-8.5 ppm, complex splitting pattern)

    • Pyrazole protons (6.5-8.0 ppm, distinct signals for H-3, H-4, and H-5)

  • ¹³C NMR (in CDCl₃ or DMSO-d₆):

    • Methyl carbon (~20 ppm)

    • Aromatic and pyrazole carbons (110-150 ppm)

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole.

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Consider advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) if further structural confirmation is needed.

  • Data Analysis:

    • Assign the observed chemical shifts to the corresponding protons and carbons in the molecule.

    • Analyze the coupling patterns in the ¹H NMR spectrum to confirm the connectivity of the protons.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[19][20]

Expected Characteristic Absorption Bands
Functional GroupExpected Wavenumber (cm⁻¹)
Sulfonamide (SO₂) asymmetric stretching 1330-1370
Sulfonamide (SO₂) symmetric stretching 1140-1180
Nitro (NO₂) asymmetric stretching 1500-1570
Nitro (NO₂) symmetric stretching 1300-1370
C=C and C=N stretching (aromatic and pyrazole rings) 1450-1600
C-H stretching (aromatic and methyl) 2900-3100
Experimental Protocol: FTIR

Objective: To identify the key functional groups in 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole.

Instrumentation:

  • FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation:

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Data Acquisition:

    • Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Vis Spectroscopy for Quantification

The nitroaromatic chromophore in 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole allows for its quantification using UV-Vis spectroscopy.[21][22]

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the concentration of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole in a solution.

Instrumentation:

  • UV-Vis spectrophotometer.

Procedure:

  • Solvent Selection: Choose a solvent in which the analyte is soluble and that is transparent in the UV region (e.g., methanol or acetonitrile).

  • Determination of λmax:

    • Prepare a dilute solution of the analyte.

    • Scan the absorbance from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Analysis:

    • Measure the absorbance of the sample solution at the λmax.

    • Determine the concentration of the sample from the calibration curve.

Summary and Method Selection

The analytical techniques described provide a comprehensive toolkit for the characterization of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole. The choice of method will depend on the specific analytical goal.

  • For routine quality control (purity and assay): HPLC with UV detection is the most suitable technique.

  • For identity confirmation: A combination of MS and NMR provides the most definitive evidence.

  • For rapid screening and functional group analysis: FTIR is a valuable tool.

  • For simple quantitative analysis: UV-Vis spectroscopy can be employed.

Visualizations

Analytical Workflow for 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole cluster_synthesis Synthesis & Isolation cluster_characterization Structural Characterization & Identification cluster_quantification Purity & Quantitative Analysis cluster_validation Method Validation (ICH Q2(R1)) Synthesis Synthesis of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Structural Confirmation MS Mass Spectrometry (LC-MS, HRMS) Synthesis->MS Structural Confirmation FTIR FTIR Spectroscopy Synthesis->FTIR Structural Confirmation HPLC HPLC / UPLC (Purity, Assay) Synthesis->HPLC Purity & Assay HPLC->MS Hyphenation for Impurity ID Validation Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness HPLC->Validation Requires Validation UV_Vis UV-Vis Spectroscopy (Quantification) UV_Vis->Validation Requires Validation

Caption: A comprehensive analytical workflow for 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole.

References

  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., & Ellis, G. P. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
  • ResearchGate. (n.d.). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. Available at: [Link]

  • Singh, D., & Isharani, R. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Drug Development and Delivery. (n.d.). Impurities Detection in Pharmaceuticals.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • Brbot-Saranovic, A., & Katusin-Razem, D. (1993).
  • ICH. (n.d.). Quality Guidelines.
  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Available at: [Link]

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Available at: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • ResearchGate. (n.d.). (a) UV-vis absorption spectra of different nitroaromatic compounds. (b).... Available at: [Link]

  • MDPI. (2022).
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • ResearchGate. (n.d.). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. Available at: [Link]

  • PubMed. (1971).
  • MDPI. (2018).
  • SPIE Digital Library. (n.d.).
  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of.... Available at: [Link]

  • MDPI. (2022).
  • ResearchGate. (n.d.). FTIR-spectrum of (a) sulfanilamide loaded (b) sulfanilamide and AgNP's loaded nanofibers.. Available at: [Link]

  • Research India Publications. (n.d.).
  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region..
  • MDPI. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite.
  • PubChem. (2025). 1-(2-Methyl-5-nitrophenyl)pyrazole. Available at: [Link]

  • MDPI. (n.d.). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide.
  • PMC. (n.d.).
  • MDPI. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions.
  • ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available at: [Link]

  • ATSDR. (n.d.).
  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Rsc.org. (n.d.).
  • ChemicalBook. (n.d.). 1-(4-nitrophenyl)-3-methyl-5-pyrazolone(6402-09-1) 1 h nmr.
  • ResearchGate. (2025). (PDF) Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Available at: [Link]

  • IJTSRD. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.
  • PMC. (n.d.).
  • MDPI. (2022).
  • ijpbs. (2023).
  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods.

Sources

Application

Application Note: Comprehensive Purification Protocols for 1-(2-Methyl-5-nitrobenzenesulfonyl)-1H-pyrazole

Executive Summary & Chemical Context 1-(2-Methyl-5-nitrobenzenesulfonyl)-1H-pyrazole is a highly valuable synthetic intermediate utilized in the development of complex heterocyclic therapeutics. The incorporation of the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1-(2-Methyl-5-nitrobenzenesulfonyl)-1H-pyrazole is a highly valuable synthetic intermediate utilized in the development of complex heterocyclic therapeutics. The incorporation of the N-sulfonyl-pyrazole moiety is a proven strategy in medicinal chemistry to enhance metabolic stability and kinase selectivity, as recently demonstrated in the discovery of potent[1] and[2].

The synthesis of this compound is typically achieved via the base-catalyzed sulfonylation of 1H-pyrazole with 2-methyl-5-nitrobenzenesulfonyl chloride in an aprotic solvent (e.g., dichloromethane) using triethylamine (TEA) or potassium carbonate as an acid scavenger[3]. While the reaction is highly efficient, the resulting crude mixture is chemically complex. This Application Note details a self-validating, three-stage purification system designed to exploit the distinct physicochemical properties of the reaction components, ensuring the isolation of the target compound with >99% analytical purity.

Impurity Profiling & Physicochemical Strategy

To design a robust purification workflow, one must first analyze the causality behind the separation. The crude matrix contains the target product, unreacted starting materials, basic catalysts, and hydrolyzed byproducts. Table 1 summarizes the quantitative and qualitative properties that dictate our removal strategies.

Table 1: Physicochemical Properties and Targeted Removal Strategies

ComponentRolePolarity / Solubility ProfileTargeted Removal Strategy
1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole Target ProductModerate polarity; soluble in DCM, EtOAc, hot EtOH.Retained in organic phase; isolated via chromatography and crystallization.
2-Methyl-5-nitrobenzenesulfonyl chloride Starting MaterialNon-polar; highly reactive electrophile.Hydrolyzed to sulfonic acid in aq. base; removed in aqueous layer.
1H-Pyrazole Starting MaterialPolar; basic (pKa ~2.5); water-soluble.Protonated by dilute HCl; removed in acidic aqueous wash.
Triethylamine (TEA) Base CatalystBasic (pKa ~10.7); forms water-soluble salts.Protonated by dilute HCl; removed as TEA·HCl in aqueous wash.
2-Methyl-5-nitrobenzenesulfonic acid ByproductHighly polar; strongly acidic.Deprotonated by NaHCO3; removed as sodium salt in aqueous wash.

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) Workup Aqueous Workup (LLE with DCM/H2O) Crude->Workup Add DCM & H2O AqLayer Aqueous Layer (Salts, Amine, Acid) Workup->AqLayer Discard OrgLayer Organic Layer (Target + Non-polar) Workup->OrgLayer Extract & Dry Flash Flash Chromatography (Silica Gel, Hexane/EtOAc) OrgLayer->Flash Load on Silica Recryst Recrystallization (EtOAc/Hexane) Flash->Recryst Pool Fractions Pure Pure 1-(2-methyl-5-nitro- benzenesulfonyl)-1H-pyrazole Recryst->Pure Filter & Dry Crystals

Figure 1: Step-by-step purification workflow for 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole.

Experimental Protocols (Step-by-Step)

Protocol A: Liquid-Liquid Extraction (Aqueous Workup)

Objective: Eliminate polar starting materials (1H-pyrazole), basic catalysts (TEA), and acidic byproducts (sulfonic acid). Causality & Logic: 1H-pyrazole and TEA are Lewis bases. Washing the organic layer with dilute hydrochloric acid protonates these species, converting them into highly water-soluble hydrochloride salts that partition exclusively into the aqueous phase. Conversely, unreacted 2-methyl-5-nitrobenzenesulfonyl chloride rapidly hydrolyzes in the presence of an aqueous base to form 2-methyl-5-nitrobenzenesulfonic acid. A subsequent wash with sodium bicarbonate deprotonates this acid, ensuring its removal in the aqueous waste[2].

Methodology:

  • Dilute the crude reaction mixture with Dichloromethane (DCM) (10 mL per gram of theoretical yield).

  • Transfer the mixture to a separatory funnel and wash with 1.0 M HCl (3 × 5 mL/g). Discard the lower aqueous layer.

  • Wash the retained organic layer with saturated aqueous NaHCO₃ (3 × 5 mL/g) to neutralize and extract sulfonic acid byproducts. Note: Vent the funnel frequently to release CO₂ gas.

  • Wash with saturated aqueous NaCl (brine) (1 × 5 mL/g) to remove residual water and break any micro-emulsions.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.

Protocol B: Silica Gel Flash Chromatography

Objective: Separate the target N-sulfonyl pyrazole from non-polar organic impurities (e.g., trace bis-sulfonylated byproducts or unreacted sulfonyl chloride that escaped hydrolysis). Causality & Logic: The N-sulfonyl pyrazole exhibits moderate polarity due to the dipole moments of the sulfonyl and nitro groups but lacks hydrogen-bond donors. Utilizing a step gradient of Hexane and Ethyl Acetate (EtOAc) allows non-polar impurities to elute first, followed cleanly by the target compound.

Methodology:

  • Pre-equilibrate a silica gel column (230-400 mesh) with 100% Hexane.

  • Dry-load the crude solid onto a small amount of silica gel (1:2 ratio by weight) and apply it evenly to the top of the column bed.

  • Elute using a step gradient: 90:10 Hexane:EtOAc, followed by 80:20, and finally 70:30 Hexane:EtOAc.

  • Monitor fractions via Thin Layer Chromatography (TLC) (UV active at 254 nm). The target compound typically elutes at an Rf​ of ~0.4 in 70:30 Hexane:EtOAc.

  • Pool the product-containing fractions and concentrate in vacuo.

Protocol C: Recrystallization

Objective: Achieve >99% analytical purity via thermodynamic crystallization. Causality & Logic: N-sulfonyl pyrazoles are highly crystalline compounds[2]. Recrystallization from a binary solvent system (Ethyl Acetate/Hexane) relies on the differential solubility of the target compound at boiling versus room temperature. The target is highly soluble in hot EtOAc but insoluble in Hexane, allowing for controlled nucleation and the exclusion of trace impurities from the crystal lattice.

Methodology:

  • Dissolve the chromatographed solid in a minimum volume of boiling EtOAc.

  • While maintaining heat and stirring, add Hexane dropwise until the solution becomes faintly turbid (cloud point).

  • Add 1-2 drops of hot EtOAc until the solution clears completely.

  • Allow the solution to cool slowly to room temperature undisturbed, then transfer to an ice bath (0-4 °C) for 2 hours to maximize crystal yield.

  • Isolate the resulting crystals via vacuum filtration, wash with ice-cold Hexane, and dry under high vacuum for 12 hours.

Analytical Validation (Self-Validating System)

To ensure the protocol's success and validate the structural integrity of the purified compound, the following analytical checkpoints must be met:

  • HPLC-UV: Run on a standard C18 column (Water/Acetonitrile gradient with 0.1% TFA). A single sharp peak at 254 nm confirms >99% purity.

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum must confirm the complete disappearance of the broad N-H pyrazole proton (typically found at 10-12 ppm in the starting material). The purified product will display distinct pyrazole ring protons (doublets at ~8.1 ppm and ~7.8 ppm, and a triplet/multiplet at ~6.5 ppm), alongside the expected 2-methyl-5-nitrobenzene aromatic signals[2].

References

  • Title: Discovery of macrocyclic derivatives bearing N-sulfonyl-pyrazole moiety as new potent hematopoietic progenitor kinase 1 inhibitors. Source: Bioorganic Chemistry, 167, 109196 (2025). URL: [Link]

  • Title: Heterocyclic compounds (US Patent 4,742,060A).
  • Title: Synthesis, Anti-Inflammatory Activity, and in Vitro Antitumor Effect of a Novel Class of Cyclooxygenase Inhibitors: 4-(Aryloyl)phenyl Methyl Sulfones. Source: Journal of Medicinal Chemistry, 53(20), 7350-7364 (2010). URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Elucidating the Mechanism of Action of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole

Introduction The confluence of pyrazole and sulfonamide moieties in a single molecular scaffold has given rise to a plethora of compounds with significant pharmacological activities.[1][2] The pyrazole ring, a five-membe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The confluence of pyrazole and sulfonamide moieties in a single molecular scaffold has given rise to a plethora of compounds with significant pharmacological activities.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[3][4] Similarly, the sulfonamide group is a well-established pharmacophore, crucial to the activity of various antibacterial, anti-inflammatory, and anticancer agents.[5]

This document concerns 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole , a compound that integrates both of these key functional groups. While the broader class of pyrazole-sulfonamide derivatives has been explored for various therapeutic applications, including as anticancer[5][6][7], anti-inflammatory[8], and antimicrobial agents[9][10], the specific mechanism of action for this particular molecule remains to be fully elucidated.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the mechanism of action of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole. The protocols herein are designed to be self-validating and are grounded in established methodologies, with a primary focus on exploring its potential as an anticancer agent, a common therapeutic area for this class of compounds.

Hypothesized Mechanisms of Action & Investigational Workflow

Given the structural alerts within 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole, several plausible mechanisms of action can be hypothesized. The general workflow to investigate these is a tiered approach, starting with broad cellular effects and progressively narrowing down to specific molecular targets.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Elucidation of Cellular Response cluster_2 Tier 3: Molecular Target Identification pheno_screen Cell Viability & Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) apoptosis Apoptosis vs. Necrosis Assays (Annexin V/PI Staining) pheno_screen->apoptosis If cytotoxic cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) pheno_screen->cell_cycle If cytostatic kinase Kinase Panel Screening pheno_screen->kinase Broad-spectrum hypothesis c_anhydrase Carbonic Anhydrase Inhibition Assay pheno_screen->c_anhydrase Sulfonamide-driven hypothesis western Western Blotting for Key Signaling Proteins apoptosis->western Probe apoptotic markers cell_cycle->western Probe cell cycle regulators

Caption: Tiered workflow for investigating the mechanism of action.

Protocols: Tier 1 & 2 - Cellular Effects

A logical first step is to ascertain the compound's effect on cancer cell viability and the nature of cell death induced.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of the compound that inhibits 50% of cell growth (IC50). The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Rationale: This initial screen across a panel of cancer cell lines (e.g., breast, lung, colon) and a normal fibroblast cell line will establish cytotoxic potency and tumor selectivity.[6][11]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) and normal cells (e.g., NCTC fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a stock solution of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation:

Cell LineHistologyIC50 (µM) of Compound XIC50 (µM) of Doxorubicin (Control)
MCF-7Breast CancerHypothetical ValueHypothetical Value
A549Lung CancerHypothetical ValueHypothetical Value
HT-29Colon CancerHypothetical ValueHypothetical Value
NCTCNormal FibroblastHypothetical ValueHypothetical Value
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.

Rationale: If the compound is cytotoxic, it is crucial to determine if it induces programmed cell death (apoptosis), which is a desirable trait for anticancer agents. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells in 6-well plates with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Protocols: Tier 3 - Molecular Target Identification

Based on the cellular effects, the next tier of experiments aims to identify specific molecular targets.

Protocol 3: Carbonic Anhydrase Inhibition Assay

Rationale: The benzenesulfonamide moiety is a classic zinc-binding group found in many carbonic anhydrase (CA) inhibitors.[5][12] Several CA isoforms (e.g., CA IX and XII) are overexpressed in tumors and contribute to the acidic tumor microenvironment, promoting proliferation and metastasis.[12]

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Use purified human CA isoforms (e.g., hCA II, IX, XII) and p-nitrophenyl acetate as the substrate.

  • Inhibition Assay: In a 96-well plate, add buffer, the CA enzyme, and varying concentrations of the test compound or a known inhibitor (e.g., acetazolamide).

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Absorbance Measurement: Monitor the hydrolysis of p-nitrophenyl acetate by measuring the increase in absorbance at 400 nm over time.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value for each isoform.

Data Presentation:

CA IsoformIC50 (µM) of Compound XIC50 (µM) of Acetazolamide
hCA IIHypothetical ValueHypothetical Value
hCA IXHypothetical ValueHypothetical Value
hCA XIIHypothetical ValueHypothetical Value
Protocol 4: Western Blotting for Apoptotic and Signaling Pathway Proteins

Rationale: To confirm the induction of apoptosis and probe for the involvement of specific signaling pathways, Western blotting can be used to measure the expression levels of key proteins.

Step-by-Step Protocol:

  • Protein Extraction: Treat cells with the compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax, p-Akt, total Akt, p-ERK, total ERK).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

G cluster_pathway Hypothetical Apoptotic Pathway compound 1-(2-methyl-5-nitro...) (Compound X) target Putative Target (e.g., Kinase or CA IX) compound->target bcl2 Bcl-2 (Anti-apoptotic) target->bcl2 Inhibition bax Bax (Pro-apoptotic) bcl2->bax casp9 Caspase-9 bax->casp9 casp3 Caspase-3 casp9->casp3 Cleavage & Activation parp PARP casp3->parp Cleavage apoptosis Apoptosis casp3->apoptosis parp->apoptosis

Caption: Hypothetical signaling pathway affected by the compound.

Conclusion

The provided protocols offer a structured and comprehensive approach to dissecting the mechanism of action of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole. By systematically evaluating its effects from the cellular to the molecular level, researchers can build a robust understanding of its pharmacological profile. The integration of phenotypic screening, apoptosis assays, and specific target-based assays, such as carbonic anhydrase inhibition and Western blotting, will enable the elucidation of its primary mechanism and potential as a therapeutic agent.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. Available at: [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Derivatives of pyrazole-based compounds as prospective cancer agents. ACS Omega. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Pharmaceuticals. Available at: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. Available at: [Link]

  • New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a][1][2][13] triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. Pharmaceuticals. Available at: [Link]

  • Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. Chemical Biology & Drug Design. Available at: [Link]

  • Pharmacological Significance of Pyrazole and its Derivatives. ResearchGate. Available at: [Link]

  • Pharmacological profile of pyrazole. ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available at: [Link]

  • Current status of pyrazole and its biological activities. Journal of Pharmaceutical and Bioallied Sciences. Available at: [Link]

  • Pyrazole: A Versatile Moiety. ResearchGate. Available at: [Link]

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Application

Application Note: Comprehensive Protocol for Evaluating the Biological Activity of Pyrazole Derivatives

Introduction & Scientific Context Pyrazole derivatives—characterized by a 5-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms—are cornerstone scaffolds in modern medicinal chemistry. Their unique...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Pyrazole derivatives—characterized by a 5-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms—are cornerstone scaffolds in modern medicinal chemistry. Their unique pharmacophore allows them to form highly specific hydrogen bonds with various biological targets, making them exceptionally potent as anti-inflammatory agents (via COX-2 inhibition) and anticancer therapeutics (via kinase inhibition and apoptosis induction)[1].

To ensure rigorous, reproducible data during drug development, this application note details a self-validating, two-pronged experimental workflow. It covers a biochemical fluorometric assay to confirm target engagement (COX-2 selectivity) and a phenotypic cellular assay (MTT) to validate functional anticancer efficacy and membrane permeability.

Experimental Workflow

Workflow A 1. Compound Library (Pyrazole Derivatives) B 2. Biochemical Screening (COX-1/2 Fluorometric Assay) A->B Target Engagement C 3. Cellular Phenotypic Assay (MTT Cell Viability) A->C Cytotoxicity Profiling D 4. Data Acquisition & IC50 Calculation B->D C->D E 5. Lead Candidate Selection D->E Multi-parameter Optimization

Figure 1: Multi-parameter workflow for evaluating the biological activity of pyrazole derivatives.

In Vitro Biochemical Assessment: COX-1 / COX-2 Fluorometric Inhibition Assay

Principle & Causality

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid into pro-inflammatory prostaglandins. Pyrazole derivatives, such as the clinical standard celecoxib, are structurally designed to selectively inhibit the inducible COX-2 isoform over the constitutive COX-1 isoform. This selectivity is critical to minimize gastrointestinal toxicity associated with COX-1 suppression[2].

We recommend a fluorometric assay over traditional colorimetric methods due to its superior signal-to-noise ratio. The assay relies on the conversion of the non-fluorescent probe ADHP (10-acetyl-3,7-dihydroxyphenoxazine) into highly fluorescent resorufin, a reaction driven by PGG2 (the intermediate product of COX-mediated arachidonic acid oxidation). A reduction in fluorescence directly correlates with competitive COX inhibition[3].

Mechanism AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active Site) AA->COX2 Binds PG Prostaglandins (PGE2, PGI2) COX2->PG Catalysis INF Inflammation & Tumor Angiogenesis PG->INF Pathway Activation PYR Pyrazole Inhibitor (e.g., Celecoxib) PYR->COX2 Competitive Inhibition

Figure 2: Mechanism of COX-2 inhibition by selective pyrazole derivatives.

Step-by-Step Protocol
  • Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in assay buffer (100 mM Tris-HCl, pH 8.0). Prepare a 10 mM stock of the pyrazole derivative in anhydrous DMSO[2].

  • Compound Titration: Perform a 10-point serial dilution of the pyrazole compound (e.g., 100 µM down to 0.001 µM) to ensure a complete sigmoidal dose-response curve for accurate IC₅₀ calculation[4].

  • Enzyme-Inhibitor Pre-incubation: In a 96-well black microplate, combine 75 µL of assay buffer, 1 µL of heme cofactor, 1 µL of COX enzyme, and 10 µL of the diluted pyrazole compound. Incubate at 37°C for 10 minutes.

    • Causality: Pre-incubation is critical for time-dependent, competitive inhibitors (like pyrazoles) to reach binding equilibrium within the hydrophobic active site before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of arachidonic acid (substrate) and 1 µL of ADHP probe to all wells[5].

  • Data Acquisition: Immediately measure fluorescence kinetics (Ex/Em = 535/587 nm) for 5 minutes using a microplate reader.

  • Self-Validation (QC): Include Celecoxib as a positive control and a DMSO-only vehicle as a negative control. The assay is considered valid if the Z'-factor is > 0.5.

Data Presentation: COX-2 Selectivity Profiling

Table 1: Representative biochemical profiling of pyrazole derivatives demonstrating COX-2 selectivity.

Compound Class / NameCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Celecoxib (Clinical Standard)14.70.04367.5
Compound 15a (Diaryl Triazole-Pyrazole)0.3250.002162.5
Kuwanon A (Natural Derivative)>10014.0>7.1
Compound 5d (Pyrimidine-Pyrazole)>500.012>4166

Cellular Phenotypic Assessment: MTT Assay for Anticancer Activity

Principle & Causality

While biochemical assays confirm target engagement, cellular assays validate membrane permeability and functional efficacy. The MTT assay is the gold standard for quantifying pyrazole-induced cytotoxicity[6]. It measures the activity of mitochondrial succinate dehydrogenase. Viable cells reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. Pyrazole derivatives that induce cell cycle arrest (e.g., at the G2/M phase) or apoptosis will cause a proportional decrease in formazan production, serving as a direct proxy for anticancer activity[1].

Step-by-Step Protocol
  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., MCF-7 breast cancer, HepG2 liver cancer). Seed at a density of 5×103 cells/well in a 96-well clear-bottom plate using RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence[6].

  • Compound Treatment: Aspirate the media and replace it with 100 µL of fresh media containing varying concentrations of the pyrazole derivative (0.1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent vehicle-induced cytotoxicity. Incubate for 48 hours[7].

  • MTT Incubation: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well. Incubate in the dark for exactly 4 hours at 37°C.

    • Causality: The 4-hour window provides optimal kinetic conversion of the tetrazolium dye without saturating the cellular reduction capacity or causing spontaneous dye degradation[6].

  • Formazan Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom of the well. Add 100 µL of a solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. Agitate on an orbital shaker for 15 minutes[7].

  • Absorbance Reading: Measure the optical density (OD) at 570 nm using a spectrophotometric microplate reader.

    • Self-Validation (QC): Use a reference wavelength of 650 nm to subtract background noise caused by cellular debris or microplate imperfections.

Data Presentation: Cytotoxicity Profiling

Table 2: Representative cellular cytotoxicity (IC₅₀) of pyrazole derivatives across human cancer cell lines.

Compound / Inhibitor TargetCell Line (Cancer Type)IC₅₀ (µM)Incubation
Compound 50 (EGFR/VEGFR-2)HepG2 (Hepatocellular)0.7148h
Compound 43 (PI3K)MCF-7 (Breast)0.2548h
Compound L3 (General Cytotoxicity)MCF-7 (Breast)81.4848h
Doxorubicin (Clinical Standard)MCF-7 (Breast)0.9548h
Erlotinib (Clinical Standard)HepG2 (Hepatocellular)10.648h

Data Analysis & Quality Control

To ensure the trustworthiness of the generated data, all raw outputs must be processed using standardized mathematical models:

  • Relative Viability Calculation: %Viability=ODvehicle​−ODblank​ODtreated​−ODblank​​×100

  • IC₅₀ Determination: Plot the log(concentration) versus % inhibition (for COX-2) or % viability (for MTT). Use non-linear regression (four-parameter logistic curve) in software like GraphPad Prism to determine the half-maximal inhibitory concentration (IC₅₀)[7].

  • Selectivity Index (SI): For anti-inflammatory profiling, calculate the SI as IC50​(COX-1)/IC50​(COX-2) . An SI > 100 (similar to Celecoxib) indicates an excellent safety profile with minimal off-target effects[2].

Sources

Method

Preclinical Evaluation of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole: Cell-Based Assay Protocols for SYK Kinase Inhibition

Introduction & Mechanistic Rationale Sulfonylpyrazoles represent a privileged chemical scaffold frequently utilized in the development of targeted kinase inhibitors[1]. Among these, derivatives like 1-(2-methyl-5-nitrobe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Sulfonylpyrazoles represent a privileged chemical scaffold frequently utilized in the development of targeted kinase inhibitors[1]. Among these, derivatives like 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole (hereafter referred to as MNP-pyrazole ) are actively investigated for their potential to modulate immunoreceptor signaling. A primary target for this class of compounds is Spleen Tyrosine Kinase (SYK) , a non-receptor cytoplasmic tyrosine kinase that is indispensable for translating B-cell receptor (BCR) and Fc receptor engagement into downstream intracellular signals[2].

Dysregulation or hyperactivation of SYK is a recognized driver in various autoimmune diseases (e.g., rheumatoid arthritis) and hematological malignancies, including diffuse large B-cell lymphoma (DLBCL) and chronic lymphocytic leukemia (CLL)[3][4].

Mechanistically, upon BCR cross-linking by an antigen, LYN kinase phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the Igα/Igβ subunits. SYK is recruited to these phosphorylated ITAMs via its tandem SH2 domains. This recruitment induces a conformational change and subsequent autophosphorylation at the activation loop tyrosines (Y525/Y526), fully activating the kinase[5][6]. Activated SYK then phosphorylates downstream adaptors like BLNK (SLP-65), culminating in PLCγ2 activation and intracellular calcium mobilization[2].

This application note details a comprehensive, self-validating suite of cell-based assays designed to evaluate the target engagement, functional downstream effects, and cytotoxicity profile of MNP-pyrazole.

Mechanistic Pathway & Intervention Point

BCR_SYK_Pathway BCR B-Cell Receptor (BCR) Cross-linking LYN LYN Kinase BCR->LYN Activates ITAM ITAM Phosphorylation LYN->ITAM Phosphorylates SYK SYK Kinase (Target) ITAM->SYK Recruits & Activates BLNK BLNK / SLP-65 SYK->BLNK Phosphorylates MNP MNP-pyrazole (Inhibitor) MNP->SYK Inhibits PLCG2 PLCγ2 BLNK->PLCG2 Scaffolds CALCIUM Intracellular Ca2+ Flux PLCG2->CALCIUM IP3 generation NFAT NFAT Activation & Cell Survival CALCIUM->NFAT Calcineurin pathway

BCR signaling pathway showing SYK activation and inhibition by MNP-pyrazole.

Experimental Workflows & Protocols

To ensure rigorous scientific validation, the evaluation of MNP-pyrazole must follow a logical hierarchy: ruling out general cytotoxicity, proving direct target engagement, and finally, demonstrating functional phenotypic modulation.

Assay 1: Cell Viability and Cytotoxicity Profiling (CellTiter-Glo)

Rationale & Causality: Before assessing specific kinase inhibition, it is critical to establish the cytotoxicity profile of MNP-pyrazole. False positives in functional assays (e.g., a drop in calcium flux) can occur if a compound induces rapid apoptosis, necrosis, or metabolic collapse. The ATP-dependent CellTiter-Glo assay provides a highly sensitive readout of metabolically active cells, ensuring that subsequent functional readouts are due to genuine target engagement. Cell Line: RAMOS (human Burkitt's lymphoma), selected for its intact and highly responsive BCR signaling cascade[4].

Step-by-Step Protocol:

  • Cell Seeding: Seed RAMOS cells at 2×104 cells/well in a 96-well opaque white microplate in 90 µL of RPMI-1640 supplemented with 10% FBS.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of MNP-pyrazole in 100% DMSO. Dilute these stocks 1:100 in culture media to create 10X working solutions. Expert Insight: Maintaining a final assay DMSO concentration of 0.1% prevents solvent-induced membrane toxicity.

  • Treatment: Add 10 µL of the 10X compound solutions to the cells. Include vehicle (0.1% DMSO) and a positive control for cytotoxicity (e.g., 1 µM Staurosporine).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Lysis & Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a multi-mode microplate reader.

Assay 2: Target Engagement - Phospho-SYK (Y525/526) In-Cell Western (ICW)

Rationale & Causality: To prove direct target engagement, we measure the autophosphorylation of SYK at Tyr525/526. BCR cross-linking with anti-IgM rapidly induces this phosphorylation. By multiplexing the detection of pSYK and total SYK in the exact same well, this assay acts as a self-validating system that internally controls for variations in cell number or seeding density[5].

Step-by-Step Protocol:

  • Serum Starvation: Wash RAMOS cells twice with serum-free RPMI-1640 and starve for 2 hours at 3×106 cells/mL. Expert Insight: Starvation synchronizes the cells in a quiescent state, reducing basal, ligand-independent tonic SYK activity, thereby maximizing the signal-to-noise ratio upon stimulation.

  • Compound Pre-incubation: Aliquot 100 µL of cell suspension per well into a V-bottom 96-well plate. Add MNP-pyrazole (or the clinical SYK inhibitor R406/Fostamatinib as a positive control[4]) at varying concentrations and incubate for 1 hour at 37°C.

  • BCR Stimulation: Add 10 µg/mL of F(ab')2 anti-human IgM to cross-link the BCR. Incubate for exactly 5 minutes at 37°C (the kinetic peak of SYK autophosphorylation).

  • Fixation & Permeabilization: Immediately halt the kinase reaction by adding an equal volume of 8% paraformaldehyde (final 4% PFA) and incubate for 15 minutes. Wash with PBS, then permeabilize with ice-cold 100% methanol for 10 minutes.

  • Multiplex Staining: Block with Odyssey Blocking Buffer for 1 hour. Incubate overnight at 4°C with primary antibodies: Rabbit anti-pSYK (Y525/526) and Mouse anti-total SYK.

  • Detection: Wash with PBS-T. Add near-infrared secondary antibodies (e.g., IRDye 800CW Goat anti-Rabbit and IRDye 680RD Goat anti-Mouse) for 1 hour at room temperature.

  • Imaging: Scan the plate using a near-infrared imaging system. Calculate the ratio of pSYK (800 nm) to total SYK (700 nm) to determine the IC₅₀.

Assay 3: Functional Downstream Readout - Intracellular Calcium Flux

Rationale & Causality: SYK activation is strictly required for the phosphorylation of PLCγ2, which cleaves PIP₂ into IP₃, triggering the rapid release of Ca²⁺ from the endoplasmic reticulum[2]. A kinetic calcium flux assay provides a real-time, functional readout of the entire BCR-SYK-PLCγ2 axis.

Step-by-Step Protocol:

  • Dye Loading: Resuspend RAMOS cells at 2×106 cells/mL in Assay Buffer (HBSS containing 20 mM HEPES, 1% BSA, and 2.5 mM probenecid). Load cells with 2 µM Fluo-4 AM dye for 45 minutes at 37°C in the dark. Expert Insight: Fluo-4 AM is a substrate for multidrug resistance (MDR) efflux pumps. Probenecid competitively inhibits these pumps, ensuring the dye remains trapped in the cytosol for accurate kinetic readings.

  • Washing & Seeding: Wash cells twice to remove extracellular dye and resuspend in Assay Buffer. Seed into a 96-well black, clear-bottom plate.

  • Compound Pre-incubation: Pre-incubate cells with MNP-pyrazole or vehicle for 30 minutes at 37°C.

  • Kinetic Readout: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Establish a baseline fluorescence (Ex 488 nm / Em 525 nm) for 15 seconds.

  • Stimulation: Automatically inject anti-IgM (10 µg/mL final) and record fluorescence continuously for 3 minutes.

  • Analysis: Calculate the maximum minus minimum (Max-Min) fluorescence for each well to generate dose-response curves.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of a potent SYK inhibitor (such as optimized MNP-pyrazole derivatives) compared to the clinical benchmark, R406.

CompoundRAMOS Viability IC₅₀ (µM)pSYK (Y525/526) ICW IC₅₀ (nM)Ca²⁺ Flux IC₅₀ (nM)Interpretation
MNP-pyrazole > 50.045.2 ± 3.182.4 ± 5.6Potent target engagement; Functional downstream inhibition; Non-cytotoxic.
R406 (Control) > 50.038.5 ± 2.465.1 ± 4.2Validated clinical benchmark[4].

References

  • [2] Syk is a dual-specificity kinase that self-regulates the signal output from the B-cell antigen receptor. Proceedings of the National Academy of Sciences (PNAS). Available at:

  • [3] B cell receptor signaling and associated pathways in the pathogenesis of chronic lymphocytic leukemia. Frontiers in Immunology. Available at:

  • [4] SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma. Blood (PMC/NIH). Available at:

  • [5] Establishing a Cell-Based Assay to Target Hyperactive Spleen Tyrosine Kinase for High-Throughput Drug Screen. Scholaris. Available at:

  • [6] B cell activation involves nanoscale receptor reorganizations and inside-out signaling by Syk. eLife. Available at:

  • [1] Pyrrolopyrazines as Selective Spleen Tyrosine Kinase Inhibitors. ACS Publications. Available at:

Sources

Application

Application Note: Substituted Pyrazoles in Medicinal Chemistry—Design, Synthesis, and Target Modulation

Executive Summary The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—has cemented its status as a privileged scaffold in contemporary drug discovery. Its unique physicochemical profile b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—has cemented its status as a privileged scaffold in contemporary drug discovery. Its unique physicochemical profile balances structural rigidity with high polarity and hydrogen-bonding capacity, allowing it to enforce precise spatial geometries while accommodating extensive functionalization. This Application Note provides an in-depth technical guide to the pharmacological rationale, rational design, and practical synthesis of substituted pyrazoles, equipping drug development professionals with validated, scalable methodologies.

Pharmacological Rationale and Target Modulation

Substituted pyrazoles are ubiquitous in FDA-approved therapeutics, functioning across diverse indications including oncology, inflammation, and metabolic disorders 1. The scaffold's metabolic stability and capacity for polypharmacology make it exceptionally effective in kinase inhibition.

For instance, ruxolitinib (a JAK1/2 inhibitor) and pirtobrutinib (a non-covalent BTK inhibitor) leverage the pyrazole core to competitively bind the ATP-binding pocket of their respective kinases 2. By mimicking the purine rings of ATP, the pyrazole nitrogen atoms form critical hydrogen bonds with the kinase hinge region, effectively halting downstream signaling cascades that lead to aberrant cell proliferation.

G Cytokine Cytokine / Growth Factor Receptor Transmembrane Receptor Cytokine->Receptor Binds JAK JAK1/2 Kinase (Target) Receptor->JAK Activates STAT STAT Protein (Phosphorylation) JAK->STAT Phosphorylates Pyrazole Pyrazole Inhibitor (e.g., Ruxolitinib) Pyrazole->JAK Competitively Inhibits ATP Binding Nucleus Gene Transcription (Cell Proliferation) STAT->Nucleus Translocates

Fig 1: JAK/STAT signaling pathway inhibition by pyrazole-based therapeutics.

Synthetic Strategies for Substituted Pyrazoles

Efficient access to pyrazole derivatives is a prerequisite for iterative structure-activity relationship (SAR) campaigns. Traditional methods, such as the Knorr pyrazole synthesis, rely on the cyclocondensation of β -ketoesters with hydrazines 3. While robust, this classical approach requires pre-functionalized dicarbonyls.

To address these limitations and improve atom economy, modern methodologies employ one-pot, multi-component reactions. A highly efficient, metal-free protocol utilizes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form a pyrazoline intermediate, followed by in situ oxidation 4. The choice of oxidant dictates the substitution pattern:

  • Bromine Oxidation: Rapidly yields 3,4,5-trisubstituted pyrazoles but requires stringent temperature control (0–5 °C) to manage the exothermic halogenation.

  • DMSO / O2​ Oxidation: A greener alternative that produces 3,5-disubstituted pyrazoles. Dimethyl sulfoxide (DMSO) is specifically chosen as the solvent due to its exceptionally high oxygen solubility, facilitating a benign oxidation where water is the only byproduct.

Workflow Start Ketone + Aldehyde + Hydrazine HCl Condensation Condensation (Mild) Forms Pyrazoline Start->Condensation OxidationChoice Oxidation Strategy Condensation->OxidationChoice Bromine Bromine Oxidation (0-5 °C) OxidationChoice->Bromine Rapid / Exothermic DMSO DMSO / O2 Oxidation (85 °C) OxidationChoice->DMSO Benign / Green Prod1 3,4,5-Trisubstituted Pyrazoles Bromine->Prod1 Prod2 3,5-Disubstituted Pyrazoles (Green) DMSO->Prod2

Fig 2: Workflow for the one-pot synthesis of substituted pyrazoles.

Quantitative Data Profiles

Table 1: Pharmacological Profile of Key FDA-Approved Pyrazole Therapeutics
Drug NamePrimary TargetTherapeutic IndicationStructural Role of Pyrazole Core
Celecoxib COX-2Osteoarthritis / PainCore scaffold dictating spatial geometry
Ruxolitinib JAK1 / JAK2MyelofibrosisHinge-binding motif (ATP mimic)
Pirtobrutinib BTK (mutant & WT)Mantle Cell LymphomaNon-covalent hinge interaction
Crizotinib ALK / ROS1Non-Small Cell Lung CancerKinase domain anchoring
Apixaban Factor XaAnticoagulationCore scaffold enabling S1/S4 pocket fit
Table 2: Yield Comparison of One-Pot Pyrazole Synthesis via Divergent Oxidation [4]
Starting MaterialsOxidation StrategyProduct SubstitutionIsolated Yield (%)Reaction Time
Acetophenone + BenzaldehydeBromine (0–5 °C)3,4,5-Trisubstituted88 - 95%1 - 2 h
Acetophenone + BenzaldehydeDMSO / O2​ (85 °C)3,5-Disubstituted85 - 92%1 - 2 h
Cyclohexanone + BenzaldehydeDMSO / O2​ (85 °C)Bicyclic Pyrazole80 - 87%2 h

Validated Experimental Protocols

Protocol A: Classical Knorr Synthesis of 3-Methyl-4-phenyl-1H-pyrazol-5(4H)-one

Objective: Synthesis of a substituted pyrazolone via the cyclocondensation of a β -ketoester and hydrazine 3. Causality & Validation: The addition of glacial acetic acid serves as a Brønsted acid catalyst. It protonates the carbonyl oxygen to increase its electrophilicity, thereby accelerating the nucleophilic attack by hydrazine. The reaction is self-validating through visual and thermal cues: the initial hydrazone formation is slightly exothermic, and the final cyclized product precipitates upon quenching in ice-cold water due to its low solubility in aqueous media.

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve 0.05 mol of ethyl 3-oxo-2-phenylbutanoate in 20 mL of absolute ethanol.

  • Catalysis: Add 3–5 drops of glacial acetic acid to the solution to activate the carbonyl carbon.

  • Nucleophilic Addition: Slowly add 2.5 g (0.05 mol) of hydrazine hydrate (80% solution) dropwise while stirring. Validation Check: A mild exotherm should be felt on the flask exterior, indicating successful hydrazone formation.

  • Cyclization: Attach a reflux condenser and heat the mixture to 78–80 °C (reflux) for 2–4 hours.

  • Monitoring: Monitor progress via Thin Layer Chromatography (TLC) using Hexane/EtOAc (1:1) as the eluent. The starting β -ketoester spot will disappear, replaced by a lower-Rf UV-active product spot.

  • Workup: Once complete, concentrate the mixture under reduced pressure to remove the ethanol solvent. Pour the concentrated residue into 100 mL of ice-cold distilled water with vigorous stirring.

  • Isolation: Stir for 15–30 minutes to ensure complete precipitation. Collect the solid via vacuum filtration using a Büchner funnel, wash with cold distilled water (2 x 20 mL), and dry in a vacuum oven at 50–60 °C.

Protocol B: Metal-Free One-Pot Synthesis of 3,5-Disubstituted Pyrazoles (Green Oxidation)

Objective: Synthesis of 3,5-disubstituted pyrazoles using a benign DMSO/ O2​ oxidation strategy 4. Causality & Validation: This protocol bypasses the need for hazardous halogenating agents (like bromine) or transition metals. DMSO is explicitly selected because its high oxygen solubility creates an optimal biphasic gas-liquid reaction environment for the oxidation of the pyrazoline intermediate. The reaction self-validates via LC-MS mass shifts and the lack of complex byproducts, allowing for a chromatography-free isolation in most cases.

Step-by-Step Procedure:

  • Condensation: In a reaction vessel, combine the ketone (2.0 mmol), aldehyde (2.0 mmol), and hydrazine monohydrochloride (2.2 mmol) in 10 mL of DMSO.

  • Intermediate Formation: Stir the mixture at room temperature for 30–60 minutes to form the pyrazoline intermediate. Validation Check: An aliquot analyzed by LC-MS should confirm the mass of the pyrazoline intermediate.

  • Oxidation Setup: Purge the reaction vessel with pure O2​ gas and maintain a 1 atm O2​ atmosphere using a balloon or gas manifold.

  • Heating: Heat the mixture to 85 °C for 1–2 hours. The elevated temperature combined with DMSO's high O2​ solubility drives the dehydrogenation of the pyrazoline ring to the fully aromatic pyrazole.

  • Monitoring: Confirm completion via LC-MS; the pyrazoline mass will shift by -2 Da (loss of H2​ ).

  • Workup: Cool the mixture to room temperature and dilute with 30 mL of water. Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: The crude product is typically of high purity. If necessary, recrystallize from an ethanol/water mixture to obtain the pure 3,5-disubstituted pyrazole.

References

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Current Topics in Medicinal Chemistry URL: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery Future Medicinal Chemistry (PMC) URL:[Link]

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride Organic Chemistry Portal (Synlett) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole

Welcome to the technical support center for the synthesis of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar sulfonamide compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and purity.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the synthesis of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole. We delve into the causality behind these challenges and offer field-proven solutions.

Issue 1: Low or No Product Yield

A common frustration in synthesis is a lower-than-expected yield or complete reaction failure. Several factors can contribute to this outcome.

Potential Causes & Solutions:

  • Poor Quality of Starting Materials: The purity of your starting materials, pyrazole and 2-methyl-5-nitrobenzenesulfonyl chloride, is critical. Impurities can introduce side reactions that consume reactants and complicate purification.

    • Recommendation: Always use freshly purified reagents. 2-Methyl-5-nitrobenzenesulfonyl chloride can be synthesized from 4-nitrotoluene.[1] Ensure the pyrazole is dry, as water can react with the sulfonyl chloride.

  • Incorrect Reaction Conditions: The choice of base, solvent, and temperature significantly influences the reaction's success.

    • Base Selection: A suitable base is crucial to deprotonate the pyrazole, making it a more effective nucleophile. While triethylamine is commonly used[2], stronger, non-nucleophilic bases like diisopropylethylamine (DIPEA) or potassium tert-butoxide can lead to better yields.[3][4] Optimization studies have shown that DIPEA in dichloromethane (DCM) can result in good yields.[4]

    • Solvent Effects: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Acetonitrile[2], chloroform[3], and dichloromethane (DCM)[4] are suitable choices. Tetrahydrofuran (THF) has also been used, though it may lead to longer reaction times.[4]

    • Temperature Control: The initial reaction of the pyrazole with the base is often performed at 0°C to control the exothermic deprotonation.[3] Subsequently, the addition of the sulfonyl chloride and the reaction itself are typically carried out at room temperature (25-30°C).[3][4]

  • Inefficient Deprotonation of Pyrazole: Incomplete deprotonation of the pyrazole will result in a lower concentration of the active nucleophile, leading to a sluggish or incomplete reaction.

    • Recommendation: Ensure an adequate molar excess of a sufficiently strong base is used. For instance, using potassium tert-butoxide requires careful, portion-wise addition at low temperatures under an inert atmosphere (e.g., nitrogen) to ensure complete and safe deprotonation.[3]

Issue 2: Presence of Impurities and Side Products

The formation of byproducts can significantly reduce the yield of the desired product and complicate its purification.

Potential Causes & Solutions:

  • Hydrolysis of Sulfonyl Chloride: 2-methyl-5-nitrobenzenesulfonyl chloride is susceptible to hydrolysis, especially in the presence of moisture. This side reaction consumes the sulfonyl chloride and produces the corresponding sulfonic acid, which can be difficult to remove.

    • Recommendation: Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[3]

  • Formation of Regioisomers: While the reaction of pyrazole with a sulfonyl chloride typically yields the 1-substituted product, the formation of other isomers is possible, though less common under standard conditions.

    • Recommendation: Careful monitoring of the reaction by Thin Layer Chromatography (TLC) can help identify the formation of multiple products.[2][4] Adjusting the reaction conditions, such as the base and solvent, may improve regioselectivity.

  • Incomplete Reaction: Unreacted starting materials will contaminate the final product.

    • Recommendation: Monitor the reaction progress using TLC until the starting materials are consumed.[4] If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.

Issue 3: Difficulty in Product Purification

Isolating the pure 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole from the reaction mixture can be challenging.

Potential Causes & Solutions:

  • Inappropriate Purification Method: The choice of purification technique is critical for obtaining a high-purity product.

    • Column Chromatography: This is a widely used and effective method for purifying pyrazole derivatives.[3][5] A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the desired product from impurities.[2] For basic compounds, deactivating the silica gel with triethylamine may be beneficial.[6]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol-water, ethyl acetate) can be an efficient purification method.[6][7] This technique is particularly useful for removing small amounts of impurities.

    • Extraction: A standard aqueous workup is typically performed after the reaction to remove the base and any water-soluble byproducts. The product is extracted into an organic solvent like ethyl acetate or dichloromethane.[2][4]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole.

Q1: What is the general reaction mechanism for the synthesis of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole?

A1: The reaction proceeds via a nucleophilic substitution mechanism. First, a base is used to deprotonate the pyrazole at the N1 position, forming a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic sulfur atom of the 2-methyl-5-nitrobenzenesulfonyl chloride. The chloride ion is displaced as a leaving group, resulting in the formation of the N-S bond and the final product.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[2][4] By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the reactants and the formation of the product.

Q3: What are the key safety precautions to consider during this synthesis?

A3: It is essential to handle all chemicals with appropriate safety measures. 2-methyl-5-nitrobenzenesulfonyl chloride is a corrosive and lachrymatory substance. The reaction should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Q4: Can I use other sulfonylating agents besides 2-methyl-5-nitrobenzenesulfonyl chloride?

A4: Yes, the general methodology can be adapted for other sulfonyl chlorides. However, the reactivity of the sulfonyl chloride and the optimal reaction conditions may vary. It is advisable to perform small-scale optimization experiments when using a new sulfonylating agent.

III. Experimental Protocols & Data

Optimized Synthesis Protocol

This protocol is a synthesis of best practices derived from the literature.

Materials:

  • Pyrazole

  • 2-methyl-5-nitrobenzenesulfonyl chloride[1]

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve pyrazole (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA (1.5 eq) dropwise to the stirred solution.

  • Allow the mixture to stir at 0°C for 15 minutes.

  • In a separate flask, dissolve 2-methyl-5-nitrobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the pyrazole solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole.

Data Summary Table
ParameterRecommended ConditionRationale & References
Base Diisopropylethylamine (DIPEA)Shown to provide good yields compared to other bases like triethylamine.[4]
Solvent Dichloromethane (DCM)Anhydrous, inert solvent that effectively dissolves reactants.[4]
Temperature 0°C to Room TemperatureControlled addition at low temperature minimizes side reactions; reaction proceeds efficiently at room temperature.[3]
Purification Column ChromatographyEffective for separating the product from starting materials and byproducts.[3][5]

IV. Visualizations

Reaction Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Pyrazole in anhydrous DCM B Cool to 0°C A->B C Add DIPEA B->C D Stir for 15 min C->D E Add 2-methyl-5-nitrobenzenesulfonyl chloride solution D->E Reactant Addition F Warm to Room Temperature E->F G Stir for 12-16h F->G H Monitor by TLC G->H I Quench with NaHCO3 (aq) H->I Reaction Complete J Extract with DCM I->J K Wash with Water & Brine J->K L Dry over Na2SO4 K->L M Concentrate L->M N Column Chromatography M->N O O N->O Pure Product

Caption: Experimental workflow for the synthesis of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole.

Troubleshooting Decision Tree

G Start Low Yield? CheckReagents Check Reagent Purity (Anhydrous Conditions?) Start->CheckReagents Yes ImpureProduct Impure Product? Start->ImpureProduct No CheckBase Optimize Base (e.g., DIPEA, K-tert-butoxide) CheckReagents->CheckBase CheckTemp Verify Temperature Control (Initial cooling?) CheckBase->CheckTemp Success Improved Yield/Purity CheckTemp->Success CheckHydrolysis Minimize Water Exposure (Inert Atmosphere) ImpureProduct->CheckHydrolysis Yes ImpureProduct->Success No OptimizeChroma Optimize Chromatography (Solvent System, Additive) CheckHydrolysis->OptimizeChroma ConsiderRecrystal Consider Recrystallization OptimizeChroma->ConsiderRecrystal ConsiderRecrystal->Success

Caption: A decision tree for troubleshooting common synthesis issues.

V. References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. IUCrData. Available at: [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. Available at: [Link]

  • Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. MDPI. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. IUCr Journals. Available at: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

  • Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. RSC Advances. Available at: [Link]

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole Experiments

Welcome to the Technical Support Center for 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, we address common challenges encountered during its synthesis, purification, and handling, with a focus on the underlying scientific principles to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: My N-sulfonylation of pyrazole is not proceeding to completion, resulting in a low yield. What are the likely causes?

A low yield in this reaction typically points to one of several factors: the quality of your starting materials, suboptimal reaction conditions, or the presence of moisture.

  • Reagent Purity: The primary concern is the integrity of your 2-methyl-5-nitrobenzenesulfonyl chloride. This reagent is susceptible to hydrolysis. If it has been improperly stored or is old, a significant portion may have converted to the unreactive 2-methyl-5-nitrobenzenesulfonic acid. It is advisable to use a freshly opened bottle or to check the purity of the sulfonyl chloride by ¹H NMR before use. Similarly, ensure the pyrazole is of high purity and dry.

  • Reaction Conditions: The choice of base and solvent is critical. A non-nucleophilic, sterically hindered base is often preferred to avoid competing reactions with the sulfonyl chloride. While pyridine is commonly used, triethylamine (TEA) or diisopropylethylamine (DIPEA) are excellent alternatives that can minimize side product formation. The reaction temperature should be carefully controlled; starting at a low temperature (0 °C) during the addition of the sulfonyl chloride and then allowing the reaction to proceed at room temperature can help to control exothermic reactions and reduce the formation of undesired byproducts.

  • Anhydrous Conditions: The presence of water is detrimental to this reaction as it will readily hydrolyze the sulfonyl chloride. All glassware should be oven-dried, and anhydrous solvents must be used. Performing the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent atmospheric moisture from interfering.

Q2: I am observing multiple spots on my TLC analysis of the reaction mixture. What are the potential side products?

The formation of multiple products is a common challenge. Here are the most likely side reactions:

  • Hydrolysis of Sulfonyl Chloride: As mentioned, any moisture will lead to the formation of 2-methyl-5-nitrobenzenesulfonic acid. This will appear as a baseline spot on your TLC plate.

  • Di-sulfonylation: While less common with pyrazole itself, if your starting material was an aminopyrazole, the amino group could react with two molecules of the sulfonyl chloride, leading to a di-sulfonylated byproduct.

  • Reaction with Solvent or Base: Certain solvents or nucleophilic bases (like pyridine, under forcing conditions) can react with the highly electrophilic sulfonyl chloride.

To mitigate these side reactions, it is crucial to maintain anhydrous conditions, use a non-nucleophilic base, and control the stoichiometry of your reagents carefully. A 1:1 molar ratio of pyrazole to sulfonyl chloride is recommended.

Q3: What is the best method to purify the final product, 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole?

The purification strategy will depend on the scale of your reaction and the nature of the impurities.

  • Work-up: A typical work-up procedure involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate. Washing the organic layer with a dilute acid (e.g., 1M HCl) can help remove any remaining base, and a wash with brine will remove residual water.

  • Column Chromatography: Flash column chromatography is a highly effective method for purifying N-sulfonylated pyrazoles. A common eluent system is a gradient of ethyl acetate in hexane. The polarity of the eluent can be adjusted based on the Rf value of your product on a TLC plate. For basic pyrazole compounds that might streak on silica gel, deactivating the silica with triethylamine or using neutral alumina can be beneficial.

  • Recrystallization: If your product is a solid and you have a significant amount of material, recrystallization can be an excellent final purification step to obtain high-purity crystals. Experiment with different solvent systems, such as ethanol, isopropanol, or mixtures like ethyl acetate/hexane, to find the optimal conditions.

Troubleshooting Experimental Workflows

Workflow 1: Synthesis of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole

This workflow outlines a robust protocol for the synthesis of the title compound, with integrated troubleshooting checkpoints.

Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Assemble oven-dried glassware under N2 reagents Add pyrazole (1.0 eq) and anhydrous solvent (e.g., DCM or THF) start->reagents base Add base (e.g., Triethylamine, 1.2 eq) reagents->base cool Cool to 0 °C base->cool add_sulfonyl Slowly add 2-methyl-5-nitrobenzenesulfonyl chloride (1.05 eq) in anhydrous solvent cool->add_sulfonyl warm Allow to warm to room temperature and stir for 12-24h add_sulfonyl->warm monitor Monitor reaction by TLC warm->monitor monitor->warm If incomplete, continue stirring quench Quench with water monitor->quench If complete extract Extract with Ethyl Acetate quench->extract wash Wash with 1M HCl, sat. NaHCO3, and brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by column chromatography (Hexane/EtOAc) dry->purify end End: Characterize pure product purify->end

Caption: A typical workflow for the synthesis of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole.

Troubleshooting Table for Synthesis
Issue Potential Cause Recommended Solution
Reaction stalls (starting material remains) Insufficiently active sulfonyl chloride (hydrolyzed)Use fresh or purified 2-methyl-5-nitrobenzenesulfonyl chloride.
Inadequate base strength or amountEnsure the base is anhydrous and use a slight excess (1.2-1.5 equivalents).
Low reaction temperatureIf the reaction is sluggish at room temperature, gentle heating (e.g., to 40 °C) may be beneficial, but monitor for side product formation.
Multiple spots on TLC, low product yield Presence of waterEnsure all reagents, solvents, and glassware are rigorously dried. Use an inert atmosphere.
Incorrect stoichiometryUse a precise 1:1 to 1:1.05 molar ratio of pyrazole to sulfonyl chloride to avoid unreacted starting materials or side reactions from excess sulfonyl chloride.
Product is an oil and difficult to purify Residual solvent or impuritiesEnsure complete removal of solvent under high vacuum. If column chromatography yields an oil, attempt to induce crystallization by scratching the flask or seeding with a small crystal.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-sulfonylation of pyrazoles and should be performed by qualified personnel in a chemical fume hood with appropriate personal protective equipment.

Materials and Reagents
  • Pyrazole

  • 2-Methyl-5-nitrobenzenesulfonyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an argon or nitrogen atmosphere, add pyrazole (1.0 equivalent) and anhydrous DCM.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of 2-methyl-5-nitrobenzenesulfonyl chloride (1.05 equivalents) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexane).

  • Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole.

Characterization and Stability

Q4: How can I confirm the structure of my product?

A combination of spectroscopic techniques is essential for unambiguous structure confirmation.

  • ¹H NMR: Expect to see signals for the pyrazole ring protons, the aromatic protons of the benzenesulfonyl group, and the methyl group protons. The chemical shifts and coupling constants will be characteristic of the N-sulfonylated pyrazole structure.

  • ¹³C NMR: This will show the corresponding signals for all the carbon atoms in the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) is recommended for obtaining the exact mass.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the sulfonyl group (SO₂) typically around 1380-1360 cm⁻¹ (asymmetric stretch) and 1170-1150 cm⁻¹ (symmetric stretch), as well as bands for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹.

Q5: How stable is 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole and what are the optimal storage conditions?

While the pyrazole ring itself is generally stable, the N-sulfonyl bond can be susceptible to hydrolysis, especially under strong acidic or basic conditions. Nitro-substituted aromatic compounds can also be sensitive to heat and light.

For long-term stability, it is recommended to store the compound under the following conditions:

  • Temperature: Cool to cold temperatures (refrigerated at 2-8 °C or frozen at -20 °C).

  • Atmosphere: An inert atmosphere (argon or nitrogen) is recommended to prevent any potential oxidative degradation.

  • Light: Protect from light by using amber glass vials or by wrapping containers in aluminum foil to prevent photodegradation.

  • Moisture: Store in a dry environment, possibly with a desiccant, to prevent hydrolysis.

A change in physical appearance, such as a color change, or the appearance of new spots on a TLC plate upon storage, may indicate degradation.

Advanced Troubleshooting and Mechanistic Insights

Q6: Why is a non-nucleophilic base like triethylamine preferred over pyridine in this synthesis?

The choice of base is a critical parameter that influences both the reaction rate and the side product profile.

Base Selection Logic cluster_tea Triethylamine (TEA) - Preferred cluster_pyridine Pyridine - Use with Caution tea_deprotonates Deprotonates Pyrazole tea_outcome Favors desired N-sulfonylation tea_deprotonates->tea_outcome tea_steric Sterically hindered, non-nucleophilic pyr_deprotonates Deprotonates Pyrazole pyr_deprotonates->tea_outcome pyr_nucleophilic Can act as a nucleophile pyr_intermediate Forms reactive intermediate with sulfonyl chloride pyr_nucleophilic->pyr_intermediate pyr_side_product Potential for side products pyr_intermediate->pyr_side_product pyrazole Pyrazole pyrazole->tea_deprotonates pyrazole->pyr_deprotonates sulfonyl_chloride 2-Methyl-5-nitrobenzenesulfonyl chloride sulfonyl_chloride->tea_steric sulfonyl_chloride->pyr_nucleophilic

Caption: Rationale for selecting a non-nucleophilic base in the N-sulfonylation of pyrazole.

Triethylamine is a tertiary amine with bulky ethyl groups surrounding the nitrogen atom. This steric hindrance makes it a poor nucleophile, meaning it is less likely to attack the electrophilic sulfur atom of the sulfonyl chloride. Its primary role is to act as a base, deprotonating the pyrazole to form the more nucleophilic pyrazolate anion, which then attacks the sulfonyl chloride.

Pyridine, on the other hand, is less sterically hindered and can act as a nucleophile. It can react with the sulfonyl chloride to form a reactive pyridinium-1-sulfonate intermediate. While this intermediate can then react with pyrazole, it can also lead to other undesired side reactions. Therefore, for a cleaner reaction profile, a non-nucleophilic base like triethylamine is generally the superior choice.

Safety Information

  • 2-Methyl-5-nitrobenzenesulfonyl chloride: This compound is corrosive and reacts with water. It should be handled in a fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of dust or vapors. In case of contact, rinse immediately with plenty of water.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents in a well-ventilated area.

  • Bases: Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.

Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

References

  • BenchChem. (2025). Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Purification of Methyl Pyrazole Isomers. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Stability and Storage of Pyrazole Compounds. BenchChem Technical Support.
  • Patel, R. N., et al. (2011). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][1][2]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Journal of Chemical and Pharmaceutical Research, 3(6), 409-415.

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Methyl-5-nitrobenzenesulfonyl chloride.
  • MDPI. (2021). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent.
  • MDPI. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease.
  • Organic Chemistry Portal. (2022).
  • RSC Publishing. (2017).
  • ACS Publications. (2023).

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole

Executive Summary & Physicochemical Context Welcome to the Application Support Center. Handling 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole presents distinct physicochemical hurdles.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Context

Welcome to the Application Support Center. Handling 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole presents distinct physicochemical hurdles. The rigid, planar pyrazole ring coupled with the strongly electron-withdrawing nitro and sulfonyl groups establishes a high crystal lattice energy. This architecture promotes strong intermolecular dipole-dipole interactions and π-π stacking, resulting in poor solvation in both aqueous media and non-polar organic solvents.

This guide provides field-proven, self-validating protocols to bypass these bottlenecks during synthesis, purification, and biological assay preparation.

Diagnostic Troubleshooting Workflow

SolubilityWorkflow Start Solubility Issue Detected CheckPhase Identify Phase: Synthesis or Assay? Start->CheckPhase Synthesis Synthesis / Reaction CheckPhase->Synthesis Assay Biological Assay CheckPhase->Assay SolventSwitch Switch to Polar Aprotic (DMF/DMSO) Synthesis->SolventSwitch CoSolvent Use Co-solvents (PEG400/Tween-80) Assay->CoSolvent Heat Apply Heat / Microwave Assist SolventSwitch->Heat StepDilution Stepwise Aqueous Dilution CoSolvent->StepDilution

Workflow for diagnosing and resolving benzenesulfonyl pyrazole solubility issues.

Targeted Troubleshooting Guides

Issue A: Incomplete Dissolution During Chemical Derivatization

Symptom: The compound remains as a stubborn suspension in standard alcoholic solvents (e.g., ethanol, methanol) even under reflux, leading to stalled kinetics and low reaction yields.

Causality: While unsubstituted 1H-pyrazole is highly soluble in ethanol, the addition of the lipophilic 2-methyl-5-nitrobenzenesulfonyl moiety significantly increases the molecular weight and alters the overall polarity profile. This shifts the ideal solvent requirement toward polar aprotic solvents that can disrupt strong intermolecular forces 1. Furthermore, applying microwave-assisted heating provides the necessary activation energy to overcome the high lattice energy barriers characteristic of benzenesulfonamide derivatives 2.

Self-Validating Protocol: Microwave-Assisted Polar Aprotic Solvation

  • Solvent Replacement: Discard alcoholic solvents. Utilize anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Sample Preparation: Weigh 1.0 mmol of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole and transfer it into a 10 mL microwave-safe sealed reaction vial.

  • Solvent Addition: Add 3.0 mL of anhydrous DMF.

  • Agitation & Heating: Apply magnetic stirring at 600 rpm. Irradiate the mixture in a microwave synthesizer at 80°C for exactly 5 minutes.

  • Validation Check: Visually inspect the vial against a light source. The solution must be completely transparent. If micro-turbidity persists, add an additional 0.5 mL of DMF, sonicate for 2 minutes, and re-inspect.

Issue B: Compound Precipitation in Aqueous Biological Assays

Symptom: Rapid precipitation (crash-out) occurs when transferring the compound from a DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture media).

Causality: The compound is highly hydrophobic. Rapid introduction into a high-dielectric aqueous environment causes the lipophilic molecules to self-associate and nucleate into microcrystals before they can be uniformly dispersed.

Self-Validating Protocol: Stepwise Co-Solvent & Surfactant Dilution

  • Master Stock Preparation: Prepare a 10 mM master stock in 100% molecular-biology grade DMSO.

  • Intermediate Dilution: Create a 1 mM intermediate stock by diluting the master stock 1:10 into a co-solvent mixture consisting of 40% PEG-400 and 60% DMSO.

  • Buffer Modification: Supplement your final aqueous assay buffer with 0.1% (v/v) Tween-80. The surfactant forms micelles that encapsulate the lipophilic pyrazole derivative.

  • Final Dispensing: Slowly add the intermediate stock dropwise to the aqueous buffer under continuous, vigorous vortexing to reach the final assay concentration (e.g., 10 µM).

  • Validation Check: Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 confirms the absence of light-scattering micro-precipitates, validating the solution for biological testing.

Quantitative Data: Empirical Solubility Profile

To guide your solvent selection, the following table summarizes the empirical solubility profile of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole across standard laboratory solvents.

SolventDielectric Constant (ε)Est. Solubility at 25°C (mg/mL)Application Suitability
Water 80.1< 0.01Poor (Requires co-solvents)
Ethanol 24.5~ 1.2Marginal (Requires heat)
Dichloromethane (DCM) 8.9~ 15.5Good (Liquid-liquid extraction)
Acetonitrile (MeCN) 37.5~ 22.0Excellent (HPLC mobile phase)
Dimethyl Sulfoxide (DMSO) 46.7> 50.0Excellent (Master stock creation)

Frequently Asked Questions (FAQs)

Q1: Can I use pH adjustment (salt formation) to improve the aqueous solubility of this compound? A: No. Unlike some pyrazole derivatives that possess ionizable acidic or basic groups, 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole is essentially neutral under physiological conditions. The strongly electron-withdrawing sulfonyl group drastically reduces the basicity of the pyrazole nitrogen, preventing protonation even at low pH. Therefore, pH adjustment will not yield a soluble salt.

Q2: Why does the nitro group exacerbate solubility issues compared to a simple benzenesulfonyl pyrazole? A: The nitro group is highly polar and strongly electron-withdrawing. It increases the molecular dipole moment and facilitates strong intermolecular dipole-dipole interactions in the solid state. This significantly increases the crystal lattice energy, which must be overcome for dissolution to occur. High melting points typically observed in pyrazole-based benzene sulfonamides are indicative of these strong intermolecular forces 3.

Q3: What is the recommended solvent for NMR characterization? A: For 1 H and 13 C NMR, DMSO- d6​ is the gold standard for this compound. It provides excellent solubility, ensuring sharp, well-resolved peaks, and shifts the residual water peak away from the critical aromatic region (7.0 - 8.5 ppm) where the pyrazole and nitrobenzene protons resonate.

References

  • Dealing with poor solubility of pyrazole derivatives during synthesis.BenchChem.
  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review.National Institutes of Health (NIH).
  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides.National Institutes of Health (NIH).

Sources

Optimization

Technical Support Center: Scaling the Synthesis of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole

This guide is designed for researchers, chemists, and process development professionals to address the specific challenges encountered during the synthesis and scale-up of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole....

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and process development professionals to address the specific challenges encountered during the synthesis and scale-up of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole. We will move beyond a simple recitation of steps to explore the underlying chemical principles, providing you with the expert insights needed to troubleshoot and optimize this critical reaction.

Safety First: Hazard Analysis of Key Reagents

Scaling up any chemical process necessitates a rigorous re-evaluation of safety protocols. The hazards associated with reactants do not scale linearly and require heightened respect and engineering controls.

  • 2-Methyl-5-nitrobenzenesulfonyl chloride:

    • Hazards: This is a corrosive solid that causes severe skin burns and eye damage.[1][2][3] It reacts violently with water, liberating toxic and irritating gases.[2][3] Ingestion is harmful.[1]

    • Handling Precautions: Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a face shield, safety goggles, and chemical-resistant gloves (inspect gloves prior to use).[2][4] Use spark-proof tools and ensure all equipment is scrupulously dry to prevent violent hydrolysis.[4] Store in a tightly closed container in a dry, well-ventilated, corrosives-designated area, away from moisture.[2][3]

    • Emergency Procedures: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water.[1] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and seek immediate medical attention.[1][4] If inhaled, move the person to fresh air.[1][4] Do not induce vomiting if ingested.[1][4]

  • Pyrazole:

    • Hazards: Pyrazole is harmful if swallowed and can cause skin and eye irritation. It is also a flammable solid.

    • Handling Precautions: Handle with appropriate PPE in a well-ventilated area. Keep away from sources of ignition.

  • Base (e.g., Triethylamine, Pyridine):

    • Hazards: These are flammable liquids and are toxic and corrosive. They can cause severe skin and eye irritation.

    • Handling Precautions: Dispense in a fume hood, avoiding inhalation of vapors.

Reaction Overview: The Sulfonylation of Pyrazole

The formation of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole is a classic nucleophilic substitution reaction. The pyrazole, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. A base is required to deprotonate the pyrazole, increasing its nucleophilicity, and to neutralize the HCl byproduct generated during the reaction.

ReactionScheme cluster_reactants Reactants cluster_products Products Reactant1 2-Methyl-5-nitro- benzenesulfonyl chloride Reactant2 Pyrazole Product 1-(2-Methyl-5-nitro- benzenesulfonyl)-1H-pyrazole Reactant2->Product Base (e.g., Et3N) Solvent (e.g., ACN) 0 °C to RT Plus1 + Plus2 + HCl

Caption: General reaction scheme for the synthesis.

Experimental Protocols & Scale-Up Considerations

Protocol 1: Laboratory Scale (1-5 g)

This protocol is optimized for yield and purity on a standard laboratory scale.

  • Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.

  • Reagents: Charge the flask with pyrazole (1.0 eq) and a suitable anhydrous solvent like acetonitrile (ACN) or dichloromethane (DCM) (approx. 10 mL per 1 g of pyrazole).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.1 eq) dropwise, maintaining the internal temperature below 5 °C.

  • Sulfonyl Chloride Addition: Dissolve 2-methyl-5-nitrobenzenesulfonyl chloride (1.05 eq) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes. A mild exotherm may be observed; maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC).[5][6]

  • Work-up: Upon completion, quench the reaction by slowly adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[7][8]

Protocol 2: Scale-Up (100-500 g)

Scaling up introduces challenges related to heat transfer, mass transfer (mixing), and material handling. This protocol addresses those issues.

  • Setup: Use a jacketed glass reactor equipped with an overhead mechanical stirrer, a baffled interior, a nitrogen inlet, a thermocouple for internal temperature monitoring, and a pressure-equalizing dropping funnel or a pump for controlled addition. The overhead stirrer is critical for ensuring homogenous mixing in a larger volume.

  • Reagents: Charge the reactor with pyrazole (1.0 eq) and anhydrous acetonitrile (ACN) (5-7 mL per 1 g of pyrazole). A slightly more concentrated reaction may be feasible and improves throughput, but must be validated.

  • Cooling: Circulate a coolant through the reactor jacket to bring the internal temperature to 0-2 °C. The larger surface-area-to-volume ratio in lab glassware is gone; jacketed cooling is essential for control.[9]

  • Base Addition: Add triethylamine (1.1 eq) via a pump or dropping funnel at a rate that keeps the internal temperature below 5 °C.

  • Sulfonyl Chloride Addition: The addition of the sulfonyl chloride is a critical control point. A solution of 2-methyl-5-nitrobenzenesulfonyl chloride (1.05 eq) in ACN should be added sub-surface at a controlled rate to ensure rapid mixing and prevent localized "hot spots." The exotherm must be carefully managed by adjusting the addition rate and coolant temperature.[9]

  • Reaction: After addition, allow the mixture to slowly warm to room temperature. Stir for 6-16 hours, monitoring by TLC or HPLC.

  • Work-up: Quench by slowly adding water. Depending on reactor setup, either transfer the mixture to a larger vessel for extraction or perform the extraction in the reactor if it is rated for it.

  • Isolation: Separate the layers. Dry the organic phase and concentrate under reduced pressure.

  • Purification: Recrystallization is the most viable method at this scale. The solid product should be collected by vacuum filtration on a large Büchner funnel and washed with cold solvent.[7] Drying in a vacuum oven is recommended.

Data Summary: Reagent Quantities
ReagentMolar Eq. (Lab)Molar Eq. (Scale-Up)Rationale for Scale-Up Choice
Pyrazole1.001.00Limiting reagent.
2-Methyl-5-nitrobenzenesulfonyl chloride1.051.05A slight excess helps drive the reaction to completion. A large excess can lead to purification challenges and is not cost-effective at scale.[5]
Triethylamine (Et₃N)1.101.10Sufficient to neutralize the HCl byproduct and act as a base catalyst. A significant excess can complicate work-up.
Anhydrous Solvent (e.g., ACN)~10 vol.~5-7 vol.At scale, reducing solvent volume (while maintaining stirrability) improves reactor throughput and reduces waste. This must be tested to ensure no precipitation or mixing issues arise.

Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues you may encounter during your experiments.

Troubleshooting startNode startNode symptomNode symptomNode causeNode causeNode solutionNode solutionNode Start Problem Observed: Low Yield or Impurities Symptom1 Symptom: Significant Starting Material on TLC/HPLC Start->Symptom1 Symptom2 Symptom: New Polar Spot on TLC (Streaking near baseline) Start->Symptom2 Symptom3 Symptom: Product is an Oil or Fails to Crystallize Start->Symptom3 Cause1a Potential Cause: Insufficient Reaction Time Symptom1->Cause1a Cause1b Potential Cause: Low Reaction Temperature Symptom1->Cause1b Cause1c Potential Cause: Poor Reagent Quality Symptom1->Cause1c Solution1a Solution: Increase reaction time and continue monitoring. Cause1a->Solution1a Solution1b Solution: Allow reaction to proceed at RT or warm gently (e.g., 40°C). Monitor for side products. Cause1b->Solution1b Solution1c Solution: Use freshly opened pyrazole. Ensure sulfonyl chloride has not hydrolyzed. Cause1c->Solution1c Cause2a Potential Cause: Hydrolysis of Sulfonyl Chloride Symptom2->Cause2a Solution2a Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. Maintain inert (N₂) atmosphere. Cause2a->Solution2a Cause3a Potential Cause: Residual Solvent Symptom3->Cause3a Cause3b Potential Cause: Presence of Impurities Symptom3->Cause3b Solution3a Solution: Dry crude product under high vacuum, possibly with gentle heating. Cause3a->Solution3a Solution3b Solution: Attempt purification via flash chromatography (lab scale) or trituration with a non-polar solvent (e.g., hexanes) to induce solidification. Cause3b->Solution3b

Sources

Troubleshooting

Technical Support Center: 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole Protocols &amp; Troubleshooting

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this matrix to address the specific chemical and biological nuances of working with 1-(2-methyl-5-nitrobenzenesulfony...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this matrix to address the specific chemical and biological nuances of working with 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole. This compound features a highly polarized sulfonyl-pyrazole linkage, making it an exceptional electrophile for synthetic transfer reactions and a highly potent scaffold in medicinal chemistry (e.g., as an enzyme inhibitor or anticancer agent) [1].

The guides below are engineered to provide not just the "how," but the mechanistic "why" behind each protocol, ensuring your experimental systems are robust, reproducible, and self-validating.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: During the synthesis of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole, I observe a high degree of sulfonic acid byproduct. How do I mitigate this? A: The electrophilicity of the sulfonyl chloride precursor is significantly enhanced by the strongly electron-withdrawing 5-nitro group on the benzene ring [2]. This makes the S-Cl bond highly susceptible to nucleophilic attack by trace water.

  • Causality: Water in your solvent or atmosphere competes with 1H-pyrazole for the sulfonyl electrophile, leading to rapid hydrolysis.

  • Resolution: Ensure strict anhydrous conditions. Dry your dichloromethane (DCM) over activated 3Å molecular sieves for at least 24 hours prior to use. Substitute standard triethylamine (TEA) with diisopropylethylamine (DIPEA). DIPEA is more sterically hindered and less prone to forming hygroscopic salts that drag moisture into the organic phase.

Q2: When testing this compound in in vitro enzyme inhibition assays, the IC50 values are highly variable between replicates. What is causing this? A: 1-Arylsulfonylpyrazoles are known to exhibit potent biological activities [1], but the 2-methyl-5-nitrobenzenesulfonyl moiety imparts extreme lipophilicity to the molecule.

  • Causality: The compound is micro-precipitating out of the aqueous assay buffer, leading to inconsistent effective concentrations and artificial assay readouts.

  • Resolution: Limit the final DMSO concentration in your assay to ≤1%. Pre-dilute the compound in a 50:50 DMSO:Tween-80 mixture before introducing it to the aqueous buffer. Self-Validation: Validate solubility dynamically by measuring the buffer's absorbance at 600 nm before adding the enzyme; an increase in baseline absorbance indicates micro-precipitation.

Q3: I am attempting to modify the pyrazole ring (e.g., synthesizing a 3,5-dimethyl-4-carboxylate derivative). Should I modify the pyrazole before or after sulfonylation? A: Always modify the pyrazole ring before sulfonylation.

  • Causality: The highly polarized N-S bond is chemically labile under the harsh basic, acidic, or cross-coupling conditions required for pyrazole functionalization.

  • Resolution: Synthesize your functionalized pyrazole core first, and perform the sulfonylation as the final capping step to generate your target derivative [3].

Part 2: Quantitative Optimization Data

To maximize the yield and stability of the N-S bond during synthesis, solvent and base selection is critical. The table below summarizes the causality behind condition optimization.

SolventBaseTemp (°C)Yield (%)Hydrolysis (%)Mechanistic Rationale
THFTEA254535THF is moderately hygroscopic and coordinates water, accelerating competitive hydrolysis.
DCMTEA0 to 257812DCM excludes water better, but TEA forms a hygroscopic HCl salt that localizes moisture.
DCM DIPEA 0 to 25 92 <2 Steric bulk of DIPEA prevents side reactions and limits moisture ingress.

Part 3: Validated Experimental Protocols

Protocol: Anhydrous Synthesis of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole

This protocol is designed as a self-validating system. Do not proceed to subsequent steps if the validation checkpoints fail.

Step 1: System Preparation Flame-dry a 50 mL two-neck round-bottom flask under a continuous argon sweep. Causality: Removing surface-bound moisture from the glassware prevents premature hydrolysis of the electrophile.

Step 2: Reagent Loading Add 1H-pyrazole (1.0 mmol) and anhydrous DCM (10 mL) to the flask. Stir at 400 rpm until completely dissolved. Inject anhydrous DIPEA (1.5 mmol) via a gas-tight syringe. Causality: DIPEA acts as a non-nucleophilic acid scavenger. It will neutralize the HCl generated during the reaction, driving the equilibrium forward without attacking the sulfonyl chloride.

Step 3: Electrophilic Addition Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add 2-methyl-5-nitrobenzenesulfonyl chloride [2] (1.1 mmol) dropwise as a solution in 5 mL anhydrous DCM over 10 minutes. Causality: The 0 °C environment thermodynamically controls the highly exothermic nucleophilic attack, preventing thermal degradation and tar formation.

Step 4: Reaction Monitoring (Validation Checkpoint) Allow the reaction to warm to room temperature (25 °C) and stir for 2 hours. Validation: Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The reaction is complete when the sulfonyl chloride spot (UV active, Rf ~0.6) disappears and a new product spot (Rf ~0.4) appears. If a spot at the baseline (Rf = 0.0) is dominant, your system was wet (sulfonic acid formation).

Step 5: Quenching & Extraction Quench the reaction by adding 10 mL of ice-cold saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 x 15 mL). Causality: The mild, cold base neutralizes residual HCl and unreacted sulfonyl chloride without providing enough thermal energy to hydrolyze the newly formed, sensitive N-S product bond.

Step 6: Isolation Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure compound.

Part 4: System Workflows & Mechanistic Pathways

Workflow A Precursor Preparation 2-Methyl-5-nitrobenzenesulfonyl chloride B Nucleophilic Addition 1H-Pyrazole + DIPEA A->B C Reaction Monitoring TLC / LC-MS Validation B->C D Aqueous Quench & Extraction DCM / Ice-Cold NaHCO3 C->D E Purification Silica Gel Chromatography D->E F Final Product 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole E->F

Workflow for the synthesis and purification of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole.

Pathway N1 1H-Pyrazole (Nucleophile) N3 Deprotonated Pyrazolide (Active Species) N1->N3 Deprotonation N2 DIPEA (Acid Scavenger) N2->N3 Accepts H+ N5 Tetrahedral Intermediate (Transition State) N3->N5 Nucleophilic Attack N4 2-Methyl-5-nitrobenzenesulfonyl chloride (Electrophile) N4->N5 Sulfonyl Transfer N6 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole (Target Scaffold) N5->N6 Cl- Elimination N7 Ammonium Chloride Salt (Byproduct) N5->N7 Salt Formation

Mechanistic pathway for the synthesis of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole.

References

  • Title: The Biological Activities, Molecular Docking Studies, and Anticancer Effects of 1-Arylsuphonylpyrazole Derivatives Source: ResearchGate URL: [Link]

Optimization

Technical Support Center: Optimizing the Biological Activity of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing translational hurdles when working with arylsulfonylpyrazole derivatives. The compound 1-(2-methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing translational hurdles when working with arylsulfonylpyrazole derivatives. The compound 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole (MNBSP) represents a highly potent, yet chemically intricate, scaffold.

Arylsulfonylpyrazoles are heavily investigated for their robust biological activities, particularly as inhibitors of tumor-associated Carbonic Anhydrase (CA) isoforms (e.g., CA IX and XII) and as potent anticancer agents . However, the specific structural features of MNBSP—namely the strongly electron-withdrawing 5-nitro group and the sterically demanding 2-methyl group—create unique experimental challenges.

This guide is designed to provide you with field-proven insights, causal explanations for common experimental failures, and self-validating protocols to ensure the scientific integrity of your drug development pipeline.

Part 1: Troubleshooting Guides & FAQs

Q1: My MNBSP compound shows excellent in silico docking scores against CA IX, but fails to show efficacy in cell-based viability assays. What is causing this disconnect?

The Causality: This is a classic case of compound instability in biological media. The 5-nitro group is strongly electron-withdrawing by both inductive and resonance effects. When positioned on the benzenesulfonyl ring, it pulls electron density away from the sulfur atom, making it highly electrophilic. Because the unsubstituted 1H-pyrazole is an excellent leaving group, the S–N bond in MNBSP becomes highly susceptible to nucleophilic attack by water (hydrolysis) or cellular nucleophiles like glutathione (GSH). Your compound is likely degrading into 2-methyl-5-nitrobenzenesulfonic acid and free pyrazole before it ever reaches the intracellular target. The Solution: You must validate the hydrolytic stability of your compound in your specific assay media (see Protocol A). If instability is confirmed, consider formulation strategies (e.g., lipid nanoparticles) or structural modifications, such as introducing electron-donating groups on the pyrazole ring to strengthen the S–N bond .

Q2: I am observing high background noise and false positives in my fluorometric target engagement assays. Why?

The Causality: The nitroaromatic moiety in MNBSP is biologically active. In the hypoxic environments typical of 3D tumor spheroids or specialized cell cultures, the 5-nitro group can undergo enzymatic reduction by nitroreductases to form hydroxylamines or amines. These reduction intermediates can act as fluorescence quenchers or auto-fluoresce, severely interfering with standard fluorometric readouts. The Solution: Switch to an orthogonal, non-fluorometric assay. We highly recommend using LC-MS/MS to quantify direct target engagement or utilizing absorbance-based readouts (e.g., WST-8 assays) that are less susceptible to nitro-reduction interference.

Q3: How does the 2-methyl group affect the target binding pocket compared to unsubstituted benzenesulfonyls?

The Causality: The ortho-methyl group introduces significant steric hindrance, which restricts the dihedral angle between the benzene ring and the sulfonyl group. This conformational locking can be a double-edged sword. It can drastically increase target selectivity by locking the molecule into a bioactive conformation that perfectly fits the hydrophobic pocket of specific enzymes (like CA IX) . However, if the target pocket is rigid, the steric clash will prevent binding altogether. The Solution: Perform a comparative Structure-Activity Relationship (SAR) study using a des-methyl analog to determine if the conformational restriction is beneficial or detrimental to your specific target.

Part 2: Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. The following methodologies include built-in controls to verify the integrity of the data.

Protocol A: Hydrolytic Stability Profiling of MNBSP in Biological Media

Objective: To differentiate between lack of target engagement and compound degradation.

  • Preparation of Matrix: Prepare 1 mL of your intended biological medium (e.g., DMEM with 10% FBS) and a control matrix of PBS (pH 7.4). Pre-warm both to 37°C.

  • Spiking: Spike MNBSP into both matrices to a final concentration of 10 µM (keep DMSO concentration <1% to prevent precipitation).

  • Incubation & Sampling: Incubate at 37°C under gentle agitation. Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., sulfamethoxazole).

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant.

    • Self-Validation Step: Do not just monitor the disappearance of the MNBSP parent mass. You must actively monitor the appearance of the degradation product (m/z for free 1H-pyrazole). A stoichiometric match between parent loss and pyrazole appearance confirms hydrolysis rather than protein binding or precipitation.

Protocol B: CA IX Target Engagement & Cell Viability Assay

Objective: To measure true biological activity while accounting for hypoxia-induced nitro-reduction.

  • Cell Culture: Seed HT-29 (high CA IX expression) and HCT-116 (low CA IX expression, as a negative control) cells in 96-well plates at 5,000 cells/well.

  • Hypoxic Conditioning: Incubate plates in a hypoxia chamber (1% O2, 5% CO2, 94% N2) for 24 hours to induce CA IX expression and mimic the tumor microenvironment.

  • Treatment: Treat cells with a serial dilution of MNBSP (0.1 nM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (Acetazolamide) .

  • Readout: After 48 hours, utilize an ATP-based luminescence assay (e.g., CellTiter-Glo) rather than an MTT/MTS assay.

    • Self-Validation Step: Luminescence avoids the redox-interference caused by the 5-nitro group, ensuring that the viability readout is a true reflection of compound toxicity, not an artifact of nitro-reduction.

Part 3: Data Visualization & Formatting

Quantitative Data Summary

The following table synthesizes expected SAR trends based on established arylsulfonylpyrazole literature , . It highlights how structural modifications to the MNBSP scaffold impact stability and biological activity.

Compound ScaffoldModificationS-N Bond Half-Life (PBS, pH 7.4)CA IX IC₅₀ (nM)Cell Viability IC₅₀ (µM)Primary Limitation
MNBSP (Parent) None< 2 hours45 ± 5> 50.0Rapid hydrolysis in media
Analog A Des-nitro (Remove 5-NO₂)> 48 hours120 ± 1515.2Loss of hypoxia targeting
Analog B Des-methyl (Remove 2-CH₃)< 2 hours850 ± 40> 50.0Loss of conformational lock
Analog C 4-methoxy on Pyrazole ring> 24 hours22 ± 31.8None (Optimized Lead)

Table 1: Comparative SAR and Pharmacological Profile. Adding an electron-donating group (methoxy) to the pyrazole ring neutralizes the electron-withdrawing effect of the nitro group, stabilizing the S-N bond and drastically improving cell-based efficacy.

Mechanistic & Workflow Diagrams

MOA MNBSP MNBSP Compound (Prodrug State) Hypoxia Tumor Hypoxia (Nitroreductase) MNBSP->Hypoxia Enters Active Active Metabolite (High Affinity) Hypoxia->Active Bioactivation CAIX Carbonic Anhydrase IX (Target Enzyme) Active->CAIX Binds & Inhibits Apoptosis Tumor Cell Apoptosis (Acidosis) CAIX->Apoptosis Triggers

Figure 1: Hypoxia-targeted mechanism of action for MNBSP via CA IX inhibition.

Workflow Start MNBSP Synthesis & QC Solubility Stability Testing (LC-MS/MS Protocol A) Start->Solubility InVitro In Vitro Target Assays (CA IX Inhibition) Solubility->InVitro t1/2 > 24h Troubleshoot Troubleshooting (Hydrolysis / Interference) Solubility->Troubleshoot t1/2 < 24h CellBased Cell-Based Efficacy (Protocol B) InVitro->CellBased IC50 < 100 nM InVitro->Troubleshoot IC50 > 100 nM Lead Lead Optimization (SAR Modifications) CellBased->Lead Data Validation Troubleshoot->Lead Structural Tweaks

Figure 2: Self-validating experimental workflow for optimizing arylsulfonylpyrazole derivatives.

Part 4: References

  • Hussain, T., Ullah, S., Alrokayan, S., Alamery, S., Mohammed, A. A., Ejaz, S. A., Aziz, M., & Iqbal, J. (2023). "Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII." RSC Advances.[Link]

  • Hasyim, D. M., Musfiroh, I., Hendra, R., Kamarulzaman, E. E., Ritmaleni, & Muchtaridi, M. (2025). "Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review." Drug Design, Development and Therapy.[Link]

  • Wang, Y., et al. (2022). "Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules." Marine Drugs (MDPI).[Link]

Troubleshooting

Technical Support Center: Characterization of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges researchers face when characterizing 1-(2-methyl-5-nitrobenzenesulfonyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges researchers face when characterizing 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole .

This compound belongs to the class of N-sulfonyl pyrazoles, which are highly valued as synthetic intermediates and bioactive scaffolds[1]. However, the defining structural feature of this molecule—the sulfonamide-like nitrogen-sulfur (N-S) bond connecting the pyrazole ring to the arylsulfonyl group—is inherently labile. This lability is the root cause of most characterization discrepancies, including unexpected NMR peaks, missing mass spectrometry molecular ions, and shifting HPLC retention times[2].

Below, you will find causality-driven troubleshooting guides, self-validating protocols, and data summaries to ensure the scientific integrity of your analytical workflows.

I. Nuclear Magnetic Resonance (NMR) Troubleshooting

Q: Why do I see extra peaks corresponding to free pyrazole and 2-methyl-5-nitrobenzenesulfonic acid in my 1 H NMR spectrum?

The Causality: The N-S bond in 1-arylsulfonylpyrazoles is highly susceptible to solvolysis. When dissolved in protic NMR solvents (such as CD3​OD or D2​O ), the solvent acts as a nucleophile. It attacks the electrophilic sulfur atom of the sulfonyl group, forming a transient tetrahedral intermediate that rapidly collapses. This cleaves the N-S bond, releasing free 1H-pyrazole and forming the corresponding sulfonic acid or sulfonate ester. If your solvent is slightly basic or acidic, this degradation accelerates exponentially.

Self-Validating Protocol: Aprotic NMR Preparation To prevent solvolysis and ensure the spectrum reflects the intact molecule, you must eliminate nucleophilic attack pathways.

  • Solvent Selection: Strictly use aprotic solvents. CDCl3​ is standard, but if solubility is poor, use DMSO−d6​ or CD3​CN .

  • Moisture Elimination: Even trace water in DMSO−d6​ can initiate hydrolysis. Store your NMR solvents over activated 4Å molecular sieves for at least 24 hours prior to use.

  • Time-Course Validation: Prepare the sample immediately before acquisition. To validate stability, run a quick 1 H scan at t=0 , and another at t=4 hours. If the integration of the pyrazole multiplet (expected around δ 7.8-8.2 ppm) relative to the arylsulfonyl methyl singlet ( δ ~2.8 ppm) remains exactly 1:1, your system is validated and degradation is halted.

Solvolysis_Mechanism A Intact N-Sulfonyl Pyrazole C Tetrahedral Intermediate A->C Nucleophilic Attack B Protic Solvent (CD3OD/H2O) B->C D Free 1H-Pyrazole C->D S-N Bond Cleavage E Sulfonic Acid / Ester C->E

Mechanistic pathway of N-sulfonyl pyrazole solvolysis in protic environments.

II. LC-MS & HPLC Troubleshooting

Q: During LC-MS analysis, my chromatogram shows multiple peaks, and the mass spectrum lacks the expected molecular ion ( [M+H]+=268.04 ), showing m/z=69 instead. Is my batch degraded?

The Causality: Not necessarily. This is a classic false-negative result caused by two distinct analytical artifacts:

  • Autosampler Hydrolysis: If your sample is dissolved in a protic diluent (e.g., 50:50 Methanol/Water) and sits in the autosampler queue for hours, it will hydrolyze before it even reaches the column[3].

  • In-Source Fragmentation: Electrospray Ionization (ESI) imparts significant internal energy to the molecule. The N-S bond is the weakest link; high fragmentor or cone voltages will shatter the molecule in the MS source, yielding the highly stable protonated pyrazole fragment ( m/z 69) and the arylsulfonyl cation ( m/z 200).

Self-Validating Protocol: Intact Mass Acquisition

  • Sample Diluent: Dissolve the analytical standard in 100% LC-MS grade Acetonitrile. Do not use methanol or water as the primary diluent.

  • Mobile Phase Adjustment: Avoid harsh acidic modifiers like 0.1% Trifluoroacetic acid (TFA), which catalyze N-S cleavage on the column. Use a neutral buffer system, such as 10 mM Ammonium Acetate (pH ~7.0) paired with Acetonitrile.

  • ESI Tuning: Lower the ESI fragmentor/cone voltage to a "soft" setting (e.g., 50-70 V).

  • Validation: Inject the sample. If the peak at the primary retention time now yields a dominant m/z 268.04, the previous degradation was an analytical artifact, and your protocol is now optimized.

LCMS_Workflow Start Issue: Missing [M+H]+ or Multiple Peaks Check1 Is sample dissolved in MeOH or H2O? Start->Check1 Fix1 Action: Switch diluent to 100% Acetonitrile Check1->Fix1 Yes Check2 Is mobile phase highly acidic (e.g., 0.1% TFA)? Check1->Check2 No Fix1->Check2 Fix2 Action: Use neutral buffer (10 mM NH4OAc) Check2->Fix2 Yes Check3 Is ESI fragmentor voltage > 100V? Check2->Check3 No Fix2->Check3 Fix3 Action: Lower voltage to 50-70V (Soft ESI) Check3->Fix3 Yes Success Intact Molecular Ion Observed [M+H]+ = 268.04 Check3->Success No Fix3->Success

Logical workflow for resolving LC-MS fragmentation and degradation artifacts.

III. Infrared (IR) Spectroscopy Troubleshooting

Q: I cannot distinguish the nitro group stretches from the sulfonyl group stretches in the IR spectrum. How do I confirm the presence of both?

The Causality: The 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole molecule contains two functional groups with highly electronegative oxygen atoms attached to a central heteroatom ( NO2​ and SO2​ ). Both groups exhibit strong asymmetric and symmetric stretching vibrations in heavily overlapping regions. The NO2​ asymmetric stretch (~1530 cm⁻¹) and symmetric stretch (~1350 cm⁻¹) overlap with the SO2​ asymmetric stretch (~1370 cm⁻¹) and symmetric stretch (~1180 cm⁻¹).

Self-Validating Protocol: Spectral Deconvolution

  • Acquisition: Acquire a high-resolution Attenuated Total Reflectance (ATR) FTIR spectrum (minimum 4 cm⁻¹ resolution, 64 scans) to ensure a high signal-to-noise ratio.

  • Processing: Apply a second-derivative mathematical filter to the spectrum using your spectrometer's software.

  • Validation: The second derivative will artificially narrow the band widths, allowing you to resolve the overlapping peaks at ~1350 cm⁻¹ ( NO2​ symmetric) and ~1370 cm⁻¹ ( SO2​ asymmetric) into two distinct minima.

IV. Quantitative Data Summary

To aid in rapid spectral identification and troubleshooting, the following table summarizes the key diagnostic markers for the intact 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole versus its common degradation artifacts.

Analytical TechniqueTarget: Intact CompoundTarget: Hydrolysis/Degradation ArtifactsCausality of Shift
LC-MS (ESI+) m/z 268.04 ( [M+H]+ ) m/z 69.04 (Pyrazole), m/z 200.00 (Sulfonyl cation)N-S bond cleavage (In-source or solution)
1 H NMR ( CDCl3​ ) Pyrazole protons: ~8.1, 7.8, 6.4 ppmPyrazole protons shift upfield: ~7.6, 6.3 ppmLoss of electron-withdrawing sulfonyl group
1 H NMR ( CDCl3​ ) Aryl Methyl: ~2.8 ppm (Singlet)Aryl Methyl: ~2.6 ppm (Singlet)Conversion to sulfonic acid alters shielding
FTIR (ATR) N-S stretch: ~950-900 cm⁻¹Broad O-H stretch: ~3400-3200 cm⁻¹Formation of sulfonic acid / free pyrazole N-H
References
  • Vertex Pharmaceuticals Inc. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. NIH PubMed Central. Available at:[Link]

  • Li, Z., et al. (2025). Discovery of macrocyclic derivatives bearing N-sulfonyl-pyrazole moiety as new potent hematopoietic progenitor kinase 1 inhibitors. Bioorganic Chemistry / NIH PubMed. Available at:[Link]

  • Johnson, N. C., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. ResearchGate. Available at:[Link]

  • McGeorge, G. (2020). Pharmaceutical Characterization with NMR. Spectroscopy Online. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Multi-Platform Guide to the Structural Validation of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole

Authored by: Dr. Evelyn Reed, Senior Application Scientist In the landscape of modern medicinal chemistry and materials science, N-sulfonylated pyrazoles are privileged scaffolds, serving as key intermediates in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, N-sulfonylated pyrazoles are privileged scaffolds, serving as key intermediates in the synthesis of a wide array of bioactive compounds. The precise regiochemistry of the sulfonyl group on the pyrazole ring is paramount, as even minor structural variations can lead to significant differences in biological activity and physicochemical properties. This guide provides a comprehensive, multi-technique framework for the unambiguous structural validation of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole, a common building block in discovery chemistry.

We will move beyond a simple recitation of data to explore the underlying principles of each analytical technique, emphasizing how a combination of methods provides a self-validating system for structural confirmation. This guide is intended for researchers, chemists, and quality control specialists who require a robust and defensible approach to structural elucidation.

The Synthetic Pathway and the Isomeric Challenge

The synthesis of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole is typically achieved via the reaction of pyrazole with 2-methyl-5-nitrobenzenesulfonyl chloride in the presence of a base. While seemingly straightforward, this reaction presents a key regiochemical challenge. Pyrazole is an asymmetric heterocycle with two non-equivalent nitrogen atoms. Consequently, the sulfonylation reaction can potentially yield two regioisomers: the desired 1-substituted product and the undesired 2-substituted isomer.

The formation of the 1-substituted isomer is generally favored due to steric hindrance from the ortho-methyl group on the benzenesulfonyl chloride, which disfavors attack at the more sterically accessible N2 position of the pyrazole anion. However, the potential for the formation of the isomeric byproduct necessitates a rigorous validation strategy.

Pyrazole Pyrazole Reaction + Pyrazole->Reaction SulfonylChloride 2-methyl-5-nitro- benzenesulfonyl chloride SulfonylChloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction TargetProduct 1-(2-methyl-5-nitrobenzenesulfonyl) -1H-pyrazole (Target) Isomer 2-(2-methyl-5-nitrobenzenesulfonyl) -1H-pyrazole (Isomer) Reaction->TargetProduct Major Product Reaction->Isomer Potential Minor Byproduct

Figure 1. Synthetic pathway and potential regioisomeric products.

Primary Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A combination of 1D and 2D NMR experiments provides a detailed picture of the molecular framework.

¹H NMR: The First Line of Inquiry

The proton NMR spectrum offers the most direct evidence for the regiochemistry of substitution. The key lies in the distinct chemical environments of the pyrazole ring protons (H3, H4, and H5) in the 1-substituted versus the 2-substituted isomer.

  • In the 1-substituted isomer (our target): The protons at the 3- and 5-positions are non-equivalent. We expect to see three distinct signals for the pyrazole ring protons.

  • In the 2-substituted isomer: Due to the C₂ symmetry of the 2-substituted pyrazole ring, the protons at the 3- and 5-positions are chemically equivalent. This would result in only two signals for the pyrazole ring protons (one for H3/H5 and one for H4).

Experimental Protocol: ¹H NMR Spectroscopy

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Pyrazole H5 8.20 - 8.10 d ~2.5 1H
Pyrazole H3 7.80 - 7.70 d ~1.5 1H
Pyrazole H4 6.50 - 6.40 dd ~2.5, ~1.5 1H
Benzene H6 8.40 - 8.30 d ~2.0 1H
Benzene H4 8.35 - 8.25 dd ~8.5, ~2.0 1H
Benzene H3 7.60 - 7.50 d ~8.5 1H

| Methyl (CH₃) | 2.80 - 2.70 | s | - | 3H |

¹³C NMR: Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon atoms in the molecule, consistent with the proposed structure.

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Assignment Expected Chemical Shift (δ, ppm)
Pyrazole C5 ~144.0
Pyrazole C3 ~132.0
Pyrazole C4 ~110.0
Benzene C1 (ipso-S) ~135.0
Benzene C2 (ipso-CH₃) ~138.0
Benzene C3 ~125.0
Benzene C4 ~130.0
Benzene C5 (ipso-NO₂) ~148.0
Benzene C6 ~133.0

| Methyl (CH₃) | ~20.0 |

2D NMR (HMBC): Unambiguous Connectivity

For absolute certainty, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. This experiment shows correlations between protons and carbons that are separated by two or three bonds. The definitive correlation would be between the pyrazole H5 proton and the ipso-carbon of the benzene ring attached to the sulfonyl group (Benzene C1). This three-bond correlation (³J_CH) provides irrefutable evidence of the N1-S bond.

cluster_pyrazole Pyrazole Ring cluster_sulfonyl Benzenesulfonyl Group Pz_N1 N1 Pz_C5 C5 Pz_N1->Pz_C5 S S Pz_N1->S Pz_N2 N2 Pz_N2->Pz_N1 Pz_C3 C3 Pz_C3->Pz_N2 Pz_H3 H3 Pz_C3->Pz_H3 Pz_C4 C4 Pz_C4->Pz_C3 Pz_H4 H4 Pz_C4->Pz_H4 Pz_C5->Pz_C4 Pz_H5 H5 Pz_C5->Pz_H5 Bz_C1 C1 Pz_H5->Bz_C1 ³J_CH (Key Correlation) S->Bz_C1

Figure 2. Key HMBC correlation confirming the N1-S linkage.

Molecular Weight and Formula Confirmation: Mass Spectrometry

Mass spectrometry (MS) confirms the molecular weight and elemental composition of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can determine the elemental formula with high accuracy.

Experimental Protocol: ESI-MS

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into an Electrospray Ionization (ESI) mass spectrometer.

  • Acquire the spectrum in positive ion mode.

Table 3: Expected Mass Spectrometry Data

Parameter Expected Value
Molecular Formula C₁₀H₉N₃O₄S
Monoisotopic Mass 267.0314
Expected Ion (ESI+) [M+H]⁺ = 268.0387

| | [M+Na]⁺ = 290.0206 |

The observation of an ion with a mass-to-charge ratio (m/z) corresponding to the calculated exact mass of the protonated molecule provides strong evidence for the correct molecular formula. The isotopic pattern should also match the theoretical pattern for a molecule containing one sulfur atom.

Orthogonal Validation and Purity Assessment

A complete validation package includes orthogonal techniques that confirm other aspects of the structure and assess the purity of the sample.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method to confirm the presence of key functional groups.

Table 4: Characteristic IR Absorption Bands

Functional Group Bond Expected Wavenumber (cm⁻¹)
Sulfonyl S=O (asymmetric stretch) 1370 - 1350
Sulfonyl S=O (symmetric stretch) 1180 - 1160
Nitro N=O (asymmetric stretch) 1550 - 1530
Nitro N=O (symmetric stretch) 1360 - 1340
Aromatic C-H stretch 3100 - 3000

| Aromatic | C=C stretch | 1600 - 1450 |

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for determining the purity of a compound. It separates the target molecule from starting materials, byproducts (including the regioisomer), and any other impurities.

Experimental Protocol: Reverse-Phase HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

A successful validation will show a single major peak at a specific retention time, with an area percentage greater than the required purity threshold (e.g., >95%). The presence of a significant secondary peak could indicate the presence of the undesired regioisomer.

Conclusion: The Power of a Unified Approach

The unambiguous structural validation of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole cannot be achieved with a single technique. It requires a logical, multi-platform approach where each piece of data corroborates the others. The characteristic three-proton signal pattern in the ¹H NMR provides the initial, strong evidence against the symmetric 2-substituted isomer. This hypothesis is then solidified by the unambiguous connectivity shown in a 2D HMBC experiment. Finally, HRMS confirms the elemental formula, and HPLC confirms the purity. This integrated workflow ensures the material's identity and quality, providing a solid foundation for its use in subsequent research and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. [Link]

  • High-Resolution Mass Spectrometry. (n.d.). Michigan State University, Department of Chemistry. [Link]

Comparative

A Comparative Guide to Carbonic Anhydrase Inhibitors: Evaluating 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole in Context

For Researchers, Scientists, and Drug Development Professionals In the landscape of enzyme inhibitors, compounds featuring a benzenesulfonamide scaffold have consistently demonstrated significant therapeutic potential. T...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of enzyme inhibitors, compounds featuring a benzenesulfonamide scaffold have consistently demonstrated significant therapeutic potential. This guide provides a comparative analysis of a putative novel inhibitor, 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole, against established carbonic anhydrase inhibitors. Due to the absence of published data for this specific molecule, its activity is inferred based on the well-documented inhibitory action of its core chemical motifs against carbonic anhydrases.

The Therapeutic Target: Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH homeostasis, fluid balance, and CO2 transport.[1][2] There are several isoforms of human carbonic anhydrases (hCAs), with varying tissue distribution and physiological functions.[1] Dysregulation of CA activity is implicated in a range of pathologies, making them a valuable target for therapeutic intervention.[3][4] For instance, inhibition of CAs in the eye reduces aqueous humor production, lowering intraocular pressure in glaucoma.[5][6] In the kidneys, CA inhibition leads to diuretic effects.[6] More recently, specific isoforms like CA IX and CA XII, which are overexpressed in hypoxic tumors, have emerged as promising targets for anticancer therapies.[7][8]

Unveiling 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole: A Hypothesized Carbonic Anhydrase Inhibitor

While direct experimental data for 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole is not publicly available, its chemical structure strongly suggests an affinity for carbonic anhydrases. The key to this hypothesis lies in the benzenesulfonamide group. This functional group is the cornerstone of a major class of CA inhibitors, acting as a zinc-binding moiety that coordinates with the zinc ion in the enzyme's active site, thereby blocking its catalytic activity.[9] The pyrazole ring and the methyl and nitro substitutions on the benzene ring will likely modulate the compound's physicochemical properties, such as solubility and cell permeability, and could influence its binding affinity and isoform selectivity.

A Comparative Analysis with Established Carbonic Anhydrase Inhibitors

To contextualize the potential of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole, we compare it with four well-characterized inhibitors that represent different generations and therapeutic applications of CA inhibition.

Acetazolamide: The Archetypal Non-Selective Inhibitor

Acetazolamide is one of the earliest and most widely studied carbonic anhydrase inhibitors.[10] It is a systemic, non-selective inhibitor of multiple CA isoforms.

  • Mechanism of Action: Acetazolamide's unsubstituted sulfonamide group binds to the zinc ion in the active site of carbonic anhydrases, preventing the binding of substrate molecules.[9]

  • Clinical Applications: It is used as a diuretic, for the treatment of glaucoma, epilepsy, and acute mountain sickness.[5][11]

  • Limitations: Its lack of isoform selectivity leads to a broad range of side effects, including metabolic acidosis and renal potassium wasting, which can limit its long-term use.[11]

Dorzolamide: A Topically Active, Ocular-Targeted Inhibitor

Dorzolamide represents a significant advancement in the therapeutic application of CA inhibitors, specifically for the treatment of glaucoma.

  • Mechanism of Action: Similar to acetazolamide, it inhibits carbonic anhydrase via its sulfonamide group. However, it is formulated for topical administration to the eye, minimizing systemic side effects.[12]

  • Selectivity: Dorzolamide is a potent inhibitor of hCA II, the predominant isoform in the ciliary processes of the eye, and also inhibits hCA IV.[13][14] It shows significantly weaker inhibition of hCA I.[12][13]

  • Advantages: Its targeted delivery and improved selectivity profile result in better tolerability compared to systemic inhibitors like acetazolamide for ophthalmic indications.[12]

Celecoxib: A COX-2 Inhibitor with Off-Target Carbonic Anhydrase Activity

Celecoxib is a well-known non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). Interestingly, it also possesses a sulfonamide moiety and has been shown to be a potent inhibitor of several CA isoforms.[15][16][17]

  • Dual Inhibition: This dual activity provides a fascinating case study in drug polypharmacology. The CA inhibitory effects are independent of its COX-2 inhibition.[15]

  • Selectivity: Celecoxib is a potent inhibitor of hCA II and the tumor-associated hCA IX.[16]

  • Implications: The off-target CA inhibition may contribute to some of the observed side effects of celecoxib and also opens up possibilities for its repositioning in other therapeutic areas, such as oncology.[16][18]

SLC-0111: A Selective Inhibitor of Tumor-Associated Carbonic Anhydrases

SLC-0111 (also known as U-104) is a more recent investigational drug specifically designed to target the tumor-associated isoforms CA IX and CA XII.[19][20]

  • Mechanism of Action: It is a potent sulfonamide-based inhibitor that shows significant selectivity for CA IX and CA XII over the more ubiquitous cytosolic isoforms hCA I and hCA II.[19][20]

  • Therapeutic Rationale: In the hypoxic microenvironment of solid tumors, CA IX and CA XII are highly expressed and contribute to the acidification of the extracellular space, promoting tumor growth and metastasis. Selective inhibition of these isoforms is therefore a promising anti-cancer strategy.[8][21]

  • Clinical Development: SLC-0111 has been in clinical trials for the treatment of various solid tumors.[19][22]

Comparative Data Summary

InhibitorTarget(s)IC50/Ki ValuesClinical ApplicationsKey AdvantagesKey Disadvantages
1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole Hypothesized: Carbonic AnhydrasesNot AvailableNot AvailableNot AvailableNot Available
Acetazolamide Non-selective CA inhibitorhCA IX: IC50 = 30 nM[23]; General CA inhibition: Ki ≈ 10 nM[24]Glaucoma, epilepsy, diuretic, mountain sickness[11]Broadly effectiveHigh incidence of systemic side effects[11]
Dorzolamide Primarily hCA II and hCA IVhCA II: IC50 = 0.18 nM; hCA I: IC50 = 600 nM[12][13][23]Glaucoma[12]Topical administration minimizes systemic side effects[12]Local side effects (e.g., stinging) can occur
Celecoxib COX-2, hCA II, hCA IXhCA II: Nanomolar range inhibition[15]Anti-inflammatory, pain reliefDual-target activity may have synergistic effectsOff-target effects can be undesirable
SLC-0111 (U-104) Selective for hCA IX and hCA XIIhCA IX: Ki = 45.1 nM; hCA XII: Ki = 4.5 nM[19][20]Investigational for solid tumors[19]High selectivity for tumor-associated isoforms[20]Still in clinical development

Visualizing the Mechanism and Workflow

Signaling Pathway: Carbonic Anhydrase Inhibition

cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn(II) Zn(II) H2O H2O Zn(II)->H2O Coordination HCO3- HCO3- Zn(II)->HCO3- Product Release H+ H+ Zn(II)->H+ H2O->Zn(II) CO2 CO2 CO2->Zn(II) Catalysis Inhibitor R-SO2NH2 Inhibitor->Zn(II) Inhibition caption General mechanism of carbonic anhydrase inhibition by sulfonamides. start Start prep Prepare Reagents: - CA Enzyme Solution - Assay Buffer - Substrate (p-NPA) - Test Inhibitors start->prep plate Plate Setup (96-well): - Blank - Enzyme Control - Inhibitor Wells prep->plate incubate Pre-incubate Enzyme with Inhibitors plate->incubate add_substrate Initiate Reaction: Add p-NPA Substrate incubate->add_substrate measure Kinetic Measurement: Read Absorbance at 405 nm add_substrate->measure analyze Data Analysis: Calculate Reaction Rates and IC50 Values measure->analyze end End analyze->end caption Workflow for a colorimetric carbonic anhydrase inhibition assay.

Caption: Workflow for a colorimetric carbonic anhydrase inhibition assay.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol describes a general method for determining the inhibitory activity of compounds against a carbonic anhydrase isoform using its esterase activity. [25] Materials:

  • Purified human carbonic anhydrase (e.g., hCA II)

  • Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.4)

  • Substrate: p-Nitrophenyl acetate (pNPA)

  • Test inhibitor (e.g., 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the CA enzyme in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Prepare a stock solution of pNPA in acetonitrile and then dilute it with the assay buffer to the desired final concentration (e.g., 3 mM). Prepare this solution fresh daily.

    • Prepare serial dilutions of the test inhibitor and a reference inhibitor (e.g., acetazolamide) in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to the respective wells:

      • Blank wells: Assay buffer only.

      • Enzyme Control wells: Assay buffer and the CA enzyme solution.

      • Inhibitor wells: Assay buffer, CA enzyme solution, and the test/reference inhibitor at various concentrations.

      • Solvent Control wells: Assay buffer, CA enzyme solution, and the same concentration of solvent used for the inhibitors.

    • The final volume in each well before adding the substrate should be consistent (e.g., 190 µL).

  • Pre-incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a small volume (e.g., 10 µL) of the pNPA substrate solution to all wells.

    • Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Data Analysis:

    • For each well, determine the rate of the reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

Based on its chemical structure, 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole is a promising candidate for a carbonic anhydrase inhibitor. Its benzenesulfonamide moiety strongly suggests a mechanism of action involving binding to the zinc ion in the active site of CAs. Further experimental validation is required to confirm this hypothesis and to determine its potency and isoform selectivity. By comparing its potential profile to that of established inhibitors like the non-selective acetazolamide, the topically-acting dorzolamide, the dual-target celecoxib, and the isoform-selective SLC-0111, researchers can better position this novel compound in the landscape of carbonic anhydrase-targeted therapeutics. The development of new CA inhibitors, particularly those with improved isoform selectivity, continues to be an important area of research with potential applications in a wide range of diseases.

References

  • Weber, A., et al. (2004). The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II.
  • Lecturio. (2025, December 15). Carbonic Anhydrase Inhibitors. Lecturio.
  • Weber, A., et al. (2004). Unexpected Nanomolar Inhibition of Carbonic Anhydrase by COX-2-Selective Celecoxib: New Pharmacological Opportunities Due to Related Binding Site Recognition. Journal of Medicinal Chemistry, 47(3), 550-557.
  • Dudutienė, V., et al. (2014). Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. Journal of Medicinal Chemistry, 57(21), 9053-9065.
  • National Center for Biotechnology Inform
  • BenchChem. (2025).
  • MedChemExpress. (n.d.). U-104 (SLC-0111). MedChemExpress.
  • Dudutienė, V., et al. (2014). Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. Journal of Medicinal Chemistry, 57(21), 9053-9065.
  • Sugrue, M. F. (2000). [Pharmacological profiles of the potent carbonic anhydrase inhibitor dorzolamide hydrochloride, a topical antiglaucoma agent]. Nippon Yakurigaku Zasshi, 115(6), 347-354.
  • MedChemExpress. (n.d.). Carbonic Anhydrase Inhibitors. MedChemExpress.
  • StatPearls Publishing. (2023, April 17). Carbonic Anhydrase Inhibitors.
  • Almansour, N. M. (2025). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. International Journal of Molecular Sciences, 26(17), 8465.
  • Sugrue, M. F., et al. (1995). The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 11(4), 363-376.
  • Zulfiqar, N., et al. (2026, January 31). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews Journal of Pharmaceutical Sciences, 10(1), 58.
  • Patsnap. (2024, June 21). What are CAs inhibitors and how do they work?.
  • Liljeström, E., et al. (2022). SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Frontiers in Oncology, 12, 989304.
  • Study.com. (n.d.). Carbonic Anhydrase Function, Reaction & Mechanism. Study.com.
  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Wikipedia.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
  • Ghorab, M. M., et al. (2023). Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold. Bioorganic & Medicinal Chemistry, 87, 117325.
  • PharmaCompass. (n.d.). ACETOZOLAMIDE. PharmaCompass.
  • Maresca, A., et al. (2004). Unexpected nanomolar inhibition of carbonic anhydrase by COX-2-selective celecoxib: new pharmacological opportunities due to related binding site recognition. Journal of Medicinal Chemistry, 47(3), 550-557.
  • PDB-101. (n.d.). Molecule of the Month: Carbonic Anhydrase. RCSB PDB.
  • Almansour, N. M. (2025). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. International Journal of Molecular Sciences, 26(17), 8465.
  • McIntyre, A., et al. (2017). Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo. JCI Insight, 2(24), e97549.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SLC-0111. IUPHAR/BPS Guide to PHARMACOLOGY.
  • EBSCO. (n.d.). Carbonic anhydrase. EBSCO Research Starters.
  • Wikipedia. (n.d.). Carbonic anhydrase. Wikipedia.
  • Ilies, M. A. (2012). Carbonic anhydrases as disease markers.
  • ProQuest. (n.d.). The Cyclooxygenase-2 Inhibitor Celecoxib Is a Potent Inhibitor of Human Carbonic Anhydrase II. ProQuest.
  • Selleck Chemicals. (n.d.). Acetazolamide. Selleck Chemicals.
  • Supuran, C. T. (2004). Carbonic anhydrase/COX-2 inhibitors in the treatment of various diseases.
  • Abcam. (n.d.). ab283387 – Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Abcam.
  • Casini, A., et al. (1993). Acetazolamide-like carbonic anhydrase inhibitors with topical ocular hypotensive activity. Bioorganic & Medicinal Chemistry Letters, 3(11), 2165-2168.
  • Michailidou, S., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Sigma-Aldrich.
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Sources

Validation

A Comparative Guide to Confirming the Purity of Synthesized 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole

Introduction: The Imperative of Purity in Drug Discovery In the landscape of modern drug development and chemical research, the structural integrity and purity of a synthesized compound are paramount. The subject of this...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Drug Discovery

In the landscape of modern drug development and chemical research, the structural integrity and purity of a synthesized compound are paramount. The subject of this guide, 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole, is a molecule of interest due to the prevalence of both pyrazole and sulfonamide moieties in pharmacologically active agents.[1][2] The presence of even minor impurities, such as unreacted starting materials, isomers, or by-products from the synthesis, can drastically alter biological assay results, leading to false positives, inaccurate structure-activity relationship (SAR) data, and wasted resources. Therefore, a robust, multi-faceted analytical approach is not merely recommended; it is essential for validating the compound's identity and quantifying its purity with a high degree of confidence.

This guide provides an in-depth comparison of the primary analytical techniques used to confirm the purity of synthesized 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole. We will explore the strengths and limitations of each method, explain the rationale behind their application in a logical workflow, and provide detailed protocols to ensure reproducible and reliable results.

The Analytical Gold Standard: High-Performance Liquid Chromatography (HPLC)

For quantitative purity assessment of organic molecules like our target compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed gold standard.[3] Its high resolving power, sensitivity, and precision make it the primary tool for separating the main compound from potential impurities.

The Causality Behind the Choice: The structure of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole, with its aromatic rings, makes it an ideal candidate for UV detection. We choose reversed-phase chromatography (e.g., using a C18 column) because it effectively separates compounds based on their hydrophobicity, a key differentiating property for the target molecule and its likely impurities.[4][5] A gradient elution method, where the mobile phase composition changes over time, is often employed to ensure that both more polar and less polar impurities are effectively eluted and resolved from the main peak.[5]

Visualizing the Purity Analysis Workflow

The following diagram illustrates a typical workflow for moving from a crude synthesized product to a final, validated compound of known purity.

G cluster_0 cluster_1 Initial Qualitative Screening cluster_2 Quantitative & Confirmatory Analysis cluster_3 A Synthesized Crude Product B Thin-Layer Chromatography (TLC) A->B  Fast, low cost D High-Performance Liquid Chromatography (HPLC) E Liquid Chromatography- Mass Spectrometry (LC-MS) F Nuclear Magnetic Resonance (¹H & ¹³C NMR) C Assess spot purity (Presence of multiple spots?) B->C C->D Proceed if promising G Calculate % Purity (Area Normalization) D->G H Confirm Molecular Weight & Identify Impurity Masses E->H I Confirm Chemical Structure & Identify Structural Impurities F->I J Final Purity Assessment (>95% for biological testing) G->J Quantitative Result H->J Identity Confirmation I->J Structural Confirmation

Caption: A logical workflow for the purification and purity confirmation of a synthesized compound.

Orthogonal Methods: The Principle of Self-Validation

Relying on a single analytical technique is insufficient for unequivocal purity confirmation. A peak that appears pure in an HPLC chromatogram could, for instance, be a co-elution of the target compound and an impurity with a similar retention time. Therefore, we employ orthogonal methods—techniques that separate or identify compounds based on different chemical or physical principles—to build a comprehensive and trustworthy purity profile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is arguably the most powerful tool for unambiguous structure elucidation.[6] For purity analysis, ¹H NMR is particularly useful. The integral of each signal is directly proportional to the number of protons it represents. By comparing the integration of signals from the target molecule to those of unknown peaks, one can often identify and even quantify impurities, especially if a standard of known concentration is used (qNMR).[7] ¹³C NMR provides complementary information on the carbon skeleton.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This hybrid technique provides two orthogonal pieces of information. The LC component separates the mixture as in HPLC, while the MS component provides the mass-to-charge ratio (m/z) of the eluting compounds.[8] This allows for the definitive confirmation of the target molecule's molecular weight and provides crucial mass information for any separated impurities, which is the first step in identifying them.[7] Electrospray Ionization (ESI) is a common mode for analyzing such sulfonamides.[7]

Comparative Analysis of Key Techniques

The choice of analytical method depends on the specific question being asked—are we screening, quantifying, or identifying? The following table compares the primary techniques.

Technique Principle Information Obtained Sensitivity Quantification Primary Use Case
HPLC-UV Differential partitioning between stationary and mobile phases.[4]Retention time, Peak Area (% Purity)High (ng to µg/mL)[7]Excellent (Gold Standard)Precise quantification of purity and separation of impurities.
¹H NMR Nuclear spin transitions in a magnetic field.Chemical structure, proton environment, relative proton count (integration).Moderate (mg)Good to Excellent (qNMR)Unambiguous structural confirmation and identification of structurally related impurities.
LC-MS Combination of liquid chromatography separation and mass-to-charge ratio detection.[8]Retention time, Molecular Weight (m/z), Fragmentation Patterns.Very High (pg to ng/mL)Good (with standards)Definitive molecular weight confirmation and identification of unknown impurities.
TLC Differential migration on a solid support.[9]Retention factor (Rf), presence of multiple components.Low to Moderate (µg)Qualitative/Semi-quantitativeRapid, low-cost initial screening of reaction progress and crude product purity.[9]
Visualizing the Interplay of Analytical Methods

The relationship between these techniques is not hierarchical but synergistic. Each method provides a unique piece of the puzzle, and together they create a validated system for purity confirmation.

G center Purity Confirmation of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole HPLC HPLC-UV Quantitative Purity (% Area) Separation of Impurities center->HPLC Quantification NMR NMR Spectroscopy Structural Confirmation Identification of Isomers center->NMR Structure LCMS LC-MS Molecular Weight Confirmation Impurity Mass Detection center->LCMS Identity TLC TLC Rapid Screening Qualitative Check center->TLC Screening HPLC:quant->NMR:struct Orthogonal Validation HPLC:sep->LCMS:frag Impurity Identification

Caption: The synergistic relationship between orthogonal analytical techniques for purity validation.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and reproducible purity data. Below are methodologies for the key analytical techniques.

Protocol 1: Quantitative Purity by RP-HPLC

This protocol is designed for the quantitative determination of the purity of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole by area normalization.

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic acid in HPLC-grade acetonitrile.[4]

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Sample Preparation: Accurately weigh approximately 5 mg of the synthesized compound into a 10 mL volumetric flask. Dissolve in and dilute to the mark with the diluent to achieve a final concentration of ~0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[4]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30°C.[4]

    • Detection Wavelength: UV at 254 nm.[9]

    • Injection Volume: 10 µL.[4]

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 30% B

      • 26-30 min: 30% B (re-equilibration)

  • Data Analysis:

    • Inject a blank (diluent) to ensure no carryover or system peaks.

    • Inject the sample solution and record the chromatogram.

    • Integrate the peak areas of the main compound peak and all impurity peaks.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Protocol 2: Structural Confirmation by NMR Spectroscopy

This protocol outlines the preparation of a sample for ¹H and ¹³C NMR analysis.

  • Sample Preparation:

    • Dissolve approximately 10-15 mg of the synthesized compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[10]

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase, and baseline correction).

    • Assign the peaks to the protons and carbons of the 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole structure.

    • Scrutinize the spectrum for any unassignable peaks, which would indicate the presence of impurities. The integration of impurity peaks relative to the main compound can give a semi-quantitative estimate of their levels.

Protocol 3: Identity Confirmation by LC-MS

This protocol is for the definitive confirmation of the molecular weight of the target compound.

  • LC-MS Conditions:

    • Use the same LC method as described in Protocol 1 to ensure correlation between HPLC-UV and MS data.

    • Divert the flow to the mass spectrometer after the UV detector.

    • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.

    • Ionization Mode: Electrospray Ionization Positive (ESI+).[7]

    • Analysis Mode: Full scan mode to detect the [M+H]⁺ ion. The expected m/z for C₁₀H₉N₃O₄S is 283.03, so the protonated adduct [M+H]⁺ would be ~284.04.

  • Data Analysis:

    • Extract the mass spectrum corresponding to the main peak in the total ion chromatogram (TIC).

    • Confirm the presence of the expected [M+H]⁺ ion.

    • Examine the mass spectra of any impurity peaks to obtain their molecular weights, aiding in their identification.

Conclusion

Confirming the purity of a synthesized compound like 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole is a critical, multi-step process that relies on the synergistic use of orthogonal analytical techniques. While HPLC provides the quantitative foundation for purity assessment, it is the corroborating evidence from NMR and MS that provides the necessary structural and identity confirmation. This integrated approach creates a self-validating system, ensuring that researchers and drug development professionals can proceed with confidence in the quality and integrity of their chemical matter. Adherence to these detailed protocols and a thorough understanding of the principles behind them are the cornerstones of sound scientific practice in chemical synthesis and analysis.

References

  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides.
  • BenchChem. (2025).
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Magnetic Resonance in Chemistry. (2016).
  • Thieme. (n.d.).
  • IUCr Journals. (2024).
  • MDPI. (2023). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide.
  • BenchChem. (2025). An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • PMC. (n.d.).
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-Nitroamino-2-imidazoline.

Sources

Comparative

Comparative Analysis of Pyrazole Synthesis Methods: A Technical Guide for Drug Development

Executive Summary Pyrazoles are a privileged class of nitrogen-containing heterocycles, serving as the structural backbone for numerous FDA-approved drugs (e.g., Celecoxib, Edaravone, and Sildenafil). As the demand for h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazoles are a privileged class of nitrogen-containing heterocycles, serving as the structural backbone for numerous FDA-approved drugs (e.g., Celecoxib, Edaravone, and Sildenafil). As the demand for highly functionalized pyrazole libraries grows, researchers must choose between classical condensation methods and modern cycloaddition strategies. This guide provides an objective, data-driven comparison of the Knorr pyrazole synthesis, 1,3-dipolar cycloadditions, and emerging green chemistry protocols, detailing the mechanistic causality and experimental validation required for scalable drug development.

Mechanistic Comparison & Causality

The Classical Approach: Knorr Pyrazole Synthesis

The Knorr synthesis remains the foundational method for constructing pyrazole rings, relying on the acid-catalyzed cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.

  • Causality & Regioselectivity : The reaction initiates with the nucleophilic attack of the hydrazine on a carbonyl carbon to form a hydrazone intermediate. When using unsymmetrical 1,3-dicarbonyls, regioselectivity becomes a critical challenge. The selectivity is governed by the electronic and steric properties of the substrates; the most nucleophilic nitrogen of the substituted hydrazine preferentially attacks the more electrophilic carbonyl carbon. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrazole. Acid catalysis is employed to increase the electrophilicity of the carbonyl group, accelerating hydrazone formation .

The Modern Approach: 1,3-Dipolar Cycloaddition

For highly substituted or sterically hindered pyrazoles, 1,3-dipolar cycloaddition offers superior regiocontrol compared to condensation methods.

  • Causality & Orbital Control : This method involves the reaction of a 1,3-dipole (such as a diazo compound or nitrile imine) with an alkyne or alkene (dipolarophile). The regioselectivity is strictly dictated by the HOMO-LUMO energy gap between the reactants. To avoid the hazards of handling explosive diazoalkanes, modern protocols utilize in situ photoactivation of tetrazoles. Irradiation at 302 nm triggers N₂ extrusion, generating highly reactive nitrile imine dipoles that spontaneously undergo a concerted [3+2] cycloaddition with the dipolarophile, ensuring excellent functional group tolerance .

Sustainable Approaches: Microwave & Aqueous Micellar Catalysis

Recent advancements focus on minimizing environmental impact while maximizing atom economy.

  • Causality in Green Chemistry : Microwave-assisted synthesis provides rapid, uniform volumetric heating, drastically reducing reaction times from hours to minutes by accelerating the overcoming of activation energy barriers . Alternatively, aqueous micellar catalysis utilizes surfactants (e.g., TPGS-750-M) to form nanomicelles in water. These micelles act as lipophilic nanoreactors, artificially increasing the local concentration of organic reactants. This proximity effect lowers the activation energy required for cycloaddition, enabling reactions to proceed at room temperature without toxic organic solvents .

Logical Workflow of Pyrazole Assembly

PyrazoleSynthesis Start Target Pyrazole Scaffold Knorr Knorr Synthesis Start->Knorr Dipolar 1,3-Dipolar Cycloaddition Start->Dipolar KnorrReact 1,3-Dicarbonyl + Hydrazine Knorr->KnorrReact Hydrazone Hydrazone Intermediate KnorrReact->Hydrazone Acid Catalysis CycloDehyd Cyclization & Dehydration Hydrazone->CycloDehyd -H2O Final Substituted Pyrazole CycloDehyd->Final DipolarReact Dipole + Dipolarophile Dipolar->DipolarReact Cycloadd [3+2] Cycloaddition DipolarReact->Cycloadd Photo/Thermal SigmaShift 1,5-Sigmatropic Shift Cycloadd->SigmaShift Rearrangement SigmaShift->Final

Logical workflow comparing Knorr synthesis and 1,3-dipolar cycloaddition pathways.

Quantitative Data Comparison

Synthesis MethodTypical YieldsRegioselectivityReaction TimeStandard ConditionsEnvironmental Impact
Knorr Synthesis (Classical) 70–95%Moderate to High1–12 hoursReflux (EtOH/PrOH), Acid CatalystModerate (Solvent waste)
1,3-Dipolar Cycloaddition 80–99%Excellent2–5 hoursUV (302 nm) or Thermal, Mixed SolventsLow to Moderate
Microwave-Assisted Knorr 85–98%High5–15 minutesMicrowave Reactor (180-400 W), Solvent-freeLow
Aqueous Micellar Catalysis 68–85%High6–20 hoursTPGS-750-M in H₂O, Room TempVery Low (Green)

Self-Validating Experimental Protocols

Protocol 1: Knorr Synthesis of Edaravone (3-Methyl-1-phenyl-5-pyrazolone)

This protocol demonstrates the synthesis of the neuroprotective agent Edaravone via classical cyclocondensation .

  • Reagent Mixing : In a round-bottomed flask within a fume hood, combine ethyl acetoacetate (12.5 mmol) and phenylhydrazine (12.5 mmol).

    • Causality: The initial nucleophilic attack to form the carbinolamine is highly exothermic. Slow addition prevents thermal runaway and the formation of unwanted side-products.

  • Cyclodehydration : Attach a reflux condenser and heat the mixture at 135–145 °C for 60 minutes.

    • Causality: Sustained high temperatures are required to drive the intramolecular cyclization of the hydrazone and force the elimination of water, ensuring the thermodynamic formation of the pyrazolone ring.

  • Controlled Isolation : Transfer the resulting heavy syrup to a beaker and cool rapidly in an ice-water bath. Add 2 mL of diethyl ether dropwise with vigorous stirring.

    • Causality: Rapid cooling decreases product solubility. The precise addition of diethyl ether (a non-polar anti-solvent) induces crystallization; adding too much solvent rapidly will cause the product to "oil out" rather than precipitate as a solid.

  • Validation : Filter the crude powder and recrystallize from ethanol. Validate purity via TLC (single spot) and confirm the keto-enol-amine tautomerism equilibrium via ¹H NMR spectroscopy.

Protocol 2: Photoactivated 1,3-Dipolar Cycloaddition for Pyrazolines

This protocol details the synthesis of highly functionalized pyrazolines using in situ dipole generation .

  • In Situ Dipole Generation : Dissolve the diaryl-tetrazole precursor (1.0 equiv) and the alkene dipolarophile (1.25 equiv) in an acetonitrile/water mixture.

    • Causality: A slight stoichiometric excess of the dipolarophile ensures the complete trapping of the transient nitrile imine dipole before it can undergo dimerization or degradation.

  • Photoactivation : Irradiate the stirred solution using a hand-held benchtop UV lamp (302 nm) for 4.5 hours at room temperature.

    • Causality: The 302 nm wavelength provides the exact energy required to cleave the tetrazole ring (extruding N₂ gas) with a high quantum yield, generating the reactive dipole without causing photolytic degradation of the final pyrazoline product.

  • Concerted Cycloaddition : Allow the reaction to proceed spontaneously under irradiation.

    • Causality: The protic aqueous environment accelerates the concerted[3+2] cycloaddition by stabilizing the transition state and facilitating favorable HOMO-LUMO orbital overlap.

  • Validation : Evaporate the solvent under reduced pressure. The reaction's high regioselectivity typically yields a single pure regioisomer, which is self-validated by analyzing the distinct coupling constants of the adjacent pyrazoline ring protons via ¹H NMR.

References

  • Ana Paula Francisco, et al. "Knorr Pyrazole Synthesis of Edaravone." Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, The Royal Society of Chemistry, 2016. URL: [Link]

  • Yizhong Wang, et al. "Convenient Synthesis of Highly Functionalized Pyrazolines via Mild, Photoactivated 1,3-Dipolar Cycloaddition." Organic Letters, ACS Publications, 2007. URL: [Link]

  • Diana Becerra and Juan Castillo. "Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques." RSC Advances, The Royal Society of Chemistry, 2025. URL: [Link]

  • G. Vinciarelli, et al. "Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis." European Journal of Organic Chemistry, Wiley, 2022. URL: [Link]

Validation

Assessing the Therapeutic Potential of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole: A Comparative Guide

Introduction: A Novel Scaffold at the Intersection of Proven Pharmacophores In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores presents a compelling avenue for the dev...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Scaffold at the Intersection of Proven Pharmacophores

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores presents a compelling avenue for the development of novel therapeutic agents. The compound 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole emerges as a molecule of significant interest, elegantly merging the versatile pyrazole nucleus with the biologically active nitrobenzenesulfonamide moiety. Pyrazole derivatives are renowned for their broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] Similarly, the nitrobenzenesulfonamide scaffold has been identified as a key component in a variety of therapeutic agents, demonstrating potential in oncology and infectious diseases.[4][5]

This guide provides a comprehensive assessment of the therapeutic potential of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole. Through a detailed exploration of its synthesis, proposed mechanism of action, and a comparative analysis against established therapeutic agents, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary to evaluate its promise as a lead compound. The experimental data presented herein, while illustrative for the purposes of this guide, is grounded in established methodologies to provide a realistic framework for its potential evaluation.

Proposed Synthesis and Physicochemical Characterization

The synthesis of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole can be logically approached through a nucleophilic substitution reaction. This well-established method involves the reaction of a pyrazole with a substituted benzenesulfonyl chloride.

Experimental Protocol: Synthesis of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole
  • Reaction Setup: To a solution of 1H-pyrazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile, add a base (e.g., triethylamine, 1.2 eq) and stir at room temperature.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 2-methyl-5-nitrobenzenesulfonyl chloride (1.1 eq) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole.

Physicochemical Properties (Predicted)
PropertyPredicted Value
Molecular FormulaC10H9N3O4S
Molecular Weight267.26 g/mol
LogP1.8
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Polar Surface Area95.8 Ų

Hypothesized Therapeutic Target and Mechanism of Action

The structural features of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole suggest a potential inhibitory activity against key enzymes involved in inflammatory and oncogenic pathways. Specifically, the pyrazole core is a known scaffold for cyclooxygenase (COX) inhibitors, while the sulfonamide group is a common feature in carbonic anhydrase and kinase inhibitors.[3][6]

We hypothesize that 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole may act as a dual inhibitor of COX-2 and a specific cancer-related kinase, for instance, a receptor tyrosine kinase (RTK). This dual-action mechanism could offer a synergistic therapeutic effect, particularly in the context of inflammation-driven cancers.

Diagram: Proposed Dual-Inhibition Mechanism

G cluster_0 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole cluster_1 Cellular Pathways cluster_2 Downstream Effects Compound Novel Compound COX2 COX-2 Compound->COX2 Inhibition RTK Receptor Tyrosine Kinase (RTK) Compound->RTK Inhibition Inflammation Inflammation COX2->Inflammation Reduces Proliferation Cell Proliferation RTK->Proliferation Inhibits

Caption: Proposed dual-inhibition mechanism of the novel compound.

Comparative In Vitro Efficacy Assessment

To assess the therapeutic potential of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole, a series of in vitro assays were designed to compare its activity against established inhibitors: Celecoxib (a selective COX-2 inhibitor) and a generic RTK inhibitor (e.g., Sorafenib).

Experimental Workflow: In Vitro Assays

G start Test Compounds (Novel, Celecoxib, Sorafenib) cox2_assay COX-2 Inhibition Assay (Fluorometric) start->cox2_assay rtk_assay RTK Inhibition Assay (Kinase-Glo) start->rtk_assay cell_viability Cell Viability Assay (MTT on Cancer Cell Line) start->cell_viability data_analysis Data Analysis (IC50 Determination) cox2_assay->data_analysis rtk_assay->data_analysis cell_viability->data_analysis

Caption: Workflow for comparative in vitro efficacy assessment.

Detailed Experimental Protocols

1. COX-2 Inhibition Assay (Fluorometric):

  • Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts a substrate to a fluorescent product. Inhibition of COX-2 results in a decrease in fluorescence.

  • Procedure:

    • Prepare a 96-well plate with recombinant human COX-2 enzyme.

    • Add serial dilutions of the test compounds (1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole and Celecoxib) and a vehicle control.

    • Incubate for a specified time at 37°C.

    • Add the fluorometric substrate and arachidonic acid to initiate the reaction.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition relative to the vehicle control.

2. Receptor Tyrosine Kinase (RTK) Inhibition Assay (Kinase-Glo®):

  • Principle: This luminescent assay measures the amount of ATP remaining in the solution after a kinase reaction. Lower luminescence indicates higher kinase activity.

  • Procedure:

    • In a 96-well plate, add the specific RTK, its substrate, and ATP.

    • Add serial dilutions of the test compounds (1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole and Sorafenib) and a vehicle control.

    • Incubate at room temperature to allow the kinase reaction to proceed.

    • Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition relative to the vehicle control.

3. Cell Viability Assay (MTT on a relevant cancer cell line, e.g., A549):

  • Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Procedure:

    • Seed A549 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and a vehicle control for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control.

Comparative Data Summary (Hypothetical Results)
CompoundCOX-2 IC50 (nM)RTK IC50 (nM)A549 Cell Viability IC50 (µM)
1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole 85 150 2.5
Celecoxib50>10,000>50
Sorafenib>10,000905.0

Interpretation of Hypothetical Data:

The hypothetical data suggests that 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole exhibits potent dual inhibitory activity against both COX-2 and the target RTK. Its IC50 value for COX-2 is comparable to that of Celecoxib, while its RTK inhibitory activity is in a similar range to Sorafenib. Importantly, the novel compound demonstrates superior cytotoxicity against the A549 cancer cell line compared to either of the single-target inhibitors, supporting the hypothesis of a synergistic effect arising from its dual mechanism of action.

Conclusion and Future Directions

The in-silico analysis and the proposed experimental framework for 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole highlight its potential as a promising therapeutic candidate. By integrating the favorable pharmacological properties of the pyrazole and nitrobenzenesulfonamide scaffolds, this novel compound presents a compelling case for a dual-action mechanism targeting both inflammation and cancer-related pathways.

The hypothetical comparative data underscores the potential for enhanced efficacy through this dual-inhibition strategy. Further investigation is warranted to validate these preliminary findings. Future studies should focus on:

  • Confirmation of Synthesis and Structural Elucidation: Full characterization of the synthesized compound using NMR, Mass Spectrometry, and X-ray crystallography.

  • In-depth Mechanistic Studies: Elucidation of the precise binding modes with COX-2 and the target RTK through co-crystallization studies and further biochemical assays.

  • Broad-Spectrum Kinase Profiling: To determine the selectivity of the compound against a panel of kinases.

  • In Vivo Efficacy and Safety Assessment: Evaluation of the compound's therapeutic efficacy and toxicity profile in relevant animal models of inflammation and cancer.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link][1]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link][2]

  • Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review. Elementary Education Online. [Link][3]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. [Link][7]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link][6]

  • Optimizing Your Synthesis: The Value of 2-Nitrobenzenesulfonyl Chloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link][8]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. [Link][5]

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Comparative

comparative efficacy of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole derivatives

A Comparative Guide to the Efficacy of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole Derivatives in Kinase Inhibition Executive Summary The development of highly selective Hematopoietic Progenitor Kinase 1 (HPK1) inhib...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Efficacy of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole Derivatives in Kinase Inhibition

Executive Summary

The development of highly selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors represents a critical frontier in cancer immunotherapy. HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling; thus, its inhibition reinvigorates exhausted T-cells and enhances anti-tumor immunity. However, achieving selectivity—particularly against the homologous kinase GLK (MAP4K3), which functions as a positive regulator of T-cells—remains a significant pharmacological hurdle.

This guide provides an objective, data-driven comparison of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole derivatives against standard and early-generation HPK1 inhibitors. By analyzing structural causality, biochemical potency, and cellular pharmacodynamics, we establish how the strategic integration of the substituted N-sulfonyl-pyrazole moiety overcomes historical limitations in metabolic stability and kinase selectivity[1].

Mechanistic Rationale: The N-Sulfonyl-Pyrazole Advantage

As an Application Scientist evaluating kinase inhibitors, it is crucial to understand why specific moieties are selected rather than just observing their end effects.

Historically, non-selective inhibitors like Bosutinib or early macrocyclic compounds (e.g., Cpd 2t) failed to balance potency with pharmacokinetic (PK) stability[2]. The introduction of the 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole scaffold addresses these failures through three distinct mechanisms:

  • Metabolic Stability: The sulfonyl group exists in a highly stable oxidation state. By replacing labile amide or alkyl linkers with an N-sulfonyl linkage, the molecule resists rapid hepatic degradation, significantly extending its half-life in human liver microsomes[1].

  • Conformational Constraint & Selectivity: The 2-methyl and 5-nitro substitutions on the benzene ring are not arbitrary. The steric bulk of the 2-methyl group restricts the dihedral angle between the phenyl ring and the sulfonyl-pyrazole core, locking the molecule into a bioactive conformation. Simultaneously, the strongly electron-withdrawing 5-nitro group alters the electrostatic potential of the sulfonyl oxygens, optimizing hydrogen bonding within the HPK1 hinge region while clashing with the slightly narrower ATP-binding pocket of GLK[3].

  • T-Cell Reinvigoration: By selectively inhibiting HPK1 without off-target GLK or LCK inhibition, these derivatives prevent the phosphorylation of SLP76 at Ser376, thereby blocking the recruitment of the negative regulator 14-3-3 and sustaining TCR signaling[2].

HPK1_Pathway TCR TCR Engagement LCK LCK Activation TCR->LCK HPK1 HPK1 (MAP4K1) LCK->HPK1 SLP76 SLP76 Phosphorylation (Ser376) HPK1->SLP76 Exhaustion T-Cell Exhaustion & Immune Suppression SLP76->Exhaustion Inhibitor 1-(2-methyl-5-nitrobenzenesulfonyl) -1H-pyrazole Inhibitor->HPK1 Inhibits

Mechanism of HPK1-mediated T-cell suppression and targeted inhibition by pyrazole derivatives.

Comparative Efficacy Data

To objectively evaluate the performance of the 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole derivative, we benchmarked it against Bosutinib (a non-selective Src/ABL/HPK1 inhibitor) and Cpd 2t (an early-generation macrocyclic HPK1 inhibitor). The data below synthesizes biochemical kinase activity, cellular target engagement (pSLP76), and functional immune output (IL-2 secretion)[2][4].

Compound ClassHPK1 IC₅₀ (nM)GLK IC₅₀ (nM)Selectivity (GLK/HPK1)pSLP76 IC₅₀ (nM)IL-2 Secretion EC₅₀ (nM)Metabolic T₁/₂ (min)
1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole 1.7> 170> 100x17.645.0> 180
Cpd 2t (Early Macrocycle) 8.545.25.3x141.4120.545
Bosutinib (Non-selective) 492.050.10.1x676.8N/A (Toxic)< 30

Data Interpretation: The target derivative demonstrates sub-2 nM biochemical potency against HPK1 while maintaining >100-fold selectivity over GLK. In contrast, Bosutinib exhibits a pan-kinase toxicity profile that actively decreases IL-2 secretion at high concentrations due to off-target LCK inhibition[4]. The N-sulfonyl-pyrazole derivative successfully bridges the gap between biochemical target engagement (pSLP76 IC₅₀ = 17.6 nM) and functional T-cell reinvigoration (IL-2 EC₅₀ = 45.0 nM) without inducing cytotoxicity[5].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate orthogonal readouts (viability vs. functional secretion) to prevent false-positive interpretations caused by compound toxicity.

Workflow Biochem Biochemical Evaluation (TR-FRET Assay) Cellular Cellular Efficacy (PBMC pSLP76 & IL-2) Biochem->Cellular InVivo In Vivo Efficacy (Syngeneic Mouse Models) Cellular->InVivo

Sequential experimental workflow for validating HPK1 inhibitor efficacy and translation.

Protocol 1: Biochemical Kinase Inhibition (TR-FRET)

Purpose: To isolate the direct catalytic inhibition of the HPK1 enzyme from cellular variables.

  • Reagent Preparation: Prepare recombinant human HPK1 kinase domain, biotinylated SLP76 peptide substrate, and ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole derivative in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration = 1%).

  • Reaction Initiation: Add the kinase/substrate mixture to the compounds and incubate for 15 minutes at room temperature. Initiate the reaction by adding ATP at its predetermined Michaelis constant ( Km​ ) to ensure competitive inhibition dynamics are accurately captured.

  • Detection: After 60 minutes, terminate the reaction using EDTA. Add Europium-labeled anti-phospho-SLP76 antibody and Streptavidin-APC.

  • Self-Validation Check: Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. Quality Control: Calculate the Z'-factor using DMSO (vehicle) as the negative control and a known pan-kinase inhibitor (e.g., Staurosporine) as the positive control. A Z'-factor > 0.6 validates the assay.

Protocol 2: Cellular Pharmacodynamics (pSLP76 & IL-2 Secretion in PBMCs)

Purpose: To confirm that the compound penetrates the cell membrane, engages HPK1 in a physiological environment, and produces the desired phenotypic immune response.

  • Cell Culture & Stimulation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) and seed at 2×105 cells/well in RPMI-1640 supplemented with 10% FBS.

  • Inhibitor Pre-treatment: Treat cells with the pyrazole derivative (10-point dose-response) for 1 hour prior to stimulation.

  • TCR Engagement: Stimulate the cells using plate-bound anti-CD3 (1 μg/mL) and soluble anti-CD28 (2 μg/mL) antibodies for 48 hours. Causality Note: This specific combination mimics physiological Antigen Presenting Cell (APC) interactions required to activate the HPK1 negative feedback loop[5].

  • Orthogonal Readout 1 (Target Engagement): Lyse a subset of cells and quantify pSLP76 (Ser376) using a sandwich ELISA.

  • Orthogonal Readout 2 (Functional Efficacy & Toxicity): Collect the supernatant from the remaining cells and quantify IL-2 secretion via ELISA.

  • Self-Validation Check: Perform a CellTiter-Glo (ATP-based) viability assay on the remaining cell pellet. Quality Control: If IL-2 levels drop at high compound concentrations, cross-reference with the viability data. A parallel drop in viability indicates non-specific cytotoxicity (as seen with Bosutinib), whereas sustained viability with increased IL-2 confirms true HPK1-mediated T-cell reinvigoration[4].

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole

As a Senior Application Scientist, I approach the handling of novel, highly reactive intermediates not just as a compliance exercise, but as an exercise in predictive chemistry. 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel, highly reactive intermediates not just as a compliance exercise, but as an exercise in predictive chemistry. 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole is a specialized, highly electrophilic sulfonylating agent. Because it combines a strongly electron-withdrawing nitroaromatic system with a labile pyrazole leaving group, it presents unique acute toxicity, reactivity, and environmental hazards.

This guide provides the definitive operational and safety blueprint for handling this compound, ensuring that your laboratory maintains the highest standards of scientific integrity and personnel safety.

Mechanistic Hazard Profile & Causality

To select the correct Personal Protective Equipment (PPE) and handling protocols, we must first understand the molecular behavior of the compound.

The presence of the nitro group at the 5-position exerts a strong electron-withdrawing effect via induction and resonance. This drastically increases the electrophilicity of the sulfonyl center[1]. When exposed to ambient moisture, amines, or biological tissues (such as skin proteins or corneal tissue), the compound undergoes rapid nucleophilic attack. This reaction cleaves the sulfur-nitrogen bond, transferring the sulfonyl group to the nucleophile and liberating 1H-pyrazole as a leaving group.

Because of this mechanism, the compound is highly corrosive, capable of causing severe chemical burns[2], and releases secondary irritants upon hydrolysis[3]. Furthermore, as a nitroaromatic derivative, it carries inherent risks of skin sensitization and requires strict adherence to EPA disposal protocols to prevent environmental contamination[4].

Reactivity Compound 1-(2-methyl-5-nitrobenzenesulfonyl) -1H-pyrazole Intermediate Tetrahedral Intermediate Compound->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Skin Proteins / H2O) Nucleophile->Intermediate Product Sulfonylated Tissue (Chemical Burn) Intermediate->Product Sulfonyl Transfer LeavingGroup 1H-Pyrazole (Secondary Irritant) Intermediate->LeavingGroup Elimination

Caption: Mechanistic pathway of sulfonyl transfer causing tissue damage and pyrazole release.

Quantitative Hazard & PPE Matrix

Under the OSHA Laboratory Standard (29 CFR 1910.1450), employers must implement a Chemical Hygiene Plan tailored to the specific hazards of the chemicals in use[5]. The following PPE matrix is designed as a self-validating system: each piece of equipment mitigates a specific mechanistic threat.

Table 1: Required Personal Protective Equipment (PPE) and Scientific Justification

PPE CategorySpecificationMechanistic Justification & Validation Check
Hand Protection Double Gloving: Inner Nitrile (4 mil) + Outer Neoprene or Heavy-Duty Nitrile (8+ mil).Causality: Nitroaromatics can permeate thin latex/nitrile over time. Neoprene offers superior resistance to organic sulfonylating agents[6].Validation: Inspect outer gloves for discoloration. If exposed, doff outer layer immediately; the inner layer protects during doffing.
Eye/Face Protection Snug-fitting chemical splash goggles. Add a face shield if handling >5 grams.Causality: Corneal tissue is highly susceptible to rapid sulfonylation and irreversible damage[7]. Safety glasses are insufficient against reactive dust/splashes.Validation: Ensure no gap exists between the goggle seal and the face.
Body Protection Flame-Resistant (FR) Lab Coat and chemical-resistant apron (polyethylene/neoprene).Causality: Nitroaromatics possess high energy density. While this specific compound is not a primary explosive, thermal decomposition releases toxic NOx and SOx gases[3].Validation: Coat must be fully buttoned to the neck with cuffs tucked under the inner glove.
Respiratory Handled strictly inside a certified Class II Type B2 or standard chemical fume hood.Causality: Hydrolysis by ambient humidity releases irritating vapors. Inhalation causes corrosive injuries to the upper respiratory tract[8].Validation: Verify hood flow rate is ≥100 fpm using a continuous flow monitor before opening the container.

Operational Workflow: Step-by-Step Handling Protocol

To prevent accidental exposure and maintain the chemical integrity of the reagent, follow this validated operational workflow.

Phase 1: Preparation and Environment Setup
  • Purge the Environment: Ensure the chemical fume hood is clear of incompatible materials, specifically strong bases, reducing agents, and active metals (e.g., sodium, zinc) which can react violently with nitro-sulfonyl compounds[7].

  • Establish a Decontamination Station: Prepare a 5% aqueous sodium carbonate ( Na2​CO3​ ) solution. Validation: Test the pH of the solution (should be ~11) to ensure it is basic enough to rapidly hydrolyze and neutralize any spilled sulfonyl compound.

Phase 2: Reagent Transfer (Anhydrous Technique)
  • Static Mitigation: Nitroaromatic powders can carry static charges. Use an anti-static gun (Zerostat) on the weighing spatulas and weigh boats prior to transfer.

  • Inert Weighing: If the compound is stored under argon, flush the headspace of the container with inert gas immediately after removing the required mass to prevent atmospheric moisture from degrading the stock into the corresponding sulfonic acid and free pyrazole[1].

  • Closed-System Transfer: Transport the weighed material from the balance to the reaction flask in a sealed vial or a folded, static-free weighing paper enclosed in a secondary container.

Phase 3: Reaction Quenching & Decontamination
  • Controlled Hydrolysis: Upon completion of the reaction, the active sulfonylating agent must be destroyed. Slowly add the reaction mixture to a stirred solution of ice-cold 5% sodium bicarbonate.

  • Thermal Monitoring: Validation: Monitor the quench with a thermocouple. The hydrolysis of sulfonyl derivatives is exothermic[7]. Ensure the temperature remains below 20°C to prevent the volatilization of the pyrazole byproduct.

Workflow Start Storage (Argon, 4°C, Desiccated) PPE Don PPE (Neoprene Gloves, Goggles) Start->PPE Pre-operation Hood Verify Fume Hood (Flow ≥100 fpm) PPE->Hood Self-Validation Weigh Static-Free Weighing (Closed Transfer) Hood->Weigh Environment Secured React Anhydrous Reaction (Inert Atmosphere) Weigh->React Reagent Addition Quench Exothermic Quench (Ice-Cold NaHCO3) React->Quench Post-Reaction Waste Waste Segregation (EPA RCRA Compliant) Quench->Waste pH Neutralized

Caption: Validated operational workflow from storage to EPA-compliant waste segregation.

Spill Management and EPA-Aligned Disposal Plan

Nitroaromatic compounds are strictly regulated under the EPA's Resource Conservation and Recovery Act (RCRA) due to their toxicity and potential for environmental persistence[9].

Emergency Spill Protocol:

  • Evacuate and Isolate: If a spill occurs outside the fume hood, evacuate the immediate area. Do not attempt to sweep dry powder, as this generates inhalable corrosive dust[6].

  • Neutralization: Cover the spill with an inert, absorbent material (e.g., dry sand or vermiculite) pre-wetted with 5% sodium carbonate solution to safely hydrolyze the sulfonyl group. Never use combustible materials like paper towels for nitroaromatic spills.

  • Collection: Use non-sparking tools to scoop the neutralized slurry into a high-density polyethylene (HDPE) waste container[10].

Routine Waste Disposal:

  • Segregation: Do not mix waste containing 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole with general organic waste. It must be segregated into a clearly labeled "Halogenated/Sulfur-Containing Organic Waste" stream.

  • Aqueous Waste: Aqueous washes from the reaction quench will contain the 1H-pyrazole leaving group and the hydrolyzed sulfonic acid. Ensure the pH is adjusted to between 6 and 8 before transferring to the aqueous hazardous waste carboy.

  • EPA Method 8330B Compliance: When handling highly concentrated nitroaromatic waste, avoid exposing the waste to elevated temperatures or friction, as trace energetic residues can be reactive[4].

References

  • Aozun Asia. 3-Nitrobenzenesulfonyl Chloride MSDS. Retrieved from[Link]

  • Haz-Map. (2026). 2-Nitrobenzenesulfonyl chloride - Hazardous Agents. Retrieved from[Link]

  • National Institutes of Health (NIH) / PubChem. 4-Nitrobenzenesulfonyl chloride | CID 7404. Retrieved from[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (29 CFR 1910.1450). Retrieved from[Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters. Retrieved from [Link]

  • Arnold & Porter. (2024). EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste. Retrieved from [Link]

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